Cytochalasin R
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H39NO5 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one |
InChI |
InChI=1S/C28H39NO5/c1-17-9-8-12-20-24(31)27(4,34)18(2)23-21(15-19-10-6-5-7-11-19)29-25(32)28(20,23)22(30)13-14-26(3,33)16-17/h5-8,10-14,17-18,20-24,30-31,33-34H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+/t17-,18-,20-,21-,22+,23-,24-,26-,27+,28+/m0/s1 |
InChI Key |
KPQRGEZMOJERCR-RWGJCPSUSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H]([C@]([C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)O)C(=O)N[C@H]3CC4=CC=CC=C4)C)(C)O)O |
Canonical SMILES |
CC1CC=CC2C(C(C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)(C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Cytochalasin R: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a class of fungal secondary metabolites renowned for their potent disruptive effects on the actin cytoskeleton.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of a recently identified cytochalasan, herein referred to as Cytochalasin R, with a focus on novel compounds isolated from the endophytic fungus Rosellinia sanctae-cruciana. Given that "this compound" is not a standard designation in recent literature, this guide will focus on the detailed analysis of two novel cytochalasans discovered from this key fungal source: Jammosporin A and Cytochalasin-Augusta . These compounds represent the forefront of research into new cytochalasan structures and their potential therapeutic applications.
Discovery and Source Organism
This compound and its analogs are produced by the endophytic fungus Rosellinia sanctae-cruciana, which has been isolated from the leaves of the medicinal plant Albizia lebbeck.[1][2] Endophytic fungi represent a promising source of novel bioactive compounds with therapeutic potential. The discovery of new cytochalasans from this fungal strain highlights the importance of exploring unique ecological niches for drug discovery.
Quantitative Data: Cytotoxic Activity
Initial screening of the ethyl acetate extract from Rosellinia sanctae-cruciana cultures revealed significant cytotoxic activity against a panel of human cancer cell lines.[1][3] Subsequent testing of the isolated cytochalasan analogs, including the novel Jammosporin A, provided specific quantitative data on their cytotoxic potential.
| Compound | Cell Line | IC50 (µM)[1][3][4] |
| Jammosporin A | MOLT-4 (Human Leukemia) | 20.0 |
| 19,20-Epoxycytochalasin D | MOLT-4 (Human Leukemia) | 10.0 |
| Cytochalasin D | MOLT-4 (Human Leukemia) | 25.0 |
| 19,20-Epoxycytochalasin C | MOLT-4 (Human Leukemia) | 8.0 |
| Cytochalasin C | MOLT-4 (Human Leukemia) | 6.0 |
Experimental Protocols
Fungal Fermentation and Extraction
The production of this compound analogs is achieved through the fermentation of Rosellinia sanctae-cruciana. The following is a general protocol based on the successful isolation of cytochalasans from this fungus.[2]
-
Fungal Culture: Rosellinia sanctae-cruciana is cultured on a suitable growth medium.
-
Fermentation: The fungus is then subjected to large-scale fermentation in a liquid medium to encourage the production of secondary metabolites.
-
Extraction: After an appropriate incubation period, the fungal broth is extracted with an equal volume of ethyl acetate. This process is typically repeated multiple times to ensure a high yield of the desired compounds. The organic layers are then combined and concentrated under reduced pressure to obtain a crude extract.[2]
Purification of Cytochalasin Analogs
The crude extract, containing a mixture of compounds, is subjected to a series of chromatographic steps to isolate the pure cytochalasans.
-
Initial Fractionation: The crude extract is first fractionated using Medium Pressure Liquid Chromatography (MPLC) on a C18 reversed-phase column. A gradient of methanol and water is typically used to separate the compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): The fractions obtained from MPLC that show bioactivity are further purified using semi-preparative HPLC.[2] A reversed-phase C18 column is commonly employed with a gradient of acetonitrile and water as the mobile phase.[2] The specific gradient and flow rate are optimized to achieve the separation of individual cytochalasan analogs. For the isolation of Cytochalasin-Augusta, a binary mobile phase of 0.1% v/v formic acid in water (A) and acetonitrile (B) was used with a flow rate of 2.0 mL/min. The gradient program was as follows: 20–60% B (0–20 min), 60–90% B (20–30 min), then decreased from 90% to 10% B (30–32 min) and held for 3 min.[2]
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[2] For Cytochalasin-Augusta, a peak at m/z 558.272 [M+H]+ was observed, corresponding to the molecular formula C30H39NO9.[2] Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns, which provide valuable information about the compound's structure.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments are performed to elucidate the detailed structure and stereochemistry of the molecule. These experiments include:[1][2]
-
¹H NMR: To identify the proton environments in the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for establishing the relative stereochemistry of the molecule.
-
Visualizations
Experimental Workflow for Cytochalasin Discovery
Caption: Workflow for the discovery and isolation of cytochalasans.
Signaling Pathway: General Mechanism of Cytochalasans
Caption: General signaling effects of cytochalasans on actin.
References
Cytochalasin R: A Technical Guide to its Fungal Source, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin R is a member of the cytochalasan family, a group of fungal secondary metabolites known for their diverse and potent biological activities. These activities primarily stem from their ability to interact with actin filaments, making them invaluable tools in cell biology research and potential leads for drug development. This technical guide provides an in-depth overview of this compound, focusing on its fungal source, methods for its isolation and purification, and its key characterization data. The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, mycology, and pharmacology.
Fungal Source of this compound
The primary fungal source of this compound is Hypoxylon terricola . This fungus belongs to the Xylariaceae family and has been identified as a producer of a variety of cytochalasan analogs. In addition to this compound, cultures of Hypoxylon terricola have been found to produce other related compounds, including Cytochalasin C and D. The production of a suite of these metabolites highlights the rich biosynthetic capabilities of this fungal species.
Quantitative Data
Precise quantitative data for the production yield of this compound from Hypoxylon terricola is not extensively reported in the available literature. However, yields of other cytochalasans from various fungal cultures can provide a general reference point. For instance, the production of cytochalasin E and K from Aspergillus clavatus has been reported to be approximately 17 mg/L[1]. The yield of secondary metabolites from fungal fermentations is highly dependent on the specific strain, culture conditions (media composition, pH, temperature, aeration), and extraction methods. Optimization of these parameters would be crucial for maximizing the production of this compound.
Table 1: Production of Various Cytochalasans from Fungal Sources (for comparative purposes)
| Cytochalasan | Fungal Source | Yield | Reference |
| Cytochalasin E & K | Aspergillus clavatus NRRL 1 | ~17 mg/L | [1] |
| Cytochalasin H | Phomopsis sp. | Not specified | |
| Chaetoglobosin A | Penicillium expansum | Not specified |
Experimental Protocols
The following sections detail the general methodologies for the cultivation of Hypoxylon terricola and the subsequent extraction and purification of this compound. These protocols are based on established methods for the isolation of fungal secondary metabolites and specific information from the isolation of cytochalasans.
Fungal Cultivation
A detailed protocol for the cultivation of Hypoxylon terricola for the production of this compound is outlined below.
-
Strain: Hypoxylon terricola
-
Media: Potato Dextrose Agar (PDA) for initial culture and Potato Dextrose Broth (PDB) for large-scale liquid fermentation.
-
Inoculation: A well-grown mycelial culture on a PDA plate is used to inoculate the liquid PDB medium. Agar plugs containing the mycelium are transferred to the liquid culture flasks under sterile conditions.
-
Fermentation Conditions:
-
Temperature: 25-28 °C
-
Agitation: Static or shaking culture (e.g., 150 rpm) can be employed. Static cultures often promote the production of certain secondary metabolites in filamentous fungi.
-
Incubation Time: 2-4 weeks. The optimal fermentation time should be determined by monitoring the production of this compound via analytical techniques like HPLC.
-
-
Workflow Diagram:
Fungal cultivation workflow.
Extraction and Purification
The following protocol outlines the steps for extracting and purifying this compound from the fungal culture.
-
Harvesting: After the incubation period, the culture broth and mycelium are separated by filtration.
-
Extraction:
-
The culture filtrate is extracted with an organic solvent such as ethyl acetate (EtOAc).
-
The mycelium is also extracted with EtOAc or another suitable solvent, often after being homogenized or sonicated to improve extraction efficiency.
-
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Initial Fractionation: The crude extract is typically first fractionated using column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution system (e.g., hexane-EtOAc or methanol-water) is used to separate the components based on polarity.
-
Fine Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are further purified using preparative HPLC. A C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water) is commonly employed.
-
-
Isolation Workflow Diagram:
Extraction and isolation workflow for this compound.
Characterization of this compound
Table 2: Representative ¹H and ¹³C NMR Data for a Cytochalasan Analog
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 1 | ~175.0 | - |
| 3 | ~55.0 | ~3.5 (m) |
| 4 | ~45.0 | ~2.8 (m) |
| 5 | ~40.0 | ~2.5 (m) |
| 6 | ~60.0 | ~3.2 (d, J = 4.0) |
| 7 | ~62.0 | ~3.0 (d, J = 4.0) |
| 8 | ~42.0 | ~2.1 (m) |
| 9 | ~70.0 | - |
| 10 | ~35.0 | ~2.4 (dd, J = 14.0, 5.0), ~2.2 (dd, J = 14.0, 8.0) |
| 11 | ~20.0 | ~1.1 (s) |
| 13 | ~60.0 | ~3.1 (m) |
| 14 | ~61.0 | ~2.9 (m) |
| 15 | ~30.0 | ~1.8 (m) |
| 16 | ~38.0 | ~2.0 (m) |
| 17 | ~32.0 | ~1.5 (m) |
| 18 | ~210.0 | - |
| 19 | ~130.0 | ~5.8 (m) |
| 20 | ~135.0 | ~5.6 (m) |
| 21 | ~25.0 | ~1.7 (d, J = 7.0) |
| 22 | ~15.0 | ~0.9 (d, J = 7.0) |
| 23 | ~18.0 | ~1.0 (d, J = 7.0) |
| Ph-C1' | ~140.0 | - |
| Ph-C2'/6' | ~129.0 | ~7.2-7.3 (m) |
| Ph-C3'/5' | ~128.0 | ~7.2-7.3 (m) |
| Ph-C4' | ~126.0 | ~7.2-7.3 (m) |
Note: These are representative values and may vary depending on the solvent and specific cytochalasan analog.
Biological Activity
This compound, like other members of its class, exhibits biological activity related to its interaction with actin. It has been reported to enhance actin activity. Notably, it displays reduced cytotoxicity compared to some other cytochalasans. Specific IC₅₀ values for this compound against various cell lines are not widely published. For comparative purposes, the cytotoxic activities of other cytochalasans are presented in the table below.
Table 3: Cytotoxicity (IC₅₀) of Various Cytochalasans Against Cancer Cell Lines
| Cytochalasan | Cell Line | IC₅₀ (µM) | Reference |
| Cytochalasin B | L929 (mouse fibroblast) | 1.3 | |
| Cytochalasin D | HeLa (human cervical cancer) | 0.5 - 1.0 | |
| Cytochalasin E | HUVEC (human umbilical vein endothelial cells) | 0.01 - 0.1 | |
| Cytochalasin H | A549 (human lung carcinoma) | 2.5 |
Putative Biosynthetic Pathway
The biosynthesis of cytochalasans involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway. The core structure is formed from a polyketide chain and an amino acid, typically phenylalanine for the cytochalasin series. A key step in the formation of the characteristic tricyclic core is an intramolecular Diels-Alder reaction. The structural diversity of cytochalasans arises from variations in the polyketide chain length, the incorporated amino acid, and subsequent tailoring reactions such as hydroxylations, epoxidations, and rearrangements, which are catalyzed by specific enzymes encoded within the biosynthetic gene cluster. The diepoxide functionality of this compound is a result of such post-PKS-NRPS modifications.
-
Proposed Biosynthetic Pathway Diagram:
A putative biosynthetic pathway for this compound.
Conclusion
This compound, produced by the fungus Hypoxylon terricola, represents an interesting member of the cytochalasan family with potentially unique biological activities. This guide provides a comprehensive overview of its fungal source, methods for its isolation, and available characterization data. While further research is needed to fully quantify its production and elucidate its complete spectroscopic and biological profile, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the potential of this fascinating natural product. The detailed protocols and compiled data will aid in the targeted isolation and characterization of this compound, paving the way for future investigations into its mechanism of action and therapeutic applications.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Cytochalasans, with a Focus on Cytochalasin R and its Analogs
Disclaimer: This technical guide provides a comprehensive overview of the chemical structure and properties of cytochalasans, a class of fungal metabolites. While the primary topic of interest is Cytochalasin R (CAS 121964-47-4), a thorough review of the scientific literature reveals a significant lack of specific experimental data for this particular analog. Therefore, this guide will present the known properties of this compound and supplement the remaining sections with detailed information from well-characterized and structurally similar cytochalasans, such as Cytochalasin B and D, to provide a thorough understanding of the core characteristics of this compound class. All data pertaining to analogs will be clearly identified.
Introduction to Cytochalasans
Cytochalasans are a large family of fungal secondary metabolites known for their potent and diverse biological activities.[1] Structurally, they are characterized by a highly substituted perhydroisoindolone ring system fused to a macrocyclic ring, which can be a carbocycle, lactone, or cyclic carbonate.[2] The name "cytochalasin" is derived from the Greek words "cytos" (cell) and "chalasis" (relaxation), reflecting their profound effects on cell morphology and motility.[3] The primary mechanism of action for most cytochalasans is the disruption of actin filament dynamics, a critical component of the eukaryotic cytoskeleton.[3] This property has made them invaluable tools in cell biology research and has spurred interest in their potential as therapeutic agents, particularly in oncology.[1]
Chemical Structure and Properties of this compound
This compound is a member of the cytochalasan family. Its fundamental chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 121964-47-4 | |
| Molecular Formula | C₂₈H₃₉NO₅ | |
| Molecular Weight | 469.61 g/mol |
To provide a comprehensive understanding of the physicochemical properties of this class of compounds, the following table summarizes the known data for the well-studied analogs, Cytochalasin B and Cytochalasin D.
| Property | Cytochalasin B | Cytochalasin D |
| CAS Number | 14930-96-2 | 22144-77-0 |
| Molecular Formula | C₂₉H₃₇NO₅ | C₃₀H₃₇NO₆ |
| Molecular Weight | 479.61 g/mol | 507.62 g/mol |
| Melting Point | 218-221 °C | 267-271 °C (decomposes) |
| Appearance | White crystalline solid | Needles or fluffy white powder |
| Solubility | Soluble in DMSO (371 mg/mL), DMF (492 mg/mL), ethanol (35 mg/mL), and acetone (10 mg/mL). Essentially insoluble in water. | Soluble in DMSO (25 mg/mL) and dichloromethane (10 mg/mL). |
Structure of this compound:
General structural features of a cytochalasan molecule.
Biological Activity and Mechanism of Action
The primary biological activity of cytochalasans stems from their ability to interact with actin, a key protein involved in the formation of the cytoskeleton. The cytoskeleton provides structural support to cells, facilitates cell movement, and is essential for processes like cell division and intracellular transport.
Inhibition of Actin Polymerization
Actin exists in two forms: globular actin (G-actin) monomers and filamentous actin (F-actin) polymers. The dynamic conversion between these two forms is crucial for cellular function. Cytochalasans primarily act by binding to the barbed (fast-growing) end of F-actin filaments.[3] This binding event physically blocks the addition of new G-actin monomers, thereby inhibiting filament elongation.[3] Some cytochalasans, like Cytochalasin D, can also induce the formation of actin dimers, which can paradoxically accelerate the initial nucleation phase of polymerization but ultimately lead to shorter, non-functional filaments.[4]
The following diagram illustrates the mechanism of cytochalasan-mediated inhibition of actin polymerization.
Mechanism of actin polymerization inhibition by cytochalasans.
Cellular Effects
The disruption of the actin cytoskeleton by cytochalasans leads to a variety of observable cellular effects, including:
-
Changes in Cell Morphology: Cells often lose their defined shape, round up, and may exhibit membrane blebbing.[3]
-
Inhibition of Cell Motility: The dynamic actin rearrangements required for cell migration are impaired.[3]
-
Inhibition of Cytokinesis: Cytochalasans block the formation of the contractile actin ring that is necessary for the final stage of cell division, often resulting in multinucleated cells.[1]
-
Induction of Apoptosis: In some cell types, prolonged disruption of the cytoskeleton can trigger programmed cell death.[3]
Experimental Protocols
The ability of cytochalasans to modulate actin dynamics makes them valuable reagents in various cell biology experiments. Below are detailed methodologies for key experiments commonly performed with cytochalasans.
Actin Disruption Assay in Cultured Cells
This assay is used to visualize the effect of cytochalasans on the actin cytoskeleton.
Materials:
-
Cell line of interest (e.g., HeLa, fibroblasts)
-
Cell culture medium and supplements
-
Cytochalasin solution (e.g., Cytochalasin D in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow overnight.
-
Treatment: Treat the cells with varying concentrations of the cytochalasin solution (a vehicle control, e.g., DMSO, should be included). The incubation time can vary depending on the cell type and the specific research question (typically ranging from 30 minutes to several hours).
-
Fixation: After incubation, wash the cells with PBS and then fix them with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS and then stain the F-actin with a fluorescently labeled phalloidin solution for 20-30 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
The following workflow diagram illustrates the key steps of the actin disruption assay.
Experimental workflow for the actin disruption assay.
Cell Viability and Cytotoxicity Assay
This assay determines the concentration at which a cytochalasan becomes toxic to cells.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Cytochalasin solution
-
Cell viability reagent (e.g., MTT, WST-1, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Add serial dilutions of the cytochalasin to the wells. Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader. For live/dead staining, image the plate with a fluorescence microscope.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Conclusion
Cytochalasans, including the lesser-known this compound, represent a fascinating and biologically potent class of natural products. Their ability to specifically target and disrupt the actin cytoskeleton has made them indispensable tools for dissecting a wide array of cellular processes. While the body of research on many cytochalasan analogs is extensive, further investigation into the specific properties and activities of less-characterized members like this compound could unveil novel biological effects and potential therapeutic applications. The methodologies and foundational knowledge presented in this guide provide a solid framework for researchers and drug development professionals to explore the intricate world of cytochalasans.
References
- 1. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Cytochalasin R on Actin Polymerization and Depolymerization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The actin cytoskeleton is a dynamic and critical component of eukaryotic cells, involved in a plethora of essential processes including cell motility, division, and intracellular transport. The cytochalasans are a family of fungal metabolites that potently modulate actin dynamics, making them invaluable tools for cell biology research and potential starting points for therapeutic development. This technical guide focuses on Cytochalasin R, providing a comprehensive overview of its anticipated effects on actin polymerization and depolymerization based on the well-established mechanisms of the cytochalasan family. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes researchers with the necessary theoretical framework and detailed experimental protocols to thoroughly characterize its activity. By understanding the structure-activity relationships within the cytochalasan class and employing the robust assays detailed herein, researchers can effectively elucidate the specific inhibitory profile of this compound.
Introduction to Cytochalasins and Actin Dynamics
Actin exists in a dynamic equilibrium between its monomeric form (G-actin) and its filamentous polymeric form (F-actin). The polymerization of G-actin into F-actin is a tightly regulated process involving three main phases: nucleation, elongation, and a steady state. Elongation predominantly occurs at the fast-growing "barbed" end of the actin filament, while depolymerization can occur at both the barbed and the slower-growing "pointed" end.
Cytochalasins exert their effects primarily by interacting with the barbed end of actin filaments.[1] This binding event physically blocks the addition of new G-actin monomers, thereby inhibiting filament elongation.[1] At higher concentrations, some cytochalasins can also induce the severing of actin filaments, leading to a net depolymerization of the actin cytoskeleton.[2] The specific potency of these effects varies among different cytochalasin derivatives, dictated by their unique chemical structures.[2][3]
The General Mechanism of Action of Cytochalasins
The primary mechanism of action for cytochalasins involves their high-affinity binding to the barbed end of F-actin.[1] This "capping" activity prevents the association of G-actin monomers, effectively halting filament growth at this dynamic end.[1] While the pointed end can still undergo monomer addition and loss, the blockage of the more active barbed end leads to a significant disruption of actin dynamics.
Some cytochalasins, like Cytochalasin D, have also been shown to bind to G-actin, albeit with lower affinity, which can influence nucleotide hydrolysis and the formation of actin dimers that may act as nucleation seeds.[4] Furthermore, at micromolar concentrations, cytochalasins can induce the fragmentation or severing of actin filaments.[2]
Figure 1: General mechanism of this compound on actin polymerization.
Quantitative Data on Cytochalasan Activity
While specific quantitative data for this compound is scarce, the following tables summarize known values for other common cytochalasans to provide a comparative context. Researchers can utilize the protocols in Section 5 to determine these values for this compound.
Table 1: Comparative Inhibitory Concentrations (IC50) of Cytochalasins on Actin Polymerization
| Cytochalasin Derivative | Assay Type | IC50 | Reference |
| Cytochalasin B | Reversible KV1.5 blocker | 4 µM | [5] |
| Cytochalasin D | Actin Polymerization | 25 nM | [6] |
| Cytochalasin E | (Data not available) | - | |
| This compound | (Data to be determined) | - |
Table 2: Comparative Binding Affinities (Kd) and Kinetic Parameters of Cytochalasins
| Cytochalasin Derivative | Binding Site | Kd / K1/2 | Method | Reference |
| Cytochalasin B | (Data not available) | - | - | |
| Cytochalasin D | F-actin Barbed End | ~2 nM | Bulk actin studies | [2] |
| Cytochalasin D | G-actin | ~2-20 µM | Bulk actin studies | [7] |
| Cytochalasin D | Inhibition of Barbed End Elongation | 4.1 nM (K1/2) | TIRF Microscopy | [4] |
| This compound | (Data to be determined) | - | - |
Structure-Activity Relationships (SAR) of Cytochalasans
The diverse bioactivities of the more than 400 known cytochalasans are attributed to variations in their chemical structures.[2] Key structural features that influence their interaction with actin include modifications to the perhydro-isoindolone core, the macrocyclic ring, and the incorporated amino acid derivative.[2][8] For instance, studies have highlighted the importance of the hydroxyl group at position C-7 and the NH function at N-2 for the potent inhibition of actin polymerization by Cytochalasin B.[8] The structure of this compound, once determined, can be compared to this extensive body of SAR data to predict its relative potency and specific effects on actin dynamics.
Detailed Experimental Protocols
To facilitate the characterization of this compound, this section provides detailed protocols for key in vitro and in-cell assays.
Figure 2: Experimental workflow for characterizing this compound.
Pyrene-based Fluorescence Actin Polymerization Assay
This is a widely used, sensitive assay to monitor the kinetics of actin polymerization in real-time. It utilizes actin covalently labeled with pyrene, which exhibits a significant increase in fluorescence upon incorporation into a filament.[9][10]
Materials:
-
Pyrene-labeled G-actin and unlabeled G-actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
This compound stock solution (in DMSO)
-
Fluorescence spectrophotometer or plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Protocol:
-
Actin Preparation: Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration for the assay is typically 1-4 µM.
-
Reaction Setup: In a fluorometer cuvette or a well of a microplate, combine the G-actin solution with G-buffer and the desired concentration of this compound (or DMSO for control).
-
Initiate Polymerization: Start the reaction by adding 1/10th volume of 10x Polymerization Buffer.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the early, linear phase of the curve. The extent of polymerization is indicated by the plateau fluorescence.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Single Filament Dynamics
TIRF microscopy allows for the direct visualization and quantification of the elongation, depolymerization, and severing of individual actin filaments.[11]
Materials:
-
Fluorescently labeled G-actin (e.g., Alexa Fluor 488-actin)
-
Unlabeled G-actin
-
TIRF buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 50 µM DTT, and an oxygen scavenging system)
-
NEM-myosin coated coverslips
-
This compound stock solution
-
TIRF microscope with appropriate laser lines and camera
Protocol:
-
Flow Cell Preparation: Assemble a flow chamber with a NEM-myosin coated coverslip to immobilize actin filaments.
-
Filament Nucleation: Inject a solution of G-actin (with a fraction of fluorescently labeled monomers) into the flow cell to allow for the formation of short actin filaments.
-
Elongation/Depolymerization Assay:
-
Elongation: Perfuse the chamber with a solution containing G-actin and this compound at various concentrations. Record time-lapse movies to measure filament elongation rates.
-
Depolymerization: After forming filaments, perfuse with a buffer lacking G-actin but containing this compound to observe depolymerization rates.
-
-
Image Analysis: Use image analysis software to track the length of individual filaments over time to determine elongation and depolymerization rates.
Viscometry Assay
This classical method measures the viscosity of an actin solution, which increases as filaments elongate and form a network. Falling ball viscometry is a low-shear method suitable for this purpose.[12]
Materials:
-
G-actin
-
G-buffer
-
10x Polymerization Buffer
-
This compound stock solution
-
Falling ball viscometer
Protocol:
-
Sample Preparation: Prepare G-actin in G-buffer with the desired concentration of this compound.
-
Initiate Polymerization: Add 10x Polymerization Buffer to the actin solution and quickly transfer it to the viscometer capillary tube.
-
Measurement: Measure the time it takes for the ball to fall a set distance at various time points after initiating polymerization.
-
Data Analysis: The apparent viscosity is inversely proportional to the velocity of the ball. Plot viscosity versus time to observe the kinetics of polymerization.
DNase I Inhibition Assay for G-actin Quantification
This assay quantifies the amount of G-actin in a sample based on its ability to inhibit the enzymatic activity of DNase I.[7][13]
Materials:
-
DNase I
-
DNA substrate
-
Actin-containing sample (e.g., cell lysate) treated with or without this compound
-
Spectrophotometer
Protocol:
-
Sample Preparation: Prepare cell lysates under conditions that preserve the G- and F-actin pools.
-
Assay Reaction: Mix the cell lysate with DNase I and the DNA substrate.
-
Measurement: Monitor the rate of DNA degradation by measuring the increase in absorbance at 260 nm.
-
Quantification: The degree of DNase I inhibition is proportional to the concentration of G-actin in the sample. A standard curve using known concentrations of G-actin is used for quantification.
Fluorescence Microscopy of the Actin Cytoskeleton
This method allows for the visualization of the effects of this compound on the actin cytoskeleton within cells.[14][15][16]
Materials:
-
Cultured cells on coverslips
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound for a desired period.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.
-
Staining: Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Observe and document changes in cell morphology and the organization of the actin cytoskeleton.
Conclusion
While direct quantitative data on the effects of this compound on actin polymerization and depolymerization are not yet widely available, this technical guide provides a robust framework for its characterization. Based on the extensive knowledge of the cytochalasan family, it is anticipated that this compound will act as an inhibitor of actin polymerization primarily by capping the barbed end of actin filaments. The detailed experimental protocols provided herein will empower researchers to precisely quantify the potency and specific mechanisms of this compound, contributing valuable data to the field and facilitating its use as a tool in cell biology and drug discovery. The elucidation of this compound's specific bioactivity will further enhance our understanding of the intricate regulation of the actin cytoskeleton.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of thirty-nine cytochalasans observed in the effects on cellular structures and cellular events and on actin polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization [pubmed.ncbi.nlm.nih.gov]
- 5. The structures of cytochalasins A and B - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. princeton.edu [princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 11. Cytochalasin B - Wikipedia [en.wikipedia.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. A high-throughput assay shows that DNase-I binds actin monomers and polymers with similar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 15. researchgate.net [researchgate.net]
- 16. comparativephys.ca [comparativephys.ca]
Unveiling the Molecular Embrace: A Technical Guide to the Cytochalasan Binding Site on Actin Filaments with a Focus on Cytochalasin R
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the binding site of cytochalasans on actin filaments, a critical interaction for understanding and manipulating cellular motility and structure. While a wealth of data exists for prominent members of this fungal metabolite family, such as Cytochalasin D and B, this guide will also extrapolate the likely binding characteristics and functional implications of Cytochalasin R based on established structure-activity relationships. This document provides a comprehensive overview of the binding mechanism, quantitative insights into the binding of various cytochalasans, detailed experimental protocols for studying these interactions, and logical models of the underlying processes.
The Cytochalasan Binding Pocket on Actin
Cytochalasans primarily target the barbed end (or plus end) of actin filaments.[1][2] This interaction is crucial as the barbed end is the primary site of actin monomer addition during filament elongation. By binding to this dynamic region, cytochalasans effectively "cap" the filament, sterically hindering the association of new G-actin monomers and thereby inhibiting polymerization.[1]
Crystal structures of actin in complex with Cytochalasin D have revealed the precise binding location to be a hydrophobic cleft between subdomains 1 and 3 of the terminal actin protomer at the barbed end.[3][4] This strategic positioning allows the bulky macrocyclic ring of the cytochalasan molecule to physically obstruct the incoming actin monomer. The binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds.
While a crystal structure of this compound in complex with actin is not currently available, its structural similarity to other cytochalasans strongly suggests it occupies the same binding pocket. The specific activity and affinity of this compound will be dictated by the chemical nature of its side groups and their interactions within this cleft.
Quantitative Analysis of Cytochalasan-Actin Binding
Direct quantitative binding data for this compound is not extensively reported in the current scientific literature. However, by examining the structure-activity relationships (SAR) of a range of cytochalasans, we can infer its potential binding affinity and functional effects. The following table summarizes key findings from studies on various cytochalasans, highlighting the structural features that govern their interaction with actin.
| Cytochalasan Derivative | Key Structural Features | Observed Effect on Actin Polymerization | Relative Potency/Affinity | Reference(s) |
| Cytochalasin D | Unsubstituted 7-hydroxyl group | Potent inhibitor of elongation | High (IC50 ~2.8 x 10⁻⁷ M) | [5][6] |
| Cytochalasin B | 7-hydroxyl group | Inhibitor of elongation | Lower than Cytochalasin D | [5][7] |
| Cytochalasin E | Epoxide ring | Potent inhibitor of elongation | High | [5] |
| Cytochalasin A | α,β-unsaturated ketone in the macrocycle | Inhibitor of elongation | Moderate | [5] |
| 7-acetylcytochalasin D | Acetylated 7-hydroxyl group | Reduced inhibitory activity | Lower than Cytochalasin D | [5] |
| 7,20-diacetylcytochalasin B | Acetylated 7- and 20-hydroxyl groups | Inactive | Very Low | [5] |
| This compound | Epoxylated variant | Enhanced actin activity | Potentially high | [8] |
Inference for this compound:
This compound is described as an epoxylated variant.[8] The presence of an epoxy group, as seen in the highly potent Cytochalasin E, suggests that this compound likely exhibits a strong inhibitory effect on actin polymerization. The epoxide functionality can form covalent or strong non-covalent interactions within the binding pocket, potentially leading to a high-affinity interaction. One study notes that the epoxylated variant, this compound, enhanced actin activity, which may indicate a potent effect on actin dynamics.[8]
Experimental Protocols for Studying Cytochalasan-Actin Interactions
The following are detailed methodologies for key experiments used to characterize the binding and functional effects of cytochalasans on actin.
Actin Polymerization Assay using Pyrene-Labeled Actin
This fluorescence-based assay is a cornerstone for quantifying the effect of compounds on the rate and extent of actin polymerization.
Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into the hydrophobic environment of an F-actin filament, its fluorescence quantum yield increases dramatically. This change in fluorescence is directly proportional to the amount of polymerized actin.
Detailed Methodology:
-
Preparation of Reagents:
-
G-actin Buffer (G-buffer): 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.
-
Polymerization Buffer (F-buffer): 10x stock solution containing 500 mM KCl, 20 mM MgCl₂, 10 mM ATP.
-
Pyrene-labeled G-actin: Prepare a stock solution of pyrene-labeled G-actin in G-buffer. The concentration should be determined spectrophotometrically. A working solution is typically prepared by mixing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin with unlabeled G-actin.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Experimental Procedure:
-
In a fluorometer cuvette, add G-buffer and the desired concentration of this compound (or DMSO for control).
-
Add the pyrene-actin/G-actin mixture to the cuvette to a final concentration typically in the low micromolar range.
-
Initiate polymerization by adding 1/10th volume of 10x F-buffer.
-
Immediately begin recording the fluorescence intensity over time using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
Continue recording until the fluorescence signal reaches a plateau, indicating that the polymerization has reached a steady state.
-
-
Data Analysis:
-
The initial rate of polymerization is determined from the slope of the initial phase of the fluorescence curve.
-
The extent of polymerization is determined by the final plateau fluorescence intensity.
-
By performing the assay with varying concentrations of this compound, the IC50 value (the concentration at which 50% of the polymerization is inhibited) can be determined.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy for Direct Visualization
TIRF microscopy allows for the direct observation of individual actin filaments, providing detailed kinetic information about elongation, depolymerization, and capping events.
Principle: An evanescent wave of laser light selectively excites fluorophores within a very thin layer (~100 nm) near the coverslip surface. This minimizes background fluorescence from the bulk solution, enabling the visualization of single fluorescently labeled actin filaments.
Detailed Methodology:
-
Preparation of Flow Cells and Reagents:
-
Flow Cell Assembly: Construct a flow cell using a microscope slide, a coverslip, and double-sided tape.
-
Surface Passivation: Coat the inside of the flow cell with a biotinylated BSA solution, followed by streptavidin, and then biotinylated phalloidin to anchor actin filaments.
-
Actin Labeling: Prepare fluorescently labeled actin (e.g., with Alexa Fluor 488 phalloidin).
-
Imaging Buffer: Prepare a buffer containing an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.
-
-
Experimental Procedure:
-
Introduce short, fluorescently labeled F-actin "seeds" into the flow cell, allowing them to bind to the surface.
-
Flow in a solution containing G-actin and the desired concentration of this compound in imaging buffer.
-
Use the TIRF microscope to acquire time-lapse images of the actin filaments.
-
-
Data Analysis:
-
Measure the change in length of individual filaments over time to determine the elongation rates at the barbed and pointed ends.
-
Observe the frequency and duration of pausing events at the barbed end, which indicate capping by this compound.
-
By analyzing these parameters at different this compound concentrations, the on- and off-rates for binding can be calculated.
-
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and procedures described in this guide.
Caption: Mechanism of Cytochalasan Action on Actin Polymerization.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of cytochalasins in the differentiation of cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity correlations of cytochalasins. Novel halogenated and related cytochalasin C and D derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Impact of Cytochalasins on Cellular Architecture: A Technical Guide
Introduction: Cytochalasins are a group of fungal secondary metabolites renowned for their potent ability to disrupt the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division.[1][2] These mycotoxins serve as invaluable tools in cell biology research, allowing for the detailed study of processes reliant on actin dynamics.[3] This guide provides an in-depth analysis of the biological effects of cytochalasins on cell morphology, focusing on their mechanism of action, quantifiable cellular changes, and the experimental protocols used for their study. While this document addresses the broad class of cytochalasins, it will draw heavily on data from well-characterized congeners such as Cytochalasin B and D, which exemplify the family's core activities.
Core Mechanism: Disruption of Actin Polymerization
The primary mechanism by which cytochalasins exert their effects is through the direct inhibition of actin filament (F-actin) polymerization.[4][5] Actin dynamics are fundamental to the cell's structure, involving a constant cycle of polymerization (assembly) of globular actin (G-actin) monomers into filaments and depolymerization (disassembly).
Cytochalasins function by binding to the fast-growing "barbed" or plus (+) end of actin filaments.[3][4][5] This binding action physically blocks the addition of new G-actin monomers, effectively capping the filament and halting its elongation.[4][6] With the barbed end blocked, the natural depolymerization at the "pointed" or minus (-) end continues, leading to a net loss of filamentous actin and a collapse of the F-actin network.[3][6] This disruption of the delicate balance between actin assembly and disassembly is the root cause of the dramatic morphological changes observed in treated cells.
Morphological Consequences of Actin Disruption
The collapse of the actin cytoskeleton triggers a cascade of changes in cell morphology, with effects that are typically dose-dependent.[1]
-
Low-Dose Effects: At lower concentrations (e.g., 0.2-2 µM), the primary effect is the inhibition of dynamic actin structures at the cell periphery.[1][7] This includes the breakdown of lamellipodia and membrane ruffles, which are essential for cell motility, leading to a reduction or complete cessation of cell migration.[1]
-
High-Dose Effects: Higher concentrations (e.g., 2-20 µM) lead to more profound and dramatic changes.[1][7] Cells lose their normal spread-out shape, retract from the substrate, and adopt a rounded or "arborized" (stellate) appearance.[1][8] The disrupted actin filaments often coalesce into dense aggregates or foci within the cytoplasm.[6][9]
-
Inhibition of Cytokinesis: Because the contractile ring required for cell division is composed of actin, cytochalasins block cytokinesis.[5] This results in the formation of enlarged, multinucleated cells, as nuclear division (mitosis) can still proceed without subsequent cell separation.[5][10]
Quantitative Analysis of Morphological Changes
The effects of cytochalasins on cell morphology can be quantified using high-content imaging and other biophysical methods. These analyses provide precise data on the dose- and time-dependent nature of the cellular response.
| Parameter Measured | Cell Line | Compound & Concentration | Key Quantitative Finding | Reference |
| Cell Perimeter | NIH 3T3 | Cytochalasin D (10 µM) | Decreased to ~60% of control after 4 hours. | [11] |
| F-actin Fibers | NIH 3T3 | Cytochalasin D (10 µM) | Number of fibers decreased to ~40% of control after 4 hours. | [11] |
| IC50 (Growth Inhibition) | P388/ADR Leukemia | Cytochalasin D | 42 µM | [12] |
| IC50 (Growth Inhibition) | P388/ADR Leukemia | Cytochalasin B | 100 µM | [12] |
| Transepithelial Electrical Resistance (TEER) | Caco-2 | Cytochalasin D (1 µg/ml) | TEER lowered to ~54% of initial levels after 4 hours. | [13] |
| Transepithelial Electrical Resistance (TEER) | Caco-2 | Cytochalasin D (10 µg/ml) | TEER lowered to ~40% of initial levels after 4 hours. | [13] |
| Mitochondrial Activity | Caco-2 | Cytochalasin D (1 µg/ml) | Activity decreased by 11% after 4 hours, but was reversible. | [13] |
Experimental Protocols
Investigating the effects of cytochalasins involves a range of standard and advanced cell biology techniques. Below are summaries of key experimental protocols.
Cell Culture and Treatment for Morphological Analysis
This protocol is a standard method for observing the direct effects of cytochalasins on cell shape and the actin cytoskeleton.
-
Cell Seeding: Plate cells (e.g., U-2OS osteosarcoma cells, NIH 3T3 fibroblasts) onto glass coverslips in a multi-well plate and culture in appropriate growth medium until they reach 50-70% confluency.[2][11]
-
Compound Preparation: Prepare a stock solution of the desired cytochalasin (e.g., Cytochalasin D in DMSO). Dilute the stock solution in pre-warmed growth medium to achieve the final desired concentrations (e.g., low dose: 1x IC50; high dose: 5x IC50).[2] A vehicle control (e.g., DMSO) must be run in parallel.[2]
-
Treatment: Remove the existing medium from the cells and replace it with the cytochalasin-containing medium. Incubate for the desired time period (e.g., 1 to 24 hours).[2]
-
Fixation: After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and fix with a solution of 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[2]
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibodies and stains to enter the cell.[6]
-
Staining: Wash the cells again and stain for F-actin using a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) and for the nucleus using DAPI.[2][9]
-
Imaging: Mount the coverslips onto microscope slides and image using fluorescence or confocal microscopy.[9]
In Vitro Actin Polymerization (Pyrene) Assay
This biochemical assay directly measures the effect of a compound on the rate of actin polymerization in a cell-free system.
-
Reagent Preparation: Prepare G-actin labeled with pyrene. In its monomeric form, pyrene-G-actin has low fluorescence. Upon incorporation into an F-actin filament, its fluorescence dramatically increases.[2]
-
Seed Generation: Create short F-actin "seeds" by polymerizing unlabeled G-actin and then briefly sonicating the solution. These seeds provide nucleation sites for polymerization.[2]
-
Assay Initiation: In a microplate fluorometer, combine pyrene-labeled G-actin, actin seeds, and the cytochalasin compound at various concentrations in a polymerization buffer (e.g., KMEI buffer).[2]
-
Fluorescence Monitoring: Measure the increase in pyrene fluorescence over time at an excitation/emission of ~365/407 nm. The rate of fluorescence increase is proportional to the rate of actin polymerization.
-
Data Analysis: Compare the polymerization rates in the presence of the cytochalasin to the vehicle control to determine the inhibitory activity.
Conclusion
Cytochalasins are potent inhibitors of actin polymerization that induce profound and well-characterized changes in cell morphology.[1][4] By binding to the barbed end of actin filaments, they disrupt the cytoskeleton, leading to effects ranging from the inhibition of cell migration at low doses to complete cell rounding and blockade of cytokinesis at higher doses.[1][5][7] The quantifiable nature of these changes, assessed through high-content analysis and other methods, makes this class of molecules a cornerstone tool for researchers in cell biology and a subject of interest for drug development professionals exploring cytoskeletal targets.[11][12] The experimental protocols detailed herein provide a robust framework for the continued investigation of these fascinating and powerful compounds.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoskeletal drugs - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Action of cytochalasin D on cytoskeletal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transient cytochalasin-D treatment induces apically administered rAAV2 across tight junctions for transduction of enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cytotoxicity of Cytochalasins
Introduction: Cytochalasins are a group of cell-permeable mycotoxins produced by various fungi.[1][2] Their potent biological activities, particularly their ability to interfere with the actin cytoskeleton, have made them invaluable tools in cell biology research and promising candidates in drug development.[2] By binding to actin filaments, they disrupt a wide range of cellular processes, including cell motility, division, and maintenance of morphology, ultimately leading to cytotoxicity and apoptosis in a variety of cell lines.[2][3] This guide provides a comprehensive overview of the cytotoxicity of different cytochalasins, detailing their mechanism of action, quantitative cytotoxic effects, the signaling pathways they trigger, and the standard experimental protocols used to assess their impact.
Core Mechanism of Action: Actin Cytoskeleton Disruption
The primary mechanism by which cytochalasins exert their cytotoxic effects is through the disruption of the actin cytoskeleton. They bind with high affinity to the barbed (fast-growing) end of actin filaments (F-actin).[4][5] This binding event physically blocks the addition of new actin monomers to the filament, thereby inhibiting its polymerization and elongation.[4][5][6] This disruption of actin dynamics leads to a cascade of cellular consequences, including changes in cell shape, inhibition of cell division (cytokinesis), and the induction of programmed cell death, or apoptosis.[2][7][8]
Quantitative Cytotoxicity Data
The cytotoxic potency of cytochalasins varies significantly depending on the specific compound, the cell line, and the assay conditions. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxicity.
| Cytochalasin | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Cytochalasin B | HeLa (Human Cervical Carcinoma) | WST-8 | 7.9 | [1][9][10] |
| Triseptatin (1) | L929 (Mouse Fibroblast) | MTT | 11.28 | [11] |
| KB3.1 (HeLa Carcinoma) | MTT | 1.80 | [11] | |
| MCF-7 (Human Breast Adenocarcinoma) | MTT | 3.50 | [11] | |
| A549 (Human Lung Carcinoma) | MTT | 2.53 | [11] | |
| Deoxaphomin B (2) | L929 (Mouse Fibroblast) | MTT | 6.91 | [11] |
| KB3.1 (HeLa Carcinoma) | MTT | 1.55 | [11] | |
| MCF-7 (Human Breast Adenocarcinoma) | MTT | 2.44 | [11] | |
| A549 (Human Lung Carcinoma) | MTT | 2.21 | [11] | |
| Cytochalasin H | A549 (Human Lung Adenocarcinoma) | CCK-8 | Not specified, but cytotoxic | [12][13] |
| Cytochalasan (5) | H446 (Small Cell Lung Cancer) | Not specified | 0.044 | [14] |
| H1048 (Small Cell Lung Cancer) | Not specified | 0.051 | [14] | |
| Cytochalasan (7) | H446 (Small Cell Lung Cancer) | Not specified | 1.61 | [14] |
| H1048 (Small Cell Lung Cancer) | Not specified | 1.25 | [14] | |
| Cytochalasan (8) | H446 (Small Cell Lung Cancer) | Not specified | 0.15 | [14] |
| H1048 (Small Cell Lung Cancer) | Not specified | 0.13 | [14] |
Signaling Pathways in Cytochalasin-Induced Cytotoxicity
Beyond mechanical disruption of the cytoskeleton, cytochalasins trigger specific signaling cascades that actively drive the cell towards apoptosis. A predominant mechanism is the activation of the mitochondrial or intrinsic apoptotic pathway.
Mitochondrial (Intrinsic) Apoptosis Pathway: Studies on Cytochalasin B and H have shown that these compounds can induce apoptosis through a sequence of events centered on the mitochondria.[1][12] This process often begins with an increase in intracellular Reactive Oxygen Species (ROS).[1][9] Elevated ROS levels lead to a decrease in the mitochondrial membrane potential (MMP).[1][12] This disruption is followed by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, altering the Bax/Bcl-2 ratio in favor of apoptosis.[1][12] This change in balance facilitates the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[9] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, leading to characteristic morphological changes like cell shrinkage and nuclear condensation.[1][9][12]
Cell Cycle Arrest: In conjunction with inducing apoptosis, many cytochalasins cause cell cycle arrest. For instance, Cytochalasin B can arrest HeLa cells in the S phase, while Cytochalasin H arrests A549 lung cancer cells at the G2/M phase.[1][12][15] This halt in cell cycle progression prevents cell proliferation and can be a precursor to apoptosis.
Key Experimental Protocols for Cytotoxicity Assessment
To quantify the cytotoxic effects of cytochalasins, several standard in vitro assays are employed. The MTT and LDH assays are among the most common.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[16] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[17]
-
Compound Treatment: Expose the cells to various concentrations of the cytochalasin compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of about 0.5 mg/mL.[17][18]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[18]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a specialized solubilization solution) to each well to dissolve the purple formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from wells with medium only.
Lactate Dehydrogenase (LDH) Assay
The LDH cytotoxicity assay is a method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an excellent marker for compromised cell membrane integrity.[19]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the cytochalasin compound in a 96-well plate as described for the MTT assay. Prepare triplicate wells for three essential controls:
-
Supernatant Collection: After the treatment period, centrifuge the plate at approximately 250 x g for 3-5 minutes to pellet any detached cells.[20][22]
-
Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.[22]
-
Reagent Addition: Add 50-100 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[22]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20][21] During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of a tetrazolium salt into a colored formazan product.
-
Stop Reaction: Add 50 µL of a stop solution to each well if required by the specific kit protocol.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of ~680 nm can be used to correct for background.[20]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells with the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
References
- 1. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cytochalasin B slows but does not prevent monomer addition at the barbed end of the actin filament - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochalasin H isolated from mangrove‑derived endophytic fungus induces apoptosis and inhibits migration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms underlying effect of the mycotoxin cytochalasin B on induction of cytotoxicity, modulation of cell cycle, Ca2+ homeostasis and ROS production in human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Territory: Investigating the Cellular Impact of Cytochalasin R Beyond Actin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches for the specific non-actin-related cellular effects of Cytochalasin R did not yield sufficient data to compile a detailed technical guide. The scientific community has largely focused on more common members of the cytochalasan family. Therefore, this document provides a comprehensive overview of the well-documented non-actin effects of other prominent cytochalasans, primarily Cytochalasin B, Cytochalasin D, and Cytochalasin H . While these compounds share a common structural backbone, it is crucial to note that their specific biological activities can vary, and the data presented herein should not be directly extrapolated to this compound without dedicated experimental validation. A single study noted that an epoxylated variant, this compound, exhibited reduced cytotoxicity compared to other tested cytochalasans, but did not provide further details on non-actin mechanisms.[1]
Executive Summary
Cytochalasans are a class of fungal metabolites renowned for their potent ability to disrupt actin polymerization. This primary mechanism of action has established them as invaluable tools in cell biology for studying cytoskeletal dynamics. However, a growing body of evidence reveals that their influence extends far beyond actin, implicating them in a variety of fundamental cellular processes. This guide synthesizes the current understanding of these non-actin-dependent effects, focusing on key areas of interest for research and drug development: inhibition of glucose transport, modulation of mitochondrial function, induction of cell cycle arrest, and initiation of apoptosis. By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, this document serves as a technical resource for professionals seeking to explore the broader therapeutic and research potential of the cytochalasan family.
Inhibition of Glucose Transport
One of the most significant non-actin-related effects of cytochalasans, particularly Cytochalasin B, is the potent inhibition of glucose transport across the cell membrane. This occurs through direct interaction with glucose transporter proteins (GLUTs).
Quantitative Data: Inhibition of Glucose Transport
| Compound | Target | Cell/System Type | Inhibition Constant (Ki) / IC50 | Reference |
| Cytochalasin B | GLUT-1, GLUT-4 | Human Skeletal Muscle Cells | - | [2] |
| Cytochalasin B | Glucose Uptake | Mouse Enterocyte Basolateral Membranes | IC50 ≈ 2.0 µM | [3] |
| Cytochalasin B | Deoxyglucose Transport | Novikoff Hepatoma Cells | Competitive Inhibition | [4] |
| Cytochalasin B | Glucose Transport | Rat Epitrochlearis Muscles | Inhibitable | [5] |
Experimental Protocol: Glucose Uptake Inhibition Assay
This protocol outlines a method for measuring the inhibition of glucose transport in cultured cells using a radiolabeled glucose analog.
Objective: To quantify the inhibitory effect of a cytochalasan compound on glucose uptake.
Materials:
-
Adherent cell line (e.g., HeLa, L6 muscle cells)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
3-O-[³H]-methyl-D-glucose (radiolabeled, non-metabolizable glucose analog)
-
Cytochalasin B (as inhibitor)
-
Phloretin (as a known glucose transport inhibitor control)
-
Scintillation fluid and vials
-
Scintillation counter
Methodology:
-
Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Aspirate culture medium, wash cells twice with warm PBS. Add KRH buffer and incubate for 30 minutes at 37°C to deplete endogenous glucose.
-
Inhibitor Treatment: Replace the buffer with KRH buffer containing various concentrations of Cytochalasin B (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO). Incubate for 15 minutes at 37°C.
-
Glucose Uptake: Add 3-O-[³H]-methyl-D-glucose to each well to a final concentration of 1 µCi/mL. Incubate for exactly 5 minutes.
-
Termination: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS containing 20 mM D-glucose to stop the transport and remove extracellular tracer.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes.
-
Quantification: Transfer the lysate to scintillation vials, add 5 mL of scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Signaling and Logic Diagram: GLUT Inhibition
Impact on Mitochondrial Function and Apoptosis
Cytochalasans can induce apoptosis through pathways that appear to be linked to mitochondrial function. This is often characterized by changes in mitochondrial membrane potential, the release of pro-apoptotic factors, and the activation of caspase cascades.
Quantitative Data: Apoptosis and Mitochondrial Effects
| Compound | Effect | Cell Line | Concentration | Observation | Reference |
| Cytochalasin B | Cytotoxicity | HeLa | IC50 = 7.9 µM | Significant cell death | [6] |
| Cytochalasin B | Apoptosis Induction | HeLa | 7.9 µM | Time-dependent increase in early apoptosis | [6] |
| Cytochalasin B | Mitochondrial Potential | HeLa | 7.9 µM | Time-dependent decrease in potential | [6] |
| Cytochalasin D | Apoptosis Induction | Human Airway Epithelial | 5 hours | Cleavage of pro-caspase-8 | [7] |
| Cytochalasin H | Cytotoxicity | U87MG (Glioblastoma) | IC50 at 10⁻⁵ M (48h) | Inhibition of cell proliferation | [8] |
| Cytochalasin H | Apoptosis Induction | U87MG (Glioblastoma) | 10⁻⁵ M | Caspase-independent apoptosis | [8] |
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol describes a flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by a cytochalasan.
Materials:
-
Suspension or adherent cell line (e.g., HeLa, Jurkat)
-
Cell culture medium
-
Cytochalasin compound
-
PBS
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells and treat with the desired concentration of the cytochalasan or vehicle control for various time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize, wash with medium, and collect the cells.
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V): Detects phosphatidylserine externalization in early apoptotic cells.
-
PI signal: Detects loss of membrane integrity in late apoptotic/necrotic cells.
-
-
Data Interpretation:
-
Annexin V(-) / PI(-): Viable cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Signaling Pathway: Mitochondrial (Intrinsic) Apoptosis
Cell Cycle Regulation
Cytochalasans can interfere with the normal progression of the cell cycle, often leading to arrest at specific checkpoints. This effect is closely linked to the disruption of cytokinesis but also involves mechanisms independent of complete cell division failure.
Quantitative Data: Cell Cycle Effects
| Compound | Effect | Cell Line | Concentration | Observation | Reference |
| Cytochalasin B | Cell Cycle Arrest | HeLa | 7.9 µM | Arrest at S phase | [6] |
| Cytochalasin B | Proliferation | hWJ-MSCs | 0.1 - 3 µM | Dose-dependent decrease in BrdU incorporation | [9] |
| Cytochalasin B | Cell Cycle Arrest | hWJ-MSCs | 1 - 3 µM | G2/M phase arrest | [9] |
| Cytochalasin B | Cell Cycle Checkpoint | CHO-K1 | - | Minimal G2 delay in irradiated, multinucleated cells |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the use of propidium iodide (PI) to stain cellular DNA for cell cycle analysis via flow cytometry.
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a cytochalasan.
Materials:
-
Cell line of interest
-
Cytochalasin compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Methodology:
-
Cell Treatment: Culture cells to ~60% confluency and treat with the cytochalasan compound or vehicle for a specified time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
RNA Removal: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.
-
DNA Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL). Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Workflow Diagram: Cell Cycle Analysis
Conclusion and Future Directions
While the primary effect of cytochalasans on the actin cytoskeleton is well-established, their "off-target" or secondary effects are significant and warrant careful consideration in both basic research and therapeutic development. The inhibition of glucose transport by Cytochalasin B presents a mechanism of action with potential applications in oncology, given the reliance of many tumors on aerobic glycolysis. Furthermore, the ability of various cytochalasans to induce cell cycle arrest and apoptosis through mitochondrial pathways highlights their potential as cytotoxic agents.
The profound lack of specific data for this compound underscores a significant knowledge gap. Future research should prioritize a comprehensive characterization of this and other less-studied cytochalasans. A systematic approach, applying the standardized protocols outlined in this guide, would enable a direct comparison of their non-actin-related bioactivities. Such studies are essential for elucidating novel mechanisms of action and unlocking the full therapeutic potential of this diverse family of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. The structures of cytochalasins A and B - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Isolation of Rosellinia necatrix Mutants with Impaired Cytochalasin E Production and Its Pathogenicity | Semantic Scholar [semanticscholar.org]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The soil-borne white root rot pathogen Rosellinia necatrix expresses antimicrobial proteins during host colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Cytochalasan Family of Fungal Metabolites
The cytochalasan family of fungal metabolites represents a large and structurally diverse group of natural products with a wide array of potent biological activities.[1][2][3] First isolated in the 1960s, these compounds have garnered significant interest due to their profound effects on the eukaryotic actin cytoskeleton, making them invaluable tools in cell biology research and promising candidates for therapeutic development.[4][5] This technical guide provides a comprehensive overview of the cytochalasan family, covering their biosynthesis, chemical diversity, mechanism of action, and key experimental methodologies, with a focus on their potential applications in drug discovery.
Chemical Structure and Diversity
Cytochalasans are characterized by a unique and complex molecular architecture, which is responsible for their diverse biological activities. The core structure consists of a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring, which can vary in size from 11 to 14 members.[2][6] This structural framework is a product of a hybrid polyketide-nonribosomal peptide biosynthetic pathway.[6][7]
The diversity of the more than 400 known cytochalasans arises from several factors[1][2]:
-
The specific amino acid incorporated by the non-ribosomal peptide synthetase (NRPS) module.
-
The length and modification of the polyketide chain assembled by the polyketide synthase (PKS) module.
-
Extensive post-PKS-NRPS modifications by tailoring enzymes, such as oxidoreductases and transferases, which introduce various functional groups like hydroxyls, epoxides, and acyl groups.[7]
This chemical diversity leads to a broad spectrum of biological activities and potencies, making structure-activity relationship (SAR) studies a critical aspect of cytochalasan research.[8][9]
Biosynthesis of Cytochalasans
The biosynthesis of cytochalasans is a fascinating example of the metabolic capabilities of fungi, involving a complex interplay of enzymes encoded by a biosynthetic gene cluster (BGC).[2][7] The core of this process is a hybrid PKS-NRPS enzyme.[6]
The key steps in the biosynthetic pathway are:
-
Polyketide Chain Synthesis : The PKS module iteratively condenses acetate/malonate units to form a linear polyketide chain.[2]
-
Amino Acid Incorporation : The NRPS module selects and activates a specific amino acid, which is then condensed with the polyketide chain.[6]
-
Cyclization and Release : The hybrid chain is released from the PKS-NRPS enzyme, often involving a reductive release to form an aldehyde. This is followed by an intramolecular Diels-Alder reaction to construct the characteristic perhydroisoindolone core fused to the macrocycle.[7][10]
-
Tailoring Modifications : A suite of tailoring enzymes, including P450 monooxygenases and Baeyer-Villiger monooxygenases (BVMOs), then modify the core structure to produce the vast array of different cytochalasans.[7]
Mechanism of Action: Targeting the Actin Cytoskeleton
The most well-characterized biological activity of cytochalasans is their ability to disrupt the actin cytoskeleton.[5] They achieve this by binding with high affinity to the barbed (or plus) end of filamentous actin (F-actin).[5][11][12] This binding event has two major consequences:
-
Inhibition of Polymerization : It physically blocks the addition of new globular actin (G-actin) monomers to the growing end of the filament.[11][13]
-
Inhibition of Elongation : It prevents the further extension of existing filaments.[5]
This disruption of actin dynamics interferes with a multitude of essential cellular processes, including cell motility, cytokinesis, phagocytosis, and the maintenance of cell morphology.[5][11] This potent activity on a fundamental cellular component is the basis for the observed cytotoxic and antiproliferative effects of many cytochalasans.[14] While the primary target is actin, some cytochalasans, such as cytochalasin E, exhibit additional activities, including the inhibition of angiogenesis through mechanisms that may be independent of actin disruption at lower concentrations.[5][15]
Biological Activities and Quantitative Data
The structural diversity of the cytochalasan family translates into a broad range of biological activities, making them attractive for drug discovery programs.[2][3] Their potent cytotoxic effects have been demonstrated against numerous cancer cell lines.[8][16] Additionally, various cytochalasans have shown significant antimicrobial, antiviral, anti-inflammatory, and antiparasitic properties.[1][17][18]
The following table summarizes the in vitro growth inhibitory concentrations (IC50) of selected cytochalasans against various cancer cell lines and parasites, highlighting the range of potencies within the family.
| Cytochalasan | Target Cell Line / Organism | Activity | IC50 (µM) | Reference(s) |
| Cytochalasin A | Trypanosoma cruzi (amastigotes) | Antiparasitic | 3.02 | [17][18] |
| Leishmania infantum (amastigotes) | Antiparasitic | 2.76 | [17][18] | |
| Cytochalasin B | Trypanosoma cruzi (amastigotes) | Antiparasitic | 16.87 | [17][18] |
| HeLa (Cervical Cancer) | Cytotoxic | 7.30 | [16] | |
| Cytochalasin D | Trypanosoma cruzi (amastigotes) | Antiparasitic | 20.15 | [17][18] |
| HCT116, 4T1, MHCC97H | Cytotoxic | - | [4] | |
| Cytochalasin E | A549, HeLa, BEL-7402, RKO | Cytotoxic | 37 - 64 | [15] |
| Deoxaphomin B | HeLa (Cervical Cancer) | Cytotoxic | 4.96 | [16] |
| Triseptatin | KB3.1, MCF-7, A549, PC-3, SKOV-3, A431 | Cytotoxic | - | [16] |
Key Experimental Protocols
A variety of experimental techniques are employed to isolate, characterize, and evaluate the biological activity of cytochalasans.
Isolation and Structural Elucidation
-
Fungal Culture and Extraction : Cytochalasans are typically produced by fungi grown in solid or liquid media. The metabolites are then extracted from the culture broth and/or mycelium using organic solvents.[19]
-
Chromatographic Purification : The crude extract is subjected to various chromatographic techniques, such as Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC), to isolate pure compounds.[19][20]
-
Structure Determination : The chemical structure of isolated cytochalasans is determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-ESI-MS).[20][21][22]
In Vitro Actin Polymerization Assay (Pyrene Assay)
This is a fundamental assay to quantify the effect of a compound on actin polymerization dynamics.
Methodology :
-
Preparation : G-actin is labeled with a fluorescent probe, N-(1-pyrenyl)iodoacetamide. Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into F-actin, its fluorescence intensity increases significantly.
-
Initiation : Polymerization is initiated by adding a polymerization-inducing buffer (containing KCl and MgCl2) to a solution of pyrene-labeled G-actin.
-
Treatment : The assay is run in the presence of various concentrations of the test cytochalasan or a vehicle control (e.g., DMSO).
-
Measurement : The increase in fluorescence is monitored over time using a fluorometer.
-
Analysis : The rate of polymerization is determined from the slope of the fluorescence curve. Inhibition of polymerization by the cytochalasan is observed as a decrease in this rate.[9]
Cytotoxicity Assay (e.g., MTT or CellTiter-Blue® Assay)
These colorimetric assays are used to assess the effect of cytochalasans on cell viability and proliferation.
Methodology :
-
Cell Seeding : Adherent cancer cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the cytochalasan for a defined period (e.g., 48-72 hours).
-
Reagent Addition : A reagent (e.g., MTT or Resazurin) is added to each well. Viable, metabolically active cells convert the reagent into a colored product.
-
Measurement : The absorbance or fluorescence of the colored product is measured using a plate reader.
-
Analysis : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[8][16]
Applications and Future Perspectives
The cytochalasan family of fungal metabolites holds significant promise for both fundamental research and clinical applications.
-
Research Tools : They are indispensable tools in cell biology for investigating the roles of the actin cytoskeleton in various cellular functions.[5]
-
Anticancer Drug Development : Their potent cytotoxic and antiproliferative activities, combined with anti-angiogenic and cytokinesis-inhibiting properties, make them compelling candidates for anticancer drug discovery.[14][15] There is potential for their use in combination with other chemotherapeutic agents to achieve synergistic effects.[14]
-
Infectious Disease Research : The demonstrated activity against parasites like Trypanosoma cruzi and Leishmania infantum opens avenues for developing new treatments for neglected tropical diseases.[17][18]
Future research will likely focus on the discovery of novel cytochalasans from unexplored fungal sources, the elucidation of their biosynthetic pathways to enable synthetic biology approaches for analog generation, and comprehensive SAR studies to optimize their therapeutic potential while minimizing toxicity. The development of synthetic derivatives that retain potent anticancer or antimicrobial activity but have reduced effects on the actin cytoskeleton of host cells is a particularly promising area of investigation.[15]
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]
- 3. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytochalasin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change | Semantic Scholar [semanticscholar.org]
- 14. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of natural cytochalasins as leads for neglected tropical diseases drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of natural cytochalasins as leads for neglected tropical diseases drug discovery | PLOS One [journals.plos.org]
- 19. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Cytochalasan Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Cytochalasans, a diverse class of fungal metabolites, have captivated the scientific community for decades with their profound effects on the eukaryotic actin cytoskeleton. Their ability to modulate actin polymerization has made them invaluable tools in cell biology and promising scaffolds for the development of novel therapeutics, particularly in oncology. This technical guide delves into the core principles of cytochalasan structure-activity relationships (SAR), providing a comprehensive overview of how specific structural modifications influence their biological effects. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to empower researchers in this dynamic field.
Core Principles of Cytochalasan Bioactivity: A Tale of Three Moieties
The biological activity of cytochalasans is intricately linked to three key structural features: the highly substituted perhydroisoindolone core, the macrocyclic ring, and the pendant substituent at the C-3 position. Alterations to any of these regions can dramatically impact the compound's potency and even shift its activity profile from cytotoxic to migrastatic.
The perhydroisoindolone core serves as the primary anchor for interaction with actin filaments. A crucial element within this core is the C-7 hydroxyl group . Studies have consistently shown that an unmodified hydroxyl group at this position is critical for potent biological activity.[1][2][3] Acetylation or other modifications at C-7 generally lead to a significant decrease in cytotoxicity and actin polymerization inhibition.[4] Furthermore, the presence of an epoxy group between C-6 and C-7, as seen in cytochalasin E, can enhance activity compared to a hydroxyl group at C-7.[4][5]
The macrocyclic ring plays a pivotal role in defining the conformational constraints of the molecule, which in turn influences its binding affinity to actin. The size, constitution, and rigidity of this ring are all critical determinants of activity.[2][3][6] For instance, opening the macrocycle has been shown to drastically reduce cytotoxicity.[4] This suggests that the macrocycle may act as a "shield" within the actin binding site, with the isoindolone core mediating the primary binding interactions.[4]
The substituent at the C-3 position , typically derived from an amino acid, also contributes to the overall activity profile. While the specific amino acid incorporated in the isoindolone core is generally not thought to dramatically affect activity, modifications to the pendant group can have significant effects.[7] For example, hydrogenation of the benzene ring in cytochalasin D to a cyclohexane ring was found to decrease its cytotoxic effects.[4][8]
Quantitative Structure-Activity Relationship Data
To facilitate a comparative analysis of cytochalasan analogs, the following table summarizes key quantitative data from various studies. IC50 values represent the concentration of the compound required to inhibit a biological process by 50% and are a common metric for cytotoxicity.
| Compound | Modification | Cell Line(s) | IC50 (µM) | Reference(s) |
| Cytochalasin B Analogs | ||||
| 7-O-Acetylcytochalasin B | Acetylation of C-7 OH | Various | Inactive at tested concentrations | [1] |
| 7,20-Diacetylcytochalasin B | Acetylation of C-7 and C-20 OH | P815 mastocytoma | Inactive at 4 µM | [1] |
| Cytochalasin D Analogs | ||||
| Dodecahydrocytochalasin D | Hydrogenation of C-3 benzene ring | HeLa | 3.4 µg/mL | [4] |
| Hexahydrocytochalasin D | Partial hydrogenation of C-3 benzene ring | HeLa | 0.23 µg/mL | [4][8] |
| Pyrichalasin H Analogs | ||||
| 4'-iodopyrichalasin H | Iodo-substitution on the phenyl ring | L929, KB3.1, PC3, A549, MCF-7, A431, SKOV-3 | ~0.03-1 | [9] |
| 4'-azidopyrichalasin H | Azido-substitution on the phenyl ring | L929, KB3.1, PC3, A549, MCF-7, A431, SKOV-3 | ~0.03-1 | [9] |
| 4'-aminopyrichalasin H | Amino-substitution on the phenyl ring | L929, KB3.1, PC3, A549, MCF-7, A431, SKOV-3 | ~0.4-6 | [9] |
| Cytochalasin Analogues Lacking a Macrocycle | ||||
| Compound 23a (Diol) | Lacks macrocycle, diol at C-6/C-7 | BLM (human melanoma) | 9.41 | |
| Compound 24 | Lacks macrocycle, allyl alcohol at C-7 | BLM (human melanoma) | No cytotoxic effect at 50 µM | [5] |
Experimental Protocols
A fundamental understanding of the experimental methodologies used to evaluate cytochalasan activity is crucial for interpreting SAR data and designing new experiments. Below are detailed protocols for key assays.
Cytotoxicity Assays (MTT and WST-1)
These colorimetric assays are widely used to assess the cytotoxic or cytostatic effects of compounds on cultured cells. They measure the metabolic activity of cells, which is generally proportional to the number of viable cells.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the cytochalasan analogs in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for a specified period, typically 48 or 72 hours.[5]
3. Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
4. Data Acquisition:
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Actin Polymerization Assay (Pyrene-Actin Assay)
This fluorescence-based assay is a direct and sensitive method to monitor the kinetics of actin polymerization in vitro.[4] It utilizes actin monomers labeled with pyrene, which exhibit a significant increase in fluorescence upon incorporation into a polymer.
1. Preparation of Reagents:
-
Prepare G-actin (monomeric actin) from rabbit skeletal muscle acetone powder.
-
Label the G-actin with N-(1-pyrene)iodoacetamide.
-
Prepare a 10X polymerization-inducing buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
2. Assay Procedure:
-
In a fluorometer cuvette, mix the pyrene-labeled G-actin (typically at a final concentration of 2-5 µM) with the desired concentration of the cytochalasan analog in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0).
-
Initiate polymerization by adding the 10X polymerization buffer.
-
Monitor the increase in pyrene fluorescence over time using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 407 nm, respectively.
3. Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of polymerization can be determined from the slope of the initial phase of the curve.
-
The extent of polymerization is indicated by the final fluorescence intensity.
-
Compare the polymerization kinetics in the presence of different cytochalasan analogs to that of a control.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by cytochalasans, the following diagrams have been generated using the DOT language.
Caption: Cytochalasans bind to the barbed (+) end of actin filaments, inhibiting polymerization.
Caption: A generalized workflow for the discovery and development of cytochalasan-based drugs.
References
- 1. Structure-activity relationships of cytochalasins in the differentiation of cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro growth inhibitory effects of cytochalasins and derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diversely Functionalised Cytochalasins through Mutasynthesis and Semi‐Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using Cytochalasin R to Study Actin Dynamics in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton. By binding to the barbed (fast-growing) end of actin filaments, they inhibit the addition of new actin monomers, leading to a net depolymerization of existing filaments and disruption of actin-dependent cellular processes.[1][2] This property makes them invaluable tools for studying actin dynamics and its role in cell motility, cytokinesis, and other essential cellular functions.[2] While various cytochalasins exist, this document focuses on the application of Cytochalasin R for studying actin dynamics in live cells.
Note: Specific quantitative data and detailed protocols for this compound are limited in the current scientific literature. Therefore, this document will leverage the extensive information available for Cytochalasin D, a closely related and widely studied analog. Researchers should consider this as a starting point and perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental question.
Mechanism of Action
Cytochalasins, including this compound's close analogs, primarily function by:
-
Capping Filament Ends: They bind to the barbed end of F-actin with high affinity, physically blocking the addition of G-actin monomers.[1][2]
-
Inhibiting Polymerization: This capping action effectively halts filament elongation.[1]
-
Promoting Depolymerization: By preventing monomer addition, the natural disassembly of actin filaments at the pointed (slow-growing) end leads to a net loss of filamentous actin.
-
Inducing Conformational Changes: Some cytochalasins can also bind to actin monomers, inducing conformational changes that can affect polymerization kinetics.[2]
The disruption of the actin cytoskeleton leads to observable changes in cell morphology, such as cell rounding, arborization (branching), and the loss of stress fibers.[3][4]
Quantitative Data: Effects of Cytochalasin D on Live Cells
The following table summarizes quantitative data on the effects of Cytochalasin D, which can be used as a starting point for experiments with this compound. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| CHO-K1 | 0.5 µM | 0.5 - 2 hours | Loss of polymerized actin structures (e.g., stress fibers), punctate actin signal. | [4] |
| COS-7 | 3 - 10 µM | 30 minutes | Retraction and arborization of cells, conversion of F-actin from long fibers to punctate structures. | [5] |
| NIH3T3 | 1 µM | Not specified | Disruption of stress fibers, induction of Yap phosphorylation. | [5] |
| Epithelial Cells | 0.1 - 1 µM | Not specified | Inhibition of cell migration. Crystallization observed at 0.5 µM and 1 µM. | [6] |
| Breast Cancer Cells | 0.5 - 20 µM | Not specified | Inhibition of actin polymerization. A range for determining optimal non-lethal concentration. | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (or D) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Cytochalasins are sparingly soluble in water but readily soluble in DMSO.[8]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO. This minimizes the final DMSO concentration in your cell culture medium, as DMSO can be toxic to cells at concentrations above 0.1-1%.[9]
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Cytochalasins with conjugated double bonds can be light-sensitive.[8]
Live-Cell Imaging of Actin Dynamics Following this compound Treatment
This protocol outlines a general procedure for treating cultured cells with this compound and observing the effects on actin dynamics using live-cell fluorescence microscopy.
Materials:
-
Cultured cells grown on glass-bottom dishes or chamber slides suitable for microscopy.
-
Fluorescent actin probe (e.g., SiR-actin, LifeAct-GFP).
-
Complete cell culture medium (phenol red-free medium is recommended for fluorescence imaging to reduce background).[10]
-
This compound stock solution (from Protocol 1).
-
Live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
Protocol:
-
Cell Seeding: Seed cells onto the imaging dish at a density that will result in 50-70% confluency at the time of imaging.
-
Actin Labeling (if necessary): If not using a cell line stably expressing a fluorescent actin probe, label the cells with a live-cell actin stain like SiR-actin according to the manufacturer's instructions. This is typically done for 1-2 hours before imaging.[4]
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 30 minutes.
-
Locate a field of view with healthy, well-spread cells.
-
-
Baseline Imaging: Acquire images of the cells before treatment to establish a baseline of actin organization. Capture images at multiple time points to observe normal actin dynamics.
-
This compound Treatment:
-
Dilute the this compound stock solution directly into pre-warmed, complete culture medium to the desired final concentration (e.g., starting with a range of 0.1 µM to 10 µM).
-
Carefully remove the medium from the imaging dish and replace it with the medium containing this compound.
-
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to capture the dynamic changes in the actin cytoskeleton. The temporal resolution will depend on the speed of the expected changes (e.g., every 1-5 minutes).
-
Data Analysis: Analyze the acquired images to quantify changes in cell morphology, stress fiber integrity, and the intensity and distribution of the fluorescent actin signal.
Visualizations
Signaling Pathway: Disruption of Actin Polymerization by Cytochalasin
Caption: Mechanism of this compound-mediated disruption of actin dynamics.
Experimental Workflow: Studying Actin Dynamics with this compound
Caption: Workflow for live-cell imaging of actin dynamics using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synentec.com [synentec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Live-cell imaging and analysis of actin-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Actin Cytoskeleton Disruption Using Cytochalasin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of fungal metabolites widely utilized in cell biology research to disrupt the actin cytoskeleton. By binding to the barbed (growing) end of actin filaments, cytochalasins inhibit the polymerization of new actin monomers, leading to the eventual disassembly of existing actin filaments. This disruption of the actin cytoskeleton has profound effects on various cellular processes, including cell motility, division, and morphology. This document provides detailed protocols and application notes for the use of cytochalasins, with a focus on disrupting the actin cytoskeleton for research and drug development purposes.
Mechanism of Action
Cytochalasins exert their effects by capping the fast-growing barbed ends of actin filaments. This action prevents the addition of new G-actin monomers to the filament, shifting the equilibrium towards depolymerization. The net result is a dose- and time-dependent disruption of the actin filament network, leading to changes in cell shape, inhibition of cell migration, and arrest of cytokinesis.[1][2] Different cytochalasin variants exhibit varying potencies and specificities.
Quantitative Data Summary
The effective concentration of cytochalasins required to disrupt the actin cytoskeleton can vary significantly depending on the specific cytochalasin derivative, the cell type, and the duration of treatment. The following table summarizes reported effective concentrations for commonly used cytochalasins to serve as a starting point for experimental design.
| Cytochalasin Derivative | Cell Type(s) | Effective Concentration Range | Observed Effects | Reference(s) |
| Cytochalasin D | HT-29, Caco-2, HeLa, HEp-2 | 1.0 µg/mL | Altered F-actin distribution | [3] |
| Cytochalasin D | Chick Embryo Fibroblasts (CEF) | 200 pM - 2 µM | Disruption of actin filaments, formation of focal F-actin aggregates | [4] |
| Cytochalasin D | MDCK epithelial cells | 2 µg/mL | Severe disruption of apical and basal actin filaments | [5] |
| Cytochalasin D | IMR90 cells | 5 µM | Inhibition of nuclear positioning and spindle assembly | [6] |
| Cytochalasin B | M109c, B16BL6, B16F10 | Concentration-dependent | Inhibition of cell growth | [7] |
| Cytochalasin B | U937, MCF7 | 1.0 - 1.5 µM | Induction of multinucleated cells | [8] |
Experimental Protocols
General Guidelines
-
Reconstitution: Cytochalasins are typically dissolved in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Store stock solutions at -20°C or -80°C, protected from light and moisture.
-
Cell Culture: The choice of cell line will depend on the specific research question. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Optimization: The optimal concentration and incubation time for cytochalasin treatment should be determined empirically for each cell line and experimental setup. A dose-response and time-course experiment is highly recommended.
-
Controls: Always include a vehicle control (e.g., cells treated with the same concentration of DMSO used to dissolve the cytochalasin) in your experiments.
Protocol for Actin Cytoskeleton Disruption and Visualization
This protocol provides a general procedure for treating cultured cells with a cytochalasin and visualizing the resulting changes in the actin cytoskeleton using fluorescence microscopy.
Materials:
-
Cultured cells grown on sterile coverslips in a petri dish or multi-well plate
-
Cytochalasin stock solution (e.g., 1 mg/mL in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Cytochalasin Treatment:
-
Prepare a series of working solutions of the cytochalasin in complete cell culture medium at different concentrations. It is advisable to test a range of concentrations (e.g., from nanomolar to low micromolar) based on the literature for the specific cytochalasin and cell type.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of cytochalasin. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired period. Treatment times can range from 30 minutes to several hours.[4][9]
-
-
Fixation:
-
After incubation, gently aspirate the treatment medium.
-
Wash the cells twice with PBS.
-
Add the fixative solution and incubate for 10-20 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixative solution and wash the cells twice with PBS.
-
Add the permeabilization buffer and incubate for 5-10 minutes at room temperature.
-
-
Staining:
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
Prepare the fluorescent phalloidin staining solution according to the manufacturer's instructions.
-
Add the staining solution to the coverslips and incubate for 20-60 minutes at room temperature, protected from light.
-
(Optional) Add a nuclear counterstain like DAPI to the staining solution or in a subsequent step.
-
-
Mounting:
-
Aspirate the staining solution and wash the cells three times with PBS.
-
Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Visualization:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Observe the changes in actin filament structure, cell morphology, and distribution of actin in treated cells compared to the vehicle control.
-
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Cytochalasin R in Cancer Cell Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the effects of various cytochalasins, particularly Cytochalasin B and D, in cancer cell research. However, specific data and established protocols for Cytochalasin R are limited. The following application notes and protocols are based on the well-documented activities of closely related cytochalasins and provide a foundational framework for investigating this compound. Researchers should consider this document as a starting point and optimize experimental conditions for their specific cell lines and research objectives.
Application Notes
Cytochalasins are a group of fungal metabolites known for their ability to disrupt actin filament polymerization, a critical process for cell motility, division, and morphology.[1][2] This disruption of the cytoskeleton makes them valuable tools in cancer research, as cancer cells often exhibit altered cytoskeletal dynamics. Cytochalasins have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, suggesting their potential as anticancer agents.[1][3]
Mechanism of Action:
Cytochalasins, including by extension this compound, are believed to exert their primary effect by binding to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the depolymerization of existing filaments.[1] This disruption of the actin cytoskeleton triggers a cascade of intracellular events, including:
-
Induction of Apoptosis: Disruption of the actin cytoskeleton can initiate apoptosis through the mitochondrial (intrinsic) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases-9 and -3.[3]
-
Cell Cycle Arrest: Cytochalasins have been observed to cause cell cycle arrest, often in the S phase or G2/M phase, depending on the cell type and concentration.[3] This is thought to be a consequence of the cell's inability to properly form the contractile ring necessary for cytokinesis, leading to the formation of multinucleated cells.[1] The activation of p53-dependent pathways has also been implicated in cytochalasin-induced cell cycle arrest.[1]
Data Presentation: Cytotoxicity of Cytochalasins in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Cytochalasin B and D in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.
| Cytochalasin | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Cytochalasin B | HeLa | Human Cervical Carcinoma | 7.9 | [2][3] |
| Cytochalasin B | M109 | Murine Lung Carcinoma | Moderately Cytotoxic | [4] |
| Cytochalasin B | B16F10 | Murine Melanoma | Moderately Cytotoxic | [4] |
| Cytochalasin D | H446 | Human Small Cell Lung Cancer | 0.044 - 1.61 | [5] |
| Cytochalasin D | H1048 | Human Small Cell Lung Cancer | 0.044 - 1.61 | [5] |
| Cytochalasin D | CT26 | Murine Colorectal Carcinoma | Dose-dependent inhibition | [1] |
Mandatory Visualizations
Figure 1: General experimental workflow for studying this compound in cancer cells.
Figure 2: Proposed mitochondrial pathway of apoptosis induced by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the desired concentration of this compound for a specific time. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described in the apoptosis assay.
-
Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Cytochalasin R as a Tool to Induce Apoptosis in Cell Lines
Introduction
Cytochalasins are a group of cell-permeable mycotoxins that are potent inhibitors of actin polymerization.[1] By binding to the barbed, fast-growing end of actin filaments, they disrupt the formation and function of the actin cytoskeleton. This interference with a fundamental cellular process has a cascade of effects, including the inhibition of cell division, migration, and, notably, the induction of programmed cell death, or apoptosis.[1] This property makes cytochalasins valuable tools in cell biology and cancer research for studying the mechanisms of apoptosis and for evaluating potential anti-cancer therapies.
This document provides an overview of the use of cytochalasins to induce apoptosis in cell lines, including the underlying signaling pathways, quantitative data from studies with Cytochalasin B and D, and detailed protocols for key apoptosis assays.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which cytochalasins induce apoptosis is through the disruption of the actin cytoskeleton. This disruption can trigger the intrinsic (mitochondrial) pathway of apoptosis. Key events in this pathway include:
-
Increased Reactive Oxygen Species (ROS) Production: Treatment with cytochalasins has been shown to lead to an increase in intracellular ROS.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS can lead to the depolarization of the mitochondrial membrane.
-
Release of Pro-Apoptotic Factors: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the morphological changes associated with apoptosis.
-
Regulation by Bcl-2 Family Proteins: The process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated, further promoting the release of cytochrome c.
Data Presentation
The following tables summarize quantitative data from studies on Cytochalasin B and D, demonstrating their efficacy in inducing apoptosis in various cell lines.
Table 1: Effective Concentrations of Cytochalasins for Apoptosis Induction
| Cytochalasin | Cell Line | Effective Concentration | Observation |
| Cytochalasin B | HeLa | 7.9 µM (IC50) | Significant cytotoxicity and induction of apoptosis.[2][3][4] |
| Cytochalasin B | HeLa | 8 µM | Time-dependent increase in early apoptotic cells.[4] |
| Cytochalasin D | CT26 (murine colorectal carcinoma) | 12.5 - 100 mg/kg (in vivo) | Dose-dependent inhibition of tumor growth and induction of apoptosis. |
| Cytochalasin D | Airway epithelial cells | Not specified | Promptly induced apoptosis within 5 hours.[5] |
Table 2: Key Apoptotic Events Observed with Cytochalasin Treatment
| Apoptotic Event | Cytochalasin Used | Cell Line | Key Findings |
| Cell Cycle Arrest | Cytochalasin B | HeLa | Induced S-phase cell cycle arrest.[2][4] |
| Increased ROS | Cytochalasin B | HeLa | Time-dependent increase in reactive oxygen species.[2] |
| Decreased ΔΨm | Cytochalasin B | HeLa | Decrease in mitochondrial membrane potential.[2] |
| Caspase Activation | Cytochalasin B | HeLa | Activation of caspase-9 and caspase-3.[2][3] |
| Bcl-2 Family Regulation | Cytochalasin B | HeLa | Upregulation of Bax and downregulation of Bcl-2.[3][4] |
Experimental Protocols
The following are detailed protocols for commonly used assays to detect and quantify apoptosis induced by cytochalasins.
Annexin V Assay for Detection of Early Apoptosis
This assay identifies the externalization of phosphatidylserine (PS), a hallmark of early apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Cell culture medium
-
Cytochalasin R (or other cytochalasin)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of the experiment.
-
Treat cells with various concentrations of this compound for the desired time period. Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
-
96-well plate
-
This compound (or other cytochalasin)
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^6 cells per well in a 6-well plate and treat with this compound as described above.
-
-
Cell Lysate Preparation:
-
Collect the cells and wash with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Assay:
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well of a 96-well plate.
-
Add 50 µL of the cell lysate to the wells.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
JC-1 Assay Kit (contains JC-1 dye and assay buffer)
-
Fluorescence microscope or plate reader
-
Black, clear-bottom 96-well plate
-
This compound (or other cytochalasin)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the kit instructions.
-
Remove the culture medium and add the JC-1 staining solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with the provided assay buffer.
-
-
Analysis:
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.
-
In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Visualizations
The following diagrams illustrate the signaling pathway of cytochalasin-induced apoptosis and a general experimental workflow.
Caption: Signaling pathway of Cytochalasin-induced apoptosis.
Caption: General experimental workflow for studying apoptosis.
References
- 1. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Initiation of apoptosis by actin cytoskeletal derangement in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting Cell Migration In Vitro with Cytochalasin R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The ability to modulate cell migration is of significant interest in biomedical research and drug development. Cytochalasin R, a mycotoxin known to be a potent inhibitor of actin polymerization, offers a valuable tool for studying and controlling cell migration in vitro. By disrupting the dynamic reorganization of the actin cytoskeleton, this compound effectively arrests the cellular machinery required for motility.
These application notes provide a comprehensive guide to utilizing this compound for the inhibition of cell migration in vitro. Detailed protocols for common cell migration assays, quantitative data on the inhibitory effects of cytochalasins, and visual representations of the underlying mechanisms and experimental workflows are presented to facilitate the successful implementation of this compound in your research.
Mechanism of Action
This compound exerts its inhibitory effect on cell migration by directly targeting actin filaments, a key component of the cytoskeleton. The process of cell migration is a cyclical series of events involving the extension of cellular protrusions like lamellipodia and filopodia, the formation of new adhesions to the extracellular matrix (ECM), contraction of the cell body, and detachment of the rear. Each of these steps is critically dependent on the controlled polymerization and depolymerization of actin filaments.
This compound binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers. This "capping" activity leads to the net disassembly of existing actin filaments and prevents the formation of new ones. The disruption of the actin cytoskeleton has several key consequences that inhibit cell migration:
-
Inhibition of Protrusion Formation: The formation of lamellipodia and filopodia at the leading edge of a migrating cell is driven by rapid actin polymerization. By blocking this process, this compound prevents the cell from extending these essential migratory structures.
-
Disruption of Focal Adhesions: Focal adhesions are protein complexes that link the actin cytoskeleton to the ECM, providing the traction necessary for cell movement. The integrity and dynamics of focal adhesions are dependent on their connection to a stable actin network. This compound-induced disruption of actin filaments leads to the disassembly of focal adhesions, causing the cell to lose its grip on the substrate.
-
Loss of Cell Polarity: The establishment and maintenance of a front-rear polarity are essential for directional cell migration. This polarity is largely determined by the organization of the actin cytoskeleton. By causing a global disruption of actin filaments, this compound leads to a loss of this polarity, resulting in uncoordinated and ineffective migratory efforts.
The primary signaling pathways that regulate the actin cytoskeleton during cell migration involve the Rho family of small GTPases, including Rac1, Cdc42, and RhoA. These molecules act as molecular switches, cycling between an active (GTP-bound) and inactive (GDP-bound) state to control the activity of downstream effectors that orchestrate actin polymerization, branching, and contraction. This compound's direct interference with actin polymerization effectively bypasses these regulatory signals, leading to a halt in cell movement.
Diagram of Signaling Pathway
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory effects of cytochalasins on cell migration in various in vitro models. It is important to note that the optimal concentration of this compound may vary depending on the cell type, assay duration, and specific experimental conditions. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
| Compound | Cell Line(s) | Assay Type | Effective Concentration | Observed Effect | Citation(s) |
| Cytochalasin D | EPC2, CP-A, HeLa, Swiss 3T3 | Wound Healing | 1 µg/mL | Significant decrease in migration in all cell lines. | [1] |
| Cytochalasin D | HME1, MCF 10A, MDA-MB-231 | Wound Healing | 1 µg/mL | Inhibition of migration in all cell lines except MCF7. | [1] |
| Cytochalasin D | Fibroblasts | Morphological Analysis | 30 min treatment | 70±7% of cells lost anchorage and adopted a rounded morphology. | [2] |
| Cytochalasin D | HT-1080 | Transwell Migration | 2 µM | Inhibition of migration towards FBS. | [3] |
| Cytochalasin D | Various | General | 0.1 - 2 µM | Commonly used range for inhibiting cell migration. | [1][3] |
Experimental Protocols
Two common and robust methods for assessing cell migration in vitro are the Wound Healing Assay and the Transwell Migration Assay. Detailed protocols for utilizing this compound in these assays are provided below.
Wound Healing (Scratch) Assay
The wound healing assay is a simple and cost-effective method to study collective cell migration. A "scratch" is created in a confluent monolayer of cells, and the rate of closure of this gap is monitored over time.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well culture plates (e.g., 24-well plates)
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Creating the Scratch:
-
Once the cells have reached confluency, carefully aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. Apply firm and consistent pressure to ensure a clean, cell-free gap. A ruler or guide can be used to ensure straight and uniform scratches.
-
Gently wash the wells twice with PBS to remove any detached cells and debris.
-
-
Treatment with this compound:
-
Prepare working solutions of this compound in serum-free or low-serum medium at various concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Add the prepared media to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first set of images of the scratches (Time 0). Use phase-contrast microscopy at a low magnification (e.g., 4x or 10x) to visualize the entire width of the scratch.
-
It is crucial to have reference points on the plate to ensure that the same field of view is imaged at each time point.
-
Return the plate to the incubator.
-
Acquire images at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ with the MRI Wound Healing Tool plugin) to measure the area of the cell-free gap at each time point for all conditions.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at Time 0.
-
Plot the percentage of wound closure over time for each concentration of this compound and the control.
-
The IC50 value (the concentration of this compound that inhibits 50% of wound closure) can be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Diagram of Wound Healing Assay Workflow
Transwell Migration Assay (Boyden Chamber Assay)
The transwell migration assay is used to assess the migratory response of cells to a chemoattractant. Cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., 10% FBS, specific growth factor)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Transwell inserts with appropriate pore size (e.g., 8 µm for most cancer cells)
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cells to about 80-90% confluency.
-
The day before the assay, starve the cells by replacing the complete medium with serum-free medium. This enhances their migratory response to chemoattractants.
-
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower wells of the 24-well plate. For a negative control, use serum-free medium.
-
Harvest the starved cells using trypsin and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.[3]
-
Prepare cell suspensions containing different concentrations of this compound and a vehicle control. Pre-incubate the cells with the treatments for 30-60 minutes at 37°C.
-
-
Cell Seeding:
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a duration appropriate for your cell line (typically 4-24 hours). The incubation time should be optimized to allow for significant migration in the positive control group.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[3]
-
Fix the migrated cells on the underside of the membrane by immersing the insert in a well containing fixation solution for 15-20 minutes.
-
Gently wash the inserts with PBS.
-
Stain the migrated cells by placing the inserts in a well with staining solution for 10-15 minutes.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize and count the migrated cells on the underside of the membrane using a microscope at 100x or 200x magnification. Count the cells in several random fields of view for each insert.
-
Alternatively, the stain can be eluted by incubating the insert in a destaining solution (e.g., 10% acetic acid or 5% SDS), and the absorbance can be measured using a plate reader.[4]
-
Calculate the average number of migrated cells per field or the absorbance for each condition.
-
Determine the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
-
Diagram of Transwell Migration Assay Workflow
Troubleshooting and Considerations
-
Cytotoxicity: At higher concentrations, this compound can be cytotoxic. It is essential to perform a viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with the migration assay to ensure that the observed inhibition of migration is not due to cell death.
-
Solvent Effects: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) and that a vehicle control is included in all experiments.
-
Cell Line Variability: The sensitivity to this compound can vary significantly between different cell lines. It is crucial to optimize the concentration and incubation time for each cell type.
-
Assay-Specific Optimization: The protocols provided are general guidelines. Parameters such as cell seeding density, chemoattractant concentration, and incubation time should be optimized for your specific experimental system to obtain robust and reproducible results.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to inhibit cell migration in vitro, enabling a deeper understanding of the molecular mechanisms of cell motility and the development of novel therapeutic strategies targeting this process.
References
Application Notes: Preparing Cytochalasin Stock Solutions for Cell Culture
Introduction
Cytochalasins are a group of cell-permeable fungal metabolites that are potent inhibitors of actin polymerization.[1][2] They exert their effects by binding to the barbed, fast-growing end of actin filaments, which blocks both the assembly and disassembly of actin monomers.[1][3] This disruption of the actin cytoskeleton leads to various cellular effects, including changes in cell morphology, inhibition of cell division and movement, and in some cases, apoptosis.[1] The most commonly used cytochalasins in cell culture are Cytochalasin B and Cytochalasin D. While the user requested information on "Cytochalasin R," this is not a standard designation in scientific literature. It is possible this is a typographical error or refers to a rare derivative. This document provides a general protocol for the preparation of cytochalasin stock solutions, with specific data provided for the widely studied Cytochalasin B and D, which can serve as a guide for other derivatives.
Mechanism of Action
Cytochalasins interfere with actin dynamics, a fundamental process for various cellular functions such as cell motility, cytokinesis, and phagocytosis.[4] Cytochalasin D is known to be a more potent inhibitor of actin polymerization than Cytochalasin B. Unlike Cytochalasin B, Cytochalasin D does not inhibit monosaccharide transport across the plasma membrane.
Quantitative Data Summary
The following table summarizes the key quantitative data for Cytochalasin B and Cytochalasin D.
| Property | Cytochalasin B | Cytochalasin D |
| Molecular Weight | 479.61 g/mol | 507.62 g/mol |
| Molecular Formula | C₂₉H₃₇NO₅ | C₃₀H₃₇NO₆ |
| Appearance | Crystalline solid[5] | White solid[6] |
| Purity | ≥98% | ≥98%[6] |
| Solubility in DMSO | Soluble to 10 mM with gentle warming | Soluble to 25 mg/mL[6] |
| Storage of Powder | -20°C | -20°C[6] |
| Storage of Stock Solution | Stable for up to 3 months at -20°C[6] | Stable for up to 3 months at -20°C[6] |
| Working Concentration | 0.5 - 10 µM | 0.1 - 2 µM[7] |
Experimental Protocols
Materials:
-
Cytochalasin B or Cytochalasin D powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Cytochalasin D Stock Solution:
-
Precaution: Cytochalasins are toxic and should be handled with care in a well-ventilated area, wearing appropriate PPE.[8]
-
Calculate the required mass:
-
Molecular Weight of Cytochalasin D = 507.62 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 507.62 g/mol = 0.0050762 g = 5.08 mg.
-
-
-
Weigh the powder:
-
Carefully weigh out 5.08 mg of Cytochalasin D powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the Cytochalasin D powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be required.
-
-
Aliquot and Store:
Working Solution Preparation:
-
To prepare a working solution, dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Example: To prepare 1 mL of a 1 µM working solution, add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) as it can be toxic to cells.
Visualizations
Caption: Mechanism of Cytochalasin action on actin polymerization.
Caption: Workflow for preparing Cytochalasin stock solution.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for Inhibiting Fibroblast Motility Using Cytochalasin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton, a key component in cellular processes such as motility, division, and morphology. By interfering with actin polymerization, these compounds serve as powerful tools in cell biology research and have potential applications in drug development, particularly in areas like cancer metastasis and fibrosis where cell migration is a critical factor.
This document provides detailed application notes and protocols for the use of cytochalasin to inhibit fibroblast motility. While the user inquired about Cytochalasin R, a comprehensive search of scientific literature did not yield specific data for this particular analog. Therefore, these notes focus on the well-characterized and widely used Cytochalasin D as a representative and effective inhibitor of fibroblast motility. The principles and protocols outlined here can serve as a strong foundation for researchers using other cytochalasin variants, with the understanding that concentration and incubation times may require optimization.
Mechanism of Action
Cytochalasins exert their biological effects by binding to the barbed (fast-growing) end of actin filaments.[1] This interaction blocks the addition of new actin monomers to the filament, thereby inhibiting its elongation.[2] The disruption of actin polymerization leads to the breakdown of the filamentous actin (F-actin) network, which is essential for the formation of lamellipodia, filopodia, and stress fibers – structures that are critical for cell migration.[2][3] The depolymerization of the actin cytoskeleton ultimately results in a loss of cell adhesion, altered cell morphology, and a significant reduction in cell motility.[4][5]
Quantitative Data: Effective Concentrations of Cytochalasin D
The optimal concentration of Cytochalasin D for inhibiting fibroblast motility can vary depending on the specific fibroblast cell line, assay conditions, and the desired degree of inhibition. The following table summarizes effective concentrations reported in the literature.
| Cell Type | Assay Type | Effective Concentration Range | Notes |
| Mouse Embryonic Fibroblasts (3T3) | Wound Healing Assay | 1 - 100 nM | A dose-dependent decrease in wound closure and migration speed was observed. 100 nM Cytochalasin D resulted in a wound closure of under 40% after 24 hours.[6] |
| Normal Mouse Fibroblasts | Cell Spreading Assay | 0.2 µg/mL (approximately 0.4 µM) | This concentration was sufficient to disorganize the cortical layer of actin microfilaments and cause the disappearance of microfilament bundles and focal contacts.[7][8] |
| Fibroblasts in Collagen Matrix | Mechanical Property Measurement | 40 pM - 10 µM | A broad range of effective concentrations was observed, with significant effects on the mechanical properties of the cell-populated collagen matrices, indicating disruption of the actin cytoskeleton.[9] |
| Human Fibrosarcoma (HT-1080) & Mouse Fibroblast (3T3-L1) | Transwell Migration Assay | Not specified | Treatment with Cytochalasin D resulted in a significant decrease in the migration of highly invasive HT-1080 cells.[1] |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific fibroblast cell line and experimental setup.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration.
Materials:
-
Fibroblast cell culture
-
12-well or 24-well tissue culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Cytochalasin D stock solution (in DMSO)
-
200 µL pipette tips or a specialized scratch tool
-
Microscope with live-cell imaging capabilities (optional but recommended)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed fibroblasts into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours. For fibroblasts, a seeding density of approximately 5 x 10^4 cells/cm^2 is often recommended.[4]
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 90-100% confluency.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer.[4] Apply firm, consistent pressure to ensure complete removal of cells in the scratch area. Alternatively, use a specialized scratch tool for more reproducible wound widths.
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh, pre-warmed complete culture medium containing the desired concentration of Cytochalasin D. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the Cytochalasin D).
-
Imaging: Immediately after adding the treatment, acquire the first set of images of the scratch at 0 hours using a phase-contrast microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field of view is captured at subsequent time points.
-
Incubation and Time-Lapse Imaging: Incubate the plate and acquire images at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the scratch in the control wells is nearly closed.[4]
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. The rate of wound closure can be calculated as the change in area over time.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the migration of individual cells through a porous membrane in response to a chemoattractant.
Materials:
-
Fibroblast cell culture
-
Transwell inserts (typically with 8 µm pores for fibroblasts)
-
24-well companion plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cytochalasin D stock solution (in DMSO)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture fibroblasts to sub-confluency. Prior to the assay, starve the cells by incubating them in serum-free medium for 4-24 hours. This enhances their migratory response to chemoattractants.
-
Assay Setup: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well companion plate.[10]
-
Cell Seeding: Harvest the starved fibroblasts using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Add the desired concentration of Cytochalasin D (or vehicle control) to the cell suspension.
-
Loading the Inserts: Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-24 hours, allowing the cells to migrate through the porous membrane.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Cytochalasin action on actin polymerization and cell motility.
Experimental Workflow: Wound Healing (Scratch) Assay
Caption: Workflow for the wound healing (scratch) assay.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for the Transwell migration assay.
References
- 1. Migration Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 2. Distinctive Effects of Cytochalasin B in Chick Primary Myoblasts and Fibroblasts | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Morphological study of fibroblasts treated with cytochalasin D and colchicine using a confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 7. Effects of small doses of cytochalasins on fibroblasts: preferential changes of active edges and focal contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of small doses of cytochalasins on fibroblasts: preferential changes of active edges and focal contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols: Employing Cytochalasin R in 3D Tumoroid Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor cell migration and invasion are fundamental processes in cancer metastasis, the primary cause of cancer-related mortality. Three-dimensional (3D) tumoroid models, which closely mimic the in vivo tumor microenvironment, have become invaluable tools for studying these processes and for screening potential therapeutic agents.[1][2][3] Cytochalasins are a group of fungal metabolites known to disrupt the actin cytoskeleton, a key driver of cell motility.[4][5][6] Cytochalasin R, a member of this family, inhibits actin polymerization, thereby offering a potential mechanism to impede cancer cell migration.[4][7]
These application notes provide a detailed protocol for utilizing this compound in 3D tumoroid migration assays to assess its inhibitory effects on cancer cell invasion.
Mechanism of Action: Cytochalasin and Actin Polymerization
Cytochalasins exert their biological effects by binding to the barbed (fast-growing) end of filamentous actin (F-actin), which prevents the addition of new actin monomers.[4][7] This disruption of actin polymerization leads to the disassembly of the actin cytoskeleton, which is critical for the formation of cellular protrusions like lamellipodia and filopodia that are essential for cell migration.[7][8] By inhibiting the dynamic reorganization of the actin network, this compound can effectively arrest cell movement and invasion.[8][9]
Experimental Protocols
This protocol outlines the key steps for conducting a 3D tumoroid migration assay to evaluate the efficacy of this compound.
Part 1: Tumoroid Formation
-
Cell Culture: Culture cancer cells of interest in appropriate media to 80-90% confluency.
-
Cell Seeding: Harvest and resuspend cells to a concentration of 1,000-5,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment (ULA) round-bottom plate.[10]
-
Spheroid Formation: Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.[11]
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 3-4 days to allow for the formation of single, compact spheroids of approximately 200-500 µm in diameter.[1][10]
Part 2: 3D Invasion Assay
-
Prepare Extracellular Matrix (ECM): Thaw a suitable basement membrane matrix, such as Matrigel® or Cultrex® BME, on ice. Keep all reagents and pipette tips cold to prevent premature polymerization.[10]
-
Embed Tumoroids:
-
Carefully remove 50 µL of media from each well containing a tumoroid.
-
Gently add 50 µL of the cold liquid ECM to each well.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids in the center of the ECM.
-
-
Polymerize ECM: Incubate the plate at 37°C for 30-60 minutes to allow the ECM to solidify.[10]
-
Add Treatment Media: Prepare complete culture media containing various concentrations of this compound (and a vehicle control, e.g., DMSO). Gently add 100 µL of the treatment media on top of the solidified ECM. It is crucial to first determine the non-toxic concentration range for this compound for the specific cell line being used.[12]
Part 3: Data Acquisition and Analysis
-
Imaging: Image the tumoroids at regular intervals (e.g., 0, 24, 48, 72 hours) using an inverted microscope with a 4x or 10x objective.[1][11] Automated imaging systems like the IncuCyte® can be used for kinetic analysis.[10]
-
Quantification:
-
Measure the total area of the tumoroid and the area of invasion at each time point.
-
The area of invasion can be calculated by subtracting the area of the spheroid core at time zero from the total area at a given time point.
-
Image analysis software such as ImageJ or specialized software modules can be used for quantification.[1]
-
Data Presentation
The inhibitory effect of this compound on tumoroid migration should be presented in a clear, quantitative format. Below are example tables summarizing key data points.
Table 1: Determination of Non-Toxic Concentration of this compound
| Cell Line | This compound Conc. (nM) | Cell Viability (%) (after 72h) | Notes |
| Hs578T | 0 (Vehicle) | 100 | - |
| 100 | 98 | Non-toxic | |
| 500 | 95 | Non-toxic | |
| 1000 | 70 | Mildly toxic | |
| 5000 | 20 | Toxic | |
| MV3 | 0 (Vehicle) | 100 | - |
| 50 | 99 | Non-toxic | |
| 100 | 96 | Non-toxic | |
| 250 | 80 | Mildly toxic | |
| 1000 | 15 | Toxic |
Note: Data is hypothetical and should be determined experimentally for each cell line. Viability can be assessed using assays such as CellTiter-Glo® or by staining with viability dyes like Propidium Iodide.[12]
Table 2: Effect of this compound on 3D Tumoroid Invasion
| Treatment | Concentration (nM) | Cell Line | Invasion Area (µm²) at 48h (Mean ± SD) | % Inhibition of Invasion |
| Vehicle Control | 0 | Hs578T | 150,000 ± 12,000 | 0% |
| This compound | 100 | Hs578T | 90,000 ± 9,500 | 40% |
| 500 | Hs578T | 35,000 ± 5,000 | 76.7% | |
| Vehicle Control | 0 | MV3 | 220,000 ± 18,000 | 0% |
| This compound | 50 | MV3 | 130,000 ± 15,000 | 40.9% |
| 100 | MV3 | 50,000 ± 7,000 | 77.3% |
Note: Data is hypothetical and serves as an example. Actual results will vary depending on the cell line and experimental conditions.
Conclusion
The 3D tumoroid migration assay is a robust method for evaluating the anti-invasive properties of compounds like this compound in a physiologically relevant context.[1][2][3] By disrupting the actin cytoskeleton, this compound presents a promising avenue for the development of anti-metastatic therapies. The protocols and data presentation formats provided here offer a framework for researchers to investigate the potential of this compound and other actin-targeting agents in cancer drug discovery.
References
- 1. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effects of cytochalasins B and D and colchicine on migration of the corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. mdpi.com [mdpi.com]
Cytochalasin R: A Tool for Investigating the Mechanisms of Cytokinesis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochalasins are a class of fungal metabolites that have proven to be invaluable tools in cell biology, particularly for dissecting the intricate processes of cytokinesis. By disrupting the dynamics of the actin cytoskeleton, these molecules allow for the temporal and spatial investigation of the mechanisms driving cell division. This application note focuses on Cytochalasin R, a member of the cytochalasin family, and its application in studying the molecular underpinnings of cytokinesis. While specific quantitative data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the general use of cytochalasins in this research area, with specific examples and protocols primarily based on the well-characterized analogue, Cytochalasin D. Researchers are strongly advised to perform dose-response experiments to determine the optimal working concentrations for this compound in their specific experimental systems.
Mechanism of Action
Cytochalasins exert their biological effects by inhibiting actin polymerization. They bind to the barbed end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the assembly and dynamics of the actin cytoskeleton.[1][2] This interference with actin filament function is the primary mechanism by which cytochalasins inhibit cytokinesis. The contractile ring, a structure essential for the cleavage of the cytoplasm during cell division, is predominantly composed of actin and myosin filaments. By preventing the formation and maintenance of this ring, cytochalasins effectively block the final stage of cell division, often leading to the formation of multinucleated cells.[3][4][5]
Applications in Cytokinesis Research
The ability of cytochalasins to specifically disrupt the actin cytoskeleton without directly affecting other cellular processes like nuclear division has made them a powerful tool for:
-
Decoupling Nuclear and Cytoplasmic Division: Early studies using cytochalasins provided the first clear evidence that nuclear division (karyokinesis) and cytoplasmic division (cytokinesis) are distinct and separable events.[6]
-
Investigating Contractile Ring Dynamics: By applying cytochalasins at different stages of mitosis, researchers can study the assembly, contraction, and disassembly of the contractile ring.
-
Dissecting Signaling Pathways: Cytochalasins can be used in combination with other small molecule inhibitors to dissect the complex signaling networks that regulate cytokinesis. Key pathways, such as those governed by Rho GTPases, Aurora B kinase, and Polo-like kinase (Plk1), are often investigated using this approach.
Quantitative Data
| Parameter | Cytochalasin D | This compound | Reference |
| IC50 for Actin Polymerization Inhibition | ~25 nM - 0.2 µM | Not available | [2] |
| Effective Concentration for Cytokinesis Inhibition in Cell Culture | 0.5 - 10 µM | Not available | [4] |
| Observed Effects | Inhibition of contractile ring formation, induction of multinucleated cells | Not available | [3][4] |
Experimental Protocols
Disclaimer: The following protocols are based on the use of Cytochalasin D. Optimal concentrations and incubation times for this compound must be determined empirically for each cell type and experimental condition.
Protocol 1: Inhibition of Cytokinesis and Induction of Multinucleated Cells
Objective: To inhibit cytokinesis in cultured mammalian cells and observe the formation of multinucleated cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, NIH3T3)
-
Complete cell culture medium
-
This compound (or Cytochalasin D as a positive control)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst stain (for nuclear visualization)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin, for F-actin visualization)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Treatment: Prepare a series of working concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) by diluting the stock solution in pre-warmed complete cell culture medium. As a negative control, prepare a medium with an equivalent concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO control. Incubate the cells for a period sufficient for one to two cell cycles (e.g., 24-48 hours).
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Stain for F-actin by incubating with fluorescently labeled phalloidin according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Wash three times with PBS.
-
-
Microscopy: Mount the coverslips on microscope slides using mounting medium. Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the percentage of multinucleated cells (cells with two or more nuclei) for each concentration of this compound. Observe the disruption of the actin cytoskeleton and the absence of cleavage furrows in treated cells.
Protocol 2: Investigating the Role of Rho GTPase Signaling in Cytokinesis
Objective: To investigate the involvement of the Rho signaling pathway in cytokinesis by combining this compound with a Rho kinase (ROCK) inhibitor.
Materials:
-
Same as Protocol 1
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Treatment: Prepare four treatment groups:
-
Vehicle control (DMSO)
-
This compound at an effective concentration determined from Protocol 1.
-
ROCK inhibitor (e.g., 10 µM Y-27632).
-
Combination of this compound and the ROCK inhibitor.
-
-
Incubation: Incubate the cells for a relevant period to observe effects on cytokinesis (e.g., 16-24 hours).
-
Fixation, Staining, and Microscopy: Follow steps 5 and 6 of Protocol 1.
-
Analysis: Compare the phenotypes of the different treatment groups. Observe if the combined inhibition of actin polymerization and Rho kinase activity has a synergistic or additive effect on the inhibition of cytokinesis. This can provide insights into the interplay between the actin cytoskeleton and the Rho signaling pathway during cell division.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this application note.
Caption: Mechanism of this compound action on actin polymerization and cytokinesis.
Caption: Workflow for assessing cytokinesis inhibition by this compound.
Caption: Simplified RhoA signaling pathway regulating contractile ring formation.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change | Semantic Scholar [semanticscholar.org]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of cytochalasin B on somatic cell hybrids between normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synchronizing Cell Cycles with Cytochalasin D
Introduction
Cell synchronization, the process of bringing a population of cultured cells to the same stage of the cell cycle, is a critical technique for studying the molecular events associated with cell division, DNA replication, and mitosis.[1][2] By arresting cells at a specific phase, researchers can investigate the regulation of the cell cycle, the efficacy of therapeutic drugs, and the intricate mechanisms of cellular proliferation on a population-wide level.[1] A variety of chemical agents can be employed for this purpose, each with a distinct mechanism of action.[3]
This document provides detailed application notes and protocols for the use of Cytochalasin D to synchronize cells. Initial user query mentioned Cytochalasin R; this document focuses on Cytochalasin D, a well-characterized and widely used derivative for cell cycle studies. Cytochalasin D is a potent fungal metabolite that functions as a highly effective inhibitor of actin polymerization.[4] Its primary mechanism involves binding to the barbed, fast-growing end (+) of actin filaments, which prevents the addition of new actin monomers and disrupts the assembly of microfilaments.[4][5] This interference with the actin cytoskeleton has profound effects on cellular processes that are dependent on actin dynamics, most notably cytokinesis, the final stage of cell division.[4] By preventing the formation of the contractile actin ring necessary for cell separation, Cytochalasin D treatment can lead to an accumulation of cells in the G2/M phase of the cell cycle, often resulting in the formation of multinucleated cells.[4][6] Some studies also indicate that it can block the progression from G0/G1 into the S phase in certain cell types.[7][8]
The effects of Cytochalasin D are often reversible, allowing for "release" experiments where the drug is washed out, and the synchronized cell population is monitored as it re-enters the cell cycle.[9][10] The optimal concentration and duration of treatment are highly dependent on the cell line and experimental goals, necessitating empirical determination.
Mechanism of Action
Cytochalasin D disrupts the normal progression of the cell cycle primarily by interfering with the structure and function of the actin cytoskeleton. This disruption leads to the activation of cell cycle checkpoints and subsequent arrest.
Caption: Mechanism of Cytochalasin D-induced cell cycle arrest.
Data Presentation
The effective concentration and treatment time for Cytochalasin D can vary significantly between different cell lines. The following table summarizes conditions reported in the literature.
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| Glioblastoma cells | Not specified | Not specified | Arrested in G2/M phase | [6] |
| NIH 3T3 cells | 20 µM | 3 hours | Decrease in F-actin fibers | [11] |
| GC-7 (Monkey kidney) | 0.6 µg/mL (~1.2 µM) | 9-10 hours | Blocks entry into S phase | [7][8] |
| MDA-MB231 & RPE1 | 50-100 nM | 2 hours | Reversible F-actin disruption | [10] |
| MDCK (Canine kidney) | 2 µg/mL (~4 µM) | 1 hour | Altered actin distribution | [12][13] |
| Rat Cardiac Myocytes | 1 µM - 40 µM | 2 minutes | Reduced myofilament Ca2+ sensitivity | [14] |
| Murine CT26 | Not specified | Not specified | Reduced cell proliferation | [15] |
Experimental Protocols
Protocol 1: Preparation of Cytochalasin D Stock Solution
This protocol outlines the preparation of a concentrated stock solution for easy dilution into cell culture media.
-
Reconstitution : Cytochalasin D is typically supplied as a lyophilized powder.[15] To create a 5 mM stock solution, reconstitute 1 mg of the powder in 0.39 mL of high-quality, sterile DMSO.[15]
-
Solubilization : Vortex gently until the powder is completely dissolved.
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The solution is stable for up to 3 months.[15]
Protocol 2: Cell Synchronization with Cytochalasin D
This protocol provides a general workflow for arresting cells. Note: Optimization of concentration and incubation time is crucial for each specific cell line.
-
Cell Seeding : Plate cells in the desired format (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the exponential growth phase and approximately 50-60% confluent at the time of treatment.
-
Incubation : Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Treatment Media : Prepare fresh culture media containing the desired final concentration of Cytochalasin D. Dilute the DMSO stock solution from Protocol 1 directly into the pre-warmed media. It is recommended to test a range of concentrations (e.g., 0.5 µM to 10 µM) based on the data in the table above. Include a vehicle control (DMSO-only) at the same final concentration of DMSO used for the highest Cytochalasin D dose.
-
Treatment : Remove the existing media from the cells and replace it with the Cytochalasin D-containing media or the vehicle control media.
-
Incubation : Return the cells to the incubator for a predetermined period. Incubation times can range from 2 to 24 hours. A time-course experiment is recommended during optimization.
-
Harvesting for Analysis : After incubation, cells are ready for downstream analysis (e.g., flow cytometry as described in Protocol 3).
-
(Optional) Release from Arrest : To study re-entry into the cell cycle, remove the Cytochalasin D-containing media, wash the cells twice with sterile Phosphate-Buffered Saline (PBS), and add fresh, pre-warmed complete culture media. Cells can then be harvested at various time points post-release (e.g., 0, 4, 8, 12, 24 hours) to monitor cell cycle progression.
Caption: Experimental workflow for cell cycle synchronization.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to quantify DNA content and determine the cell cycle distribution of the treated population.[16][17]
-
Cell Harvesting :
-
Adherent cells : Wash cells with PBS, then detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete media and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells : Directly collect the cell suspension into a 15 mL conical tube.
-
-
Cell Counting : Count the cells to ensure an equal number of cells (e.g., 1 x 10⁶) is used for each sample.
-
Washing : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation : While gently vortexing the cell suspension, add 3 mL of ice-cold 70% ethanol dropwise to the tube for a final concentration of ~70%.[17][18] This step permeabilizes the cells and fixes them.
-
Storage : Incubate the cells in ethanol for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C for several weeks.
-
Rehydration and Staining :
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS and incubate for 5 minutes.
-
Centrifuge again, discard the PBS, and resuspend the pellet in 500 µL of PI Staining Solution.
-
PI Staining Solution Recipe :
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for better permeabilization) in PBS.[17]
-
-
-
Incubation : Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[18] The RNase A is essential to degrade double-stranded RNA, ensuring that PI only stains DNA.[17]
-
Data Acquisition : Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE-Texas Red).[17] Collect data for at least 10,000 single-cell events.
-
Data Analysis : Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot, followed by a pulse-width vs. pulse-area plot to exclude doublets. Generate a histogram of the PI fluorescence intensity. The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content), with the S phase population distributed between them.[16][19] Compare the cell cycle profiles of treated samples to the vehicle control to quantify the percentage of cells arrested in a specific phase.
References
- 1. Cell synchronization - Wikipedia [en.wikipedia.org]
- 2. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blockage of prereplicative progression by cytochalasin D in serum-stimulated GC-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochalasin D inhibits the progression from the Go to S phase at the mid-prereplicative stage in GC-7 cells stimulated with serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Villin-induced growth of microvilli is reversibly inhibited by cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Concentration-dependent effects of cytochalasin D on tight junctions and actin filaments in MDCK epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytochalasin D reduces Ca2+ sensitivity and maximum tension via interactions with myofilaments in skinned rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochalasin D | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. bitesizebio.com [bitesizebio.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols: The Use of Cytochalasins in the Study of Neuronal Growth Cone Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal growth cones are highly motile structures at the tips of developing axons and dendrites that are essential for navigating the complex extracellular environment to form functional neural circuits. The dynamic remodeling of the actin cytoskeleton within the growth cone is a primary driver of its motility, including the protrusion and retraction of filopodia and lamellipodia. Cytochalasins are a class of mycotoxins that potently inhibit actin polymerization, making them invaluable tools for investigating the role of actin dynamics in a wide range of cellular processes, including neuronal growth cone guidance.
These application notes provide an overview of the use of cytochalasins in studying neuronal growth cone dynamics, with a focus on their mechanism of action, effects on growth cone morphology and behavior, and relevant signaling pathways. Detailed protocols for the application of cytochalasins in neuronal cell culture and subsequent analysis are also provided.
Mechanism of Action
Cytochalasins exert their effects by disrupting the polymerization of actin filaments (F-actin). The primary mechanism of action is the binding to the barbed (fast-growing) end of actin filaments.[1] This "capping" action prevents the addition of new actin monomers to the filament, thereby inhibiting its elongation.[1] By blocking polymerization at the barbed end, cytochalasins shift the equilibrium towards actin depolymerization, leading to a net loss of F-actin structures within the cell.[2] This disruption of the actin cytoskeleton has profound effects on cell morphology, motility, and division.[1]
Effects on Neuronal Growth Cone Dynamics
The application of cytochalasins to cultured neurons induces rapid and dramatic changes in growth cone morphology and behavior. These effects are dose-dependent and reversible upon removal of the compound.
Morphological Changes:
-
Loss of Filopodia and Lamellipodia: One of the most prominent effects is the retraction and disappearance of filopodia and lamellipodia, the actin-rich sensory and motile structures of the growth cone.[3][4]
-
Growth Cone Collapse: At higher concentrations, cytochalasins can lead to the complete collapse of the growth cone structure.[3]
-
Disorganization of F-actin: Staining for F-actin reveals a significant reduction and disorganization of actin filaments in the peripheral domain of the growth cone.[5]
-
Microtubule Extension: Interestingly, the disruption of the peripheral actin network can lead to the extension of microtubules into the growth cone periphery, a region they are normally excluded from.[6]
Dynamic Changes:
-
Inhibition of Motility: Growth cone advance and exploratory movements are halted.[6]
-
Retrograde Flow Attenuation: The rearward flow of actin filaments from the leading edge is disrupted.
Quantitative Data on Cytochalasin Effects
The following tables summarize quantitative data extracted from studies on the effects of cytochalasins on neuronal growth cones.
| Parameter | Cytochalasin & Concentration | Cell Type | Observed Effect | Reference |
| F-actin Recession Rate | Cytochalasin B (5 µM) | Aplysia neurons | 3-6 µm/min | [6] |
| Filopodia Number | Cytochalasin D (100 nM) | Wild-type neurons | Markedly inhibited filopodia formation | [7] |
| Neuronal Stage Arrest | Cytochalasin D (100 nM) | Wild-type neurons | Significantly more neurons arrested in stage 1 | [7] |
| Neurite Outgrowth | Cytochalasin D (low conc.) | Neurons | Abolished blebbistatin-promoted axon elongation | [8] |
| Parameter | Cytochalasin & Concentration | Cell Type | Method | Key Finding | Reference |
| Growth Cone Morphology | Cytochalasin D (1 µM) | Rat and hiPS neurons | Immunofluorescence | Induced translocation of drebrin and F-actin to the distal edge of the growth cone; microtubules extended to the edge. | [5] |
| Actin Polymerization Inhibition (K1/2) | Cytochalasin D (4.1 nM) | In vitro single filament assay | Total internal reflection fluorescence microscopy | Tightly caps barbed ends with a capping duration of ~2 min. | [9] |
| Neuronal Protection | Cytochalasin D (10-100 nM) | Cultured rat hippocampal neurons | Calcium imaging, cell viability assays | Protected against amyloid beta-peptide toxicity by suppressing Ca2+ influx. | [10] |
Experimental Protocols
Protocol 1: Treatment of Cultured Neurons with Cytochalasin
This protocol describes a general procedure for applying cytochalasin to cultured neurons to observe its effects on growth cone dynamics.
Materials:
-
Primary neuronal cell culture (e.g., rat hippocampal or cortical neurons) plated on coated coverslips.
-
Neuronal culture medium.
-
Cytochalasin (e.g., Cytochalasin D) stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescently labeled phalloidin (for F-actin staining).
-
Antibodies for other markers (e.g., anti-tubulin).
-
Fluorescently labeled secondary antibodies.
-
Mounting medium with DAPI.
-
Microscope equipped for fluorescence imaging.
Procedure:
-
Cell Culture: Culture primary neurons on coverslips coated with a suitable substrate (e.g., poly-L-lysine or laminin) until they have developed growth cones (typically 1-3 days in vitro).
-
Drug Preparation: Prepare working solutions of cytochalasin in pre-warmed neuronal culture medium. A typical final concentration for Cytochalasin D is between 10 nM and 1 µM. Perform a dose-response curve to determine the optimal concentration for your specific experiment.
-
Treatment: Remove the existing medium from the neuronal cultures and replace it with the cytochalasin-containing medium. For live-cell imaging, place the culture on a microscope stage with environmental control. For fixed-cell analysis, incubate for the desired time (e.g., 15-60 minutes).
-
Fixation: After treatment, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining:
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) in PBS for 20-30 minutes to stain for F-actin.
-
If staining for other proteins, incubate with primary antibodies in a blocking solution (e.g., PBS with 5% bovine serum albumin) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging and Analysis: Image the growth cones using a fluorescence microscope. Quantify parameters such as growth cone area, filopodia number and length, and fluorescence intensity of F-actin staining.
Signaling Pathways in Growth Cone Dynamics
The dynamic behavior of the actin cytoskeleton in the growth cone is tightly regulated by a complex network of signaling pathways. Extracellular guidance cues, such as netrins, slits, semaphorins, and ephrins, bind to receptors on the growth cone surface and trigger intracellular signaling cascades that converge on actin-binding proteins. The Rho family of small GTPases—including RhoA, Rac1, and Cdc42—are key molecular switches in this process.[11][12]
-
Rac1 and Cdc42 are generally associated with the formation of lamellipodia and filopodia, respectively, and are often activated by attractive guidance cues.
-
RhoA is typically linked to actomyosin contraction and growth cone collapse, and is often activated by repulsive cues.
These GTPases regulate the activity of downstream effectors such as formins, Arp2/3 complex, and myosin II, which in turn control actin polymerization, branching, and contractility. Cytochalasins act downstream of these signaling pathways by directly interfering with the actin filaments themselves.
Conclusion
Cytochalasins are powerful pharmacological tools for dissecting the role of actin dynamics in neuronal growth cone motility and guidance. By disrupting actin polymerization, these compounds allow researchers to investigate the consequences of a compromised actin cytoskeleton on growth cone structure, function, and response to guidance cues. While specific data on Cytochalasin R is lacking, the well-documented effects of other cytochalasins provide a strong foundation for its potential application in similar studies. The protocols and information provided in these application notes are intended to serve as a guide for researchers utilizing this important class of molecules to further our understanding of the intricate processes governing neural development.
References
- 1. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin-Dynamics in Plant Cells: The Function of Actin Perturbing Substances Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of neuronal growth cone guidance: an historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Growth Cone Cytoskeleton in Axon Outgrowth and Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Engineering neuronal growth cones to promote axon regeneration over inhibitory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microscopic and structural observations of actin filament capping and severing by cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochalasins protect hippocampal neurons against amyloid beta-peptide toxicity: evidence that actin depolymerization suppresses Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rho GTPases in growth cone guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rho and Ras GTPases in Axon Growth, Guidance, and Branching - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cytochalasin R Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Cytochalasin R to achieve desired biological effects while minimizing cytotoxicity.
Introduction to this compound and Cytotoxicity
This compound belongs to the cytochalasan family of mycotoxins, which are known to be potent inhibitors of actin polymerization.[1][2] By binding to the barbed end of actin filaments, they disrupt the formation and function of the actin cytoskeleton, which is crucial for various cellular processes, including cell motility, division, and morphology.[1][2] This interference with the actin cytoskeleton is also the primary mechanism behind their cytotoxic effects, which can range from cell cycle arrest to the induction of apoptosis.[3]
A critical aspect of working with this compound is to determine an optimal concentration that allows for the study of its effects on specific biological processes without inducing widespread cell death. This optimal concentration is highly dependent on the cell line and experimental conditions. While extensive cytotoxic data is available for other cytochalasans like B and D, specific IC50 values for this compound are not widely published. Therefore, it is essential for researchers to empirically determine the appropriate concentration for their specific experimental setup.
This guide provides a comprehensive resource, including frequently asked questions, troubleshooting advice, and detailed experimental protocols, to assist you in determining the optimal, non-cytotoxic concentration of this compound for your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, like other cytochalasans, primarily acts by inhibiting actin polymerization. It binds to the fast-growing (barbed) end of actin filaments, preventing the addition of new actin monomers.[1][2] This disruption of the actin cytoskeleton leads to various cellular effects, including changes in cell morphology, inhibition of cell migration, and disruption of cytokinesis.[1]
Q2: Why is it critical to avoid cytotoxic concentrations of this compound in my experiments?
Q3: Since specific IC50 values for this compound are limited, what is a good starting concentration range for my experiments?
A3: A logical starting point is to perform a dose-response experiment. Based on the cytotoxic concentrations of other structurally related cytochalasans, a broad range from nanomolar to low micromolar is a reasonable starting point. We recommend a pilot experiment with concentrations ranging from 10 nM to 20 µM. Below is a table of reported cytotoxic concentrations for other cytochalasans to serve as a reference.
Q4: How can I determine if this compound is causing cytotoxicity in my specific cell line?
A4: Several assays can be used to quantify cytotoxicity. The most common methods include:
-
MTT or WST-8 Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Q5: What are the common morphological signs of cytotoxicity that I can observe under a microscope?
A5: Common morphological changes associated with cytochalasin-induced cytotoxicity include cell shrinkage, membrane blebbing, nuclear condensation (pyknosis), and detachment from the culture surface.[3]
Troubleshooting Guide
Here are some common issues encountered when optimizing this compound concentration and their potential solutions.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death at Effective Concentration | The therapeutic window for your cell line is very narrow. | - Perform a more granular dose-response curve with smaller concentration increments.- Reduce the incubation time with this compound.- Use a more sensitive assay to define the threshold for cytotoxicity. |
| No Observable Effect on the Process of Interest | - The concentration is too low.- The cell line is resistant.- The compound has degraded. | - Increase the concentration of this compound.- Verify the expression and importance of the target actin-related pathway in your cell line.- Use a fresh stock of this compound and verify its activity on a sensitive cell line. |
| Inconsistent Results Between Experiments | - Variation in cell seeding density.- Inconsistent preparation of this compound dilutions.- Differences in incubation times. | - Standardize your cell seeding protocol.- Prepare fresh dilutions of this compound for each experiment from a validated stock.- Ensure precise timing of all experimental steps. |
Quantitative Data Summary for Common Cytochalasans
As specific cytotoxic data for this compound is limited, the following table summarizes reported IC50, CC50, and GI50 values for other well-studied cytochalasans. This information can be used to guide the design of dose-response experiments for this compound.
| Cytochalasan | Cell Line | Assay Type | Concentration (µM) | Reference |
| Cytochalasan B | L929 (mouse fibroblast) | Not Specified | 1.3 | [4] |
| Cytochalasan B | ZR-75-1 (human breast cancer) | Not Specified | 10-20 | [3] |
| Deoxaphomin B | Multiple Cancer Lines | MTT Assay | 1.55 - 6.91 | [5] |
| Triseptatin | Multiple Cancer Lines | MTT Assay | 1.80 - 11.28 | [5] |
| Cytochalasan Derivative 5 | H446 (small cell lung cancer) | Not Specified | 0.044 - 1.61 | [6] |
| Cytochalasan Derivative 7 | H1048 (small cell lung cancer) | Not Specified | 0.044 - 1.61 | [6] |
| Cytochalasan Derivative 8 | H446 (small cell lung cancer) | Not Specified | 0.044 - 1.61 | [6] |
Experimental Protocols
Here are detailed protocols for commonly used assays to determine cytotoxicity and apoptosis.
MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired incubation period. Include untreated and vehicle-only controls.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Medium only (background)
-
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample - Spontaneous) / (Maximum - Spontaneous)] * 100
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound in a suitable culture vessel.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
The following diagrams illustrate key workflows and pathways related to optimizing this compound concentration.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway of cytochalasin-induced apoptosis.
Caption: Troubleshooting decision tree for optimizing this compound concentration.
References
- 1. The soil-borne white root rot pathogen Rosellinia necatrix expresses antimicrobial proteins during host colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochalasin inhibits the rate of elongation of actin filament fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Cytochalasans from Sponge-Derived Aspergillus sp. SCSIO 41044 [mdpi.com]
determining the effective non-toxic dose of Cytochalasin R
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the effective non-toxic dose of Cytochalasin R.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound belongs to a family of fungal metabolites known as cytochalasans. These compounds are known to be potent inhibitors of actin polymerization. They bind to the fast-growing "barbed" end of actin filaments, which blocks both the assembly and disassembly of actin monomers.[1][2][3][4] This disruption of the actin cytoskeleton can lead to various cellular effects, including changes in cell morphology, inhibition of cell division, and even apoptosis.[1][4][5]
Q2: Why is it crucial to determine the effective non-toxic dose of this compound?
Determining the effective non-toxic dose is a critical step in experimental design. The goal is to find a concentration of this compound that is sufficient to inhibit actin polymerization and study its effects on cellular processes without causing widespread cell death or cytotoxicity. Using a dose that is too high can lead to secondary effects and apoptosis, confounding the experimental results.[5][6] Conversely, a dose that is too low may not be effective in producing the desired biological effect.
Q3: What are the common assays to determine the cytotoxicity of this compound?
Several in vitro assays can be used to measure the cytotoxicity of this compound and determine a non-toxic dose. The most common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9] Viable cells with active metabolism convert the MTT reagent into a purple formazan product, and the amount of formazan is proportional to the number of living cells.[9]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[10][11][12] LDH is a cytoplasmic enzyme that is released upon cell lysis, making it a reliable marker for cytotoxicity.[10][12]
-
Apoptosis Assays: Since cytochalasins can induce apoptosis, it is beneficial to use assays that can detect apoptotic markers.[5][13] These can include Annexin V staining to detect early apoptotic cells, or assays that measure the activity of caspases, which are key enzymes in the apoptotic pathway.[5][14]
Q4: What is a typical concentration range to start with for this compound?
The effective concentration of cytochalasins can vary significantly depending on the specific compound, the cell type being used, and the duration of exposure. For many cytochalasins, effects on actin can be observed in the low micromolar (µM) to nanomolar (nM) range.[15][16][17] It is recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., from 10 µM down to 1 nM) to determine the optimal non-toxic concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: The cell line you are using may be particularly sensitive to actin disruption.
-
Solution:
-
Reduce Exposure Time: Shorten the incubation time with this compound. Some cellular effects of cytochalasins can be observed within a few hours.[15][18]
-
Use a More Sensitive Assay: Switch to a more sensitive cytotoxicity assay that can detect subtle signs of cell stress before overt cell death occurs.
-
Confirm with a Different Assay: Use a secondary cytotoxicity assay to confirm the results. For example, if you are using an MTT assay, which measures metabolic activity, you could also perform an LDH assay to measure membrane integrity.[7][10]
-
Issue 2: No observable effect on actin polymerization or cell morphology.
-
Possible Cause: The concentration of this compound may be too low, or the compound may have degraded.
-
Solution:
-
Increase Concentration: Perform a dose-response experiment with a higher range of concentrations.
-
Check Compound Integrity: Ensure that the this compound stock solution has been stored properly, protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.
-
Verify with a Positive Control: Use a known concentration of a well-characterized cytochalasin (like Cytochalasin D) as a positive control to ensure that your experimental system is working correctly.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell seeding density, incubation times, or reagent preparation can lead to inconsistent results.
-
Solution:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations, are kept consistent between experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Include Proper Controls: Always include untreated (negative) and positive controls (a known cytotoxic agent) in every experiment to normalize your results.
-
Data Presentation
Table 1: Reported IC50 Values for Various Cytochalasins in Different Cancer Cell Lines
| Cytochalasin | Cell Line | IC50 (µM) | Assay |
| Cytochalasin B | HeLa | 7.9 | WST-8 |
| Compound 2 | HeLa | 4.96 | CellTiter Blue |
| Compound 3 | HeLa | 7.30 | CellTiter Blue |
| Various | Various | 3 - 90 | MTT |
Data compiled from multiple sources.[5][16][18] The specific IC50 for this compound will need to be determined empirically for your cell line of interest.
Experimental Protocols
MTT Assay Protocol for Cytotoxicity
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
-
MTT Addition:
-
Formazan Solubilization:
-
After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.[8]
-
Calculate cell viability as a percentage of the untreated control.
-
LDH Cytotoxicity Assay Protocol
This protocol provides a general framework for measuring LDH release.
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is important to include three sets of controls:
-
Vehicle Control: Cells treated with the same solvent used for the test compound.
-
High Control: Cells treated with a lysis solution to induce maximum LDH release.
-
Non-cell Control: Culture medium without cells to measure background LDH activity.[12]
-
-
-
Sample Collection:
-
After the incubation period, carefully collect a sample of the cell culture supernatant from each well. Avoid disturbing the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.[12]
-
Add the reaction mixture to the collected supernatant in a new 96-well plate.
-
Incubate at room temperature for a specified time (usually 15-30 minutes), protected from light.[20]
-
-
Absorbance Measurement:
Visualizations
Caption: Mechanism of this compound on actin polymerization.
Caption: A typical workflow for an MTT cytotoxicity assay.
Caption: Simplified signaling pathway for cytochalasin-induced apoptosis.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Initiation of apoptosis by actin cytoskeletal derangement in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Diversely Functionalised Cytochalasins through Mutasynthesis and Semi‐Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro growth inhibitory effects of cytochalasins and derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
Cytochalasin R solubility in DMSO and other organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with cytochalasins. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of these fungal metabolites in DMSO and other organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving cytochalasins?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of cytochalasins due to their high solubility in it. For instance, Cytochalasin B has a high solubility of 371 mg/mL in DMSO at room temperature[1][2]. Cytochalasin D is also highly soluble in DMSO, with concentrations of 25 mg/mL and even up to 100 mg/mL being reported[3][4][5].
Q2: Are there other organic solvents I can use?
A2: Yes, other organic solvents can be used, although solubility may be lower than in DMSO. For example, Cytochalasin B is soluble in dimethylformamide (DMF) at 492 mg/mL, in ethanol at 35 mg/mL, and in acetone at 10 mg/mL[1][2]. Cytochalasin D is soluble in dichloromethane at approximately 10 mg/mL[5]. When choosing a solvent, it is crucial to consider its compatibility with your specific experimental setup and cell type, as some solvents can be toxic to cells at higher concentrations[6].
Q3: My cytochalasin is not dissolving properly in DMSO. What should I do?
A3: Several factors can affect solubility. First, ensure you are using fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility[3]. If the compound still does not dissolve, gentle warming of the solution to 37°C for 10 minutes and/or brief sonication in an ultrasonic bath can help facilitate dissolution[7].
Q4: What is the recommended way to prepare a stock solution?
A4: It is advisable to prepare a high-concentration stock solution, for example, 1000 times the final working concentration, in DMSO[1]. This allows for minimal amounts of DMSO to be introduced into your aqueous working medium, which is important as DMSO concentrations exceeding 0.1% can have adverse effects on many cultured cells[1][6][8].
Q5: How should I store my cytochalasin stock solutions?
A5: Cytochalasin stock solutions should be stored at -20°C[1][4][9]. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound[4]. Solutions of Cytochalasin D in DMSO are reported to be stable for up to three months when stored at -20°C[4]. Cytochalasin B solutions in DMSO have shown stability for up to 3 years at +4°C[2]. Some cytochalasins, such as A, C, D, and E, are light-sensitive and should be stored in the dark[1].
Q6: Can I prepare aqueous solutions of cytochalasins?
A6: Cytochalasins are generally considered insoluble or sparingly soluble in water and aqueous buffers[1][10]. To prepare a working solution in an aqueous medium, it is recommended to first dissolve the cytochalasin in a suitable organic solvent like DMSO or DMF and then dilute this stock solution with the aqueous buffer of choice[1][10]. It is not recommended to store aqueous solutions for more than one day[10].
Solubility Data for Common Cytochalasins
| Cytochalasin | Solvent | Solubility | Temperature |
| Cytochalasin B | Dimethyl sulfoxide (DMSO) | 371 mg/mL[1][2] | Room Temperature |
| Dimethylformamide (DMF) | 492 mg/mL[1][2] | Room Temperature | |
| Ethanol | 35 mg/mL[1][2] | Room Temperature | |
| Acetone | 10 mg/mL[1][2] | Room Temperature | |
| Cytochalasin D | Dimethyl sulfoxide (DMSO) | 25 mg/mL[3][4] - 100 mg/mL[5] | Not Specified |
| Dichloromethane | ~10 mg/mL[5] | Not Specified | |
| Cytochalasin C | Dimethyl sulfoxide (DMSO) | Soluble[9] | Not Specified |
| Ethanol | Soluble[9] | Not Specified |
Experimental Protocols
Protocol for Preparing a Cytochalasin Stock Solution in DMSO
-
Preparation: Bring the vial of solid cytochalasin and a vial of anhydrous DMSO to room temperature.
-
Addition of Solvent: Aseptically add the required volume of anhydrous DMSO to the vial containing the cytochalasin powder to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or swirl the vial to dissolve the compound. If necessary, warm the solution briefly at 37°C or sonicate in an ultrasonic bath to aid dissolution[7].
-
Storage: Once fully dissolved, aliquot the stock solution into sterile, light-protected, single-use vials. Store the aliquots at -20°C.
Protocol for Preparing a Working Solution
-
Thaw Stock Solution: Thaw a single-use aliquot of the cytochalasin stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final desired working concentration using the appropriate aqueous medium (e.g., cell culture medium or buffer). Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is kept to a minimum, typically not exceeding 0.1%[1][6][8].
-
Use Immediately: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.
Troubleshooting Workflow for Cytochalasin Solubility Issues
The following diagram illustrates a logical workflow to troubleshoot common solubility problems encountered when preparing cytochalasin solutions.
Caption: Troubleshooting workflow for dissolving cytochalasins.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cytochalasin B BioChemica [itwreagents.com]
- 3. selleckchem.com [selleckchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. doc.abcam.com [doc.abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Stability of Cytochalasins in Stock Solutions and Media
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Cytochalasin stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of cytochalascins.[1][2] Ethanol can also be used, but the solubility is generally lower than in DMSO.[1] Cytochalasins are essentially insoluble in water.[1]
Q2: How should I store my Cytochalasin stock solution?
A2: Cytochalasin stock solutions should be stored at -20°C.[1][2] Some sources suggest that solutions can be stable for up to three months at this temperature.[2] For longer-term storage, some suppliers recommend -80°C, which may extend stability up to a year. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: Are there any special handling precautions for Cytochalasin solutions?
A3: Yes. Some cytochalasins, such as A, C, D, and E, are light-sensitive due to a conjugated double bond that can undergo slow isomerization from trans to cis in the presence of light.[1] It is recommended to store these solutions in the dark. While Cytochalasin B is considered reasonably photostable in solid form and in solution, protecting all cytochalasin solutions from light is a good general practice.[1]
Q4: For how long is Cytochalasin stable once diluted in cell culture medium?
A4: The stability of cytochalasins in aqueous cell culture media is limited and can be influenced by factors such as pH, temperature, and the presence of serum. While specific degradation kinetics in media are not well-documented in publicly available literature, a study on a photoactivatable derivative of Cytochalasin D in PBS (pH 7.4) with 4% DMSO showed it to be stable for at least 24 hours, as confirmed by HPLC analysis.[3] However, it is generally recommended to prepare working solutions fresh from a frozen stock solution for each experiment. For in vivo experiments, it is advised to prepare the formulation freshly and use it on the same day.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in your aqueous medium should generally not exceed 0.1%.[1] Higher concentrations of DMSO can have adverse effects on many cultured cells.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of the compound in the stock solution upon thawing. | Poor solubility at lower temperatures. | 1. Gently warm the solution to room temperature and vortex or sonicate to redissolve. 2. For future preparations, consider using a slightly lower stock concentration. |
| Precipitation when diluting the stock solution in aqueous media. | The compound's low aqueous solubility has been exceeded. | 1. Ensure the final concentration in the medium is within the solubility limit. 2. Add the stock solution to the medium while vortexing to ensure rapid and even dispersion. 3. Pre-warm the culture medium before adding the stock solution. |
| Loss of biological activity in my experiment. | 1. Degradation of the compound in the stock solution. 2. Degradation of the compound in the working solution (cell culture medium). 3. Adsorption to plasticware. | 1. Prepare a fresh stock solution from powder. Use a lower storage temperature (-80°C) for long-term storage. Avoid repeated freeze-thaw cycles by preparing aliquots. 2. Prepare the working solution in media immediately before use. 3. Consider using low-adhesion microplates or vials. |
| Inconsistent results between experiments. | 1. Inconsistent stock solution concentration due to improper storage or handling. 2. Variability in the age of the working solution. | 1. Always handle stock solutions consistently (e.g., thawing procedure, time at room temperature). 2. Standardize the time between preparing the working solution and applying it to your cells. |
Data on Stability of Cytochalasin Stock Solutions
The following table summarizes the available information on the stability of Cytochalasin B and D stock solutions. Quantitative degradation rates are not widely published; therefore, the data is primarily qualitative.
| Compound | Solvent | Concentration | Storage Temp. | Stability | Source |
| Cytochalasin B | DMSO | 371 mg/mL | Room Temp. | Soluble | [1] |
| Ethanol | 35 mg/mL | Room Temp. | Soluble | [1] | |
| DMSO | Not Specified | -20°C | "Reasonably stable" | [1] | |
| Cytochalasin D | DMSO | 25 mg/mL | -20°C | Up to 3 months | [2] |
| Solid | Not Applicable | -20°C | ≥ 4 years | [4] |
Experimental Protocols
Protocol for Assessing the Stability of a Cytochalasin Stock Solution using HPLC
This protocol outlines a method to determine the stability of a Cytochalasin stock solution under specific storage conditions.
1. Materials:
-
Cytochalasin powder
-
HPLC-grade DMSO
-
HPLC-grade methanol and water
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (Mobile Phase B)
-
C18 HPLC column (e.g., 3 µm particle size, 100 mm x 3.0 mm)
-
HPLC system with a UV detector (or PDA) and an autosampler
-
Temperature-controlled storage units (e.g., -20°C, 4°C, room temperature)
-
Microcentrifuge tubes
2. Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of Cytochalasin in DMSO at a known concentration (e.g., 10 mg/mL).
-
Aliquot the stock solution into multiple microcentrifuge tubes.
-
-
Time-Zero (T=0) Analysis:
-
Take one aliquot for immediate analysis.
-
Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Run a gradient elution method (e.g., 5-95% Mobile Phase B over 15 minutes) and monitor at a suitable wavelength (e.g., 214 nm).
-
Record the peak area of the main Cytochalasin peak. This is your T=0 reference.
-
-
Stability Study:
-
Place the remaining aliquots at the desired storage temperatures (e.g., -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month, 3 months), remove one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Prepare and analyze the sample by HPLC as described for the T=0 analysis.
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of the remaining Cytochalasin relative to the T=0 peak area.
-
Remaining (%) = (Peak Area at Time X / Peak Area at T=0) * 100
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for Cytochalasin stability issues.
Caption: HPLC-based stability assessment workflow.
References
common off-target effects of Cytochalasin R in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of Cytochalasin R and other members of the cytochalasan family. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for cytochalasins?
A1: Cytochalasins are well-known inhibitors of actin polymerization.[1][2] They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[1][2][3] This interference with actin dynamics affects numerous cellular processes, including cell motility, division, and maintenance of cell shape.[2][4]
Q2: Are the effects of this compound reversible?
A2: The reversibility of cytochalasan-induced effects can depend on the specific compound, its concentration, and the duration of treatment. For some cytochalasins, the effects on the actin cytoskeleton have been shown to be reversible after washing out the compound.[1] However, prolonged exposure or high concentrations can lead to irreversible effects, including cytotoxicity.[1][4]
Q3: What are the most commonly reported off-target effects of cytochalasins?
A3: Besides their primary effect on actin, cytochalasins have been reported to have several off-target effects, including:
-
Mitochondrial dysfunction: This includes altered mitochondrial aggregation, morphology, and respiration.[5][6]
-
Inhibition of glucose transport: Cytochalasin B, in particular, is a known inhibitor of glucose transporters, such as GLUT1.[7][8][9][10][11]
-
Induction of multinucleation: By inhibiting cytokinesis without blocking nuclear division, cytochalasins can lead to the formation of multinucleated cells.[1][2]
-
Effects on ion channels: Some studies suggest that cytochalasins can modulate the activity of certain ion channels.
Q4: Is there a specific concentration at which off-target effects of this compound become significant?
A4: While specific data for this compound is limited, studies on other cytochalasins, such as Cytochalasin B and D, provide some guidance. Off-target effects are generally concentration-dependent. For example, mitochondrial aggregation due to Cytochalasin B was observed at concentrations above 1 µg/ml.[5] Inhibition of glucose transport can occur in the nanomolar to micromolar range.[7] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay, aiming for the lowest effective concentration to minimize off-target effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound and other cytochalasins.
Problem 1: Unexpectedly high levels of cell death or cytotoxicity.
-
Possible Cause 1: Off-target effects on mitochondrial function. Cytochalasins can induce mitochondrial stress, leading to apoptosis.[5][6]
-
Troubleshooting Steps:
-
Lower the concentration of this compound: Perform a dose-response curve to find the minimal concentration that elicits the desired on-target effect.
-
Assess mitochondrial health: Use assays such as MitoTracker staining to observe mitochondrial morphology, or a Seahorse XF Analyzer to measure oxygen consumption rates.
-
Include a positive control for mitochondrial dysfunction: Use a known mitochondrial toxin (e.g., rotenone) to validate your assessment methods.
-
-
-
Possible Cause 2: General cytotoxicity at the concentration used. The IC50 values of cytochalasins can vary significantly between different cell lines.[4]
-
Troubleshooting Steps:
-
Determine the IC50 for your specific cell line: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations.
-
Use a concentration below the IC50: For mechanism-of-action studies, aim for a concentration that is effective on the target without causing widespread cell death.
-
Reduce treatment duration: Shorter incubation times may be sufficient to observe the desired effect on actin dynamics while minimizing cytotoxicity.
-
-
Problem 2: Inconsistent or unexpected effects on cellular morphology.
-
Possible Cause: Concentration-dependent paradoxical effects. Some cytochalasins exhibit different effects at varying concentrations. For instance, Cytochalasin D can cause a significant decrease in transepithelial resistance at 2 µg/ml, but this effect is less pronounced at higher concentrations.[12]
-
Troubleshooting Steps:
-
Perform a detailed concentration-response analysis: Test a wide range of this compound concentrations, including those higher than your initial working concentration.
-
Quantify morphological changes: Use image analysis software to objectively measure changes in cell shape, size, and cytoskeletal organization.
-
Consult the literature for similar compounds: Review studies on other cytochalasins to see if similar paradoxical effects have been reported.
-
-
Problem 3: Altered cellular metabolism unrelated to actin disruption.
-
Possible Cause: Inhibition of glucose transport. Cytochalasin B is a well-documented inhibitor of glucose transporters.[7][8][9][10][11] This can lead to a reduction in cellular glucose uptake and glycolysis, affecting overall cell metabolism.
-
Troubleshooting Steps:
-
Measure glucose uptake: Use a fluorescent glucose analog (e.g., 2-NBDG) to assess glucose import in treated and untreated cells.
-
Switch to a different cytochalasan: If glucose transport inhibition is a concern, consider using a cytochalasan with a lower reported effect on glucose transporters, if available. Dihydrocytochalasin B, for example, has been shown to have little effect on glucose transport compared to Cytochalasin B.[8]
-
Provide an alternative energy source: If your experimental system allows, supplement the culture medium with a substrate that can fuel metabolism independently of glucose uptake (e.g., pyruvate).
-
-
Quantitative Data Summary
The following tables summarize quantitative data on the cytotoxic and off-target effects of various cytochalasins from published studies. Note that specific data for this compound is not widely available, and the data presented here for other cytochalasins should be used as a reference.
Table 1: Cytotoxicity of Various Cytochalasins in Different Cell Lines
| Cytochalasan | Cell Line | Assay | IC50 (µM) | Reference |
| Cytochalasin B | HeLa | MTT | 4.96 | [4] |
| Cytochalasin D | HeLa | MTT | Not specified | [4] |
| Triseptatin | HeLa | CellTiter Blue | >300 µg/mL | [4] |
| Deoxaphomin B | HeLa | CellTiter Blue | 4.96 | [4] |
| Cytochalasin B | HUVEC | CellTiter Blue | 0.23 | [4] |
| Deoxaphomin B | HUVEC | CellTiter Blue | 0.17 | [4] |
| Triseptatin | K-562 | CellTiter Blue | 11.2 | [4] |
| Cytochalasin B | K-562 | CellTiter Blue | 7.30 | [4] |
Table 2: Concentrations Associated with Off-Target Effects
| Cytochalasan | Off-Target Effect | Cell Type/System | Effective Concentration | Reference |
| Cytochalasin B | Mitochondrial Aggregation | Mouse Oocytes | > 1 µg/ml | [5] |
| Cytochalasin B | Inhibition of Glucose Transport | Rat Adipocytes | 50 nM - 5 µM | [7] |
| Cytochalasin B | Inhibition of Glucose Uptake | RINm5F cells | 17.3 µM | [9] |
| Cytochalasin D | Decreased Transepithelial Resistance | MDCK cells | 2 µg/ml | [12] |
| Cytochalasin D | Inhibition of Actin-Cofilin Interaction | In vitro | Sub-micromolar | [13] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology using MitoTracker Staining
Objective: To visualize and assess changes in mitochondrial morphology in response to this compound treatment.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound stock solution
-
MitoTracker Red CMXRos (or other suitable MitoTracker dye)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% in PBS) for fixation
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the intended duration. Include a vehicle-treated control (e.g., DMSO).
-
MitoTracker Staining:
-
Prepare a working solution of MitoTracker Red CMXRos in pre-warmed complete culture medium (typically 100-500 nM).
-
Remove the medium from the cells and add the MitoTracker-containing medium.
-
Incubate for 15-30 minutes at 37°C.
-
-
Wash: Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips (if used) and image the cells using a fluorescence microscope. Acquire images of the mitochondria (red channel) and nuclei (blue channel).
-
Analysis: Visually inspect for changes in mitochondrial morphology (e.g., fragmentation, aggregation, elongation) between control and treated cells. For quantitative analysis, use image analysis software to measure mitochondrial parameters.
Protocol 2: Measurement of Glucose Uptake using 2-NBDG
Objective: To quantify the effect of this compound on cellular glucose uptake.
Materials:
-
Cells of interest cultured in a multi-well plate (e.g., 96-well)
-
This compound stock solution
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluency.
-
This compound Pre-treatment:
-
Wash cells once with warm PBS.
-
Pre-incubate cells with the desired concentrations of this compound (and controls) in glucose-free KRB buffer for 30-60 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stop Uptake:
-
Remove the 2-NBDG solution.
-
Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.
-
-
Quantification:
-
Flow Cytometry: Detach the cells and resuspend in PBS. Analyze the fluorescence intensity in the FITC channel.
-
Plate Reader: Add PBS to each well and measure the fluorescence (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the percentage of inhibition of glucose uptake.
Visualizations
Caption: Off-target effect of this compound on mitochondrial dynamics.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity.
Caption: Logical relationships for diagnosing off-target effects.
References
- 1. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial aggregation caused by cytochalasin B compromises the efficiency and safety of three-parent embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial respiration is sensitive to cytoarchitectural breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Effect of Cytochalasin B and D on Groups of Insulin Receptors and on Insulin Action in Rat Adipocytes: POSSIBLE EVIDENCE FOR A STRUCTURAL RELATIONSHIP OF THE INSULIN RECEPTOR TO THE GLUCOSE TRANSPORT SYSTEM [jci.org]
- 8. Specificity of the effects of cytochalasin B on transport and motile processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cytochalasin B on glucose uptake, utilization, oxidation and insulinotropic action in tumoral insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochalasin B interferes with conformational changes of the human erythrocyte glucose transporter induced by internal and external sugar binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Cytochalasin D acts as an inhibitor of the actin-cofilin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in Cytochalasin R experimental results
Welcome to the technical support center for Cytochalasin R. This resource is designed to help researchers, scientists, and drug development professionals minimize variability and troubleshoot common issues encountered during experiments with this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: High Variability in Cell Morphology Changes
Question: I am observing inconsistent effects on cell morphology (e.g., cell rounding, membrane blebbing) across different batches of my experiment. What could be the cause?
Answer: Variability in morphological changes is a common issue and can stem from several factors. Follow this guide to troubleshoot.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent this compound Concentration | Ensure accurate and consistent dilution of your stock solution for each experiment. Prepare fresh dilutions from a validated stock for each experimental run. |
| Cell Density and Confluency | The state of actin polymerization can differ with cell density.[1] Standardize your cell seeding density and ensure cells are at a consistent confluency level at the time of treatment. |
| Solvent Effects | Cytochalasins are typically dissolved in DMSO.[2] High concentrations of DMSO can be toxic to cells.[3] Perform a vehicle control with the same concentration of DMSO to ensure the observed effects are due to this compound and not the solvent. Keep the final DMSO concentration below 0.5%. |
| Incubation Time | The effects of cytochalasins can be time-dependent.[4] Optimize and strictly adhere to a consistent incubation time for all experiments. Short incubation times may lead to subtle effects, while prolonged exposure can induce secondary effects like apoptosis.[5][6] |
| Cell Line Differences | Different cell lines can exhibit varying sensitivity to cytochalasins due to differences in their actin dynamics and cytoskeleton organization.[1] If you are using multiple cell lines, establish optimal parameters for each. |
Experimental Workflow for Troubleshooting Variability:
References
- 1. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytochalasin - Wikipedia [en.wikipedia.org]
- 6. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Cytochalasin R-Induced Cell Morphology Changes: A Technical Support Center
Welcome to the technical support center for troubleshooting Cytochalasin-induced changes in cell morphology. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.
Note on Cytochalasin R: While this guide addresses this compound, it is important to note that the vast majority of published research focuses on other members of the cytochalasin family, particularly Cytochalasin B and D. This compound is a less common variant, and specific data regarding its optimal concentration, incubation times, and unique cellular effects are limited. The information provided here is based on the well-established principles of action for cytochalasins in general, with specific data primarily drawn from studies on Cytochalasin B and D. Researchers using this compound should consider the provided ranges as a starting point for their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cytochalasins?
Cytochalasins are cell-permeable fungal metabolites that primarily disrupt the actin cytoskeleton. They bind to the fast-growing "barbed" end of filamentous actin (F-actin), which blocks the addition of new actin monomers to the filament.[1] This action inhibits both the assembly and disassembly of actin filaments, effectively capping them. The disruption of actin polymerization leads to changes in cell morphology, inhibition of cell division (cytokinesis), and can induce apoptosis.[2]
Q2: What are the expected morphological changes in cells treated with Cytochalasins?
Upon treatment with effective concentrations of cytochalasins, cells typically exhibit a loss of their normal morphology. Common changes include:
-
Cell Rounding and Retraction: Cells lose their flattened, spread-out shape and become more rounded.[3]
-
Loss of Stress Fibers: The prominent bundles of actin filaments known as stress fibers are disassembled.[4]
-
Membrane Blebbing or Arborization: The cell membrane may show dynamic protrusions or a branched appearance.[4][5]
-
Formation of Actin Aggregates: Disrupted actin filaments can coalesce into punctate structures or foci within the cytoplasm.[5]
Q3: Are the effects of this compound reversible?
The reversibility of cytochalasin effects depends on the concentration and duration of the treatment. At lower concentrations and shorter incubation times, the morphological changes are often reversible upon removal of the compound and washing the cells with fresh media.[3] However, prolonged exposure or high concentrations can lead to irreversible effects, including cytotoxicity and apoptosis.[6]
Q4: What is a typical starting concentration and incubation time for a Cytochalasin experiment?
The optimal concentration and incubation time are highly dependent on the specific cell line and the experimental endpoint. Based on data for the more common Cytochalasin D, a starting point for observing morphological changes is typically in the range of 0.2 µM to 2 µM for an incubation period of 30 minutes to 2 hours.[5][7] However, effects can be seen at concentrations as low as 20 nM.[7] For Cytochalasin B, concentrations up to 10 µM are often used.[8] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q5: How should I prepare and store my this compound stock solution?
Cytochalasins are generally soluble in organic solvents like DMSO and ethanol but are practically insoluble in water.[8][9] It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile DMSO. This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[10] When preparing your working solution, dilute the DMSO stock into your cell culture medium. The final concentration of DMSO in the culture should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable change in cell morphology. | 1. Concentration is too low: The concentration of this compound is insufficient to disrupt the actin cytoskeleton in your specific cell line. 2. Incubation time is too short: The treatment duration is not long enough for the morphological changes to manifest. 3. Inactive compound: The this compound may have degraded due to improper storage or handling. 4. Cell line is resistant: Some cell lines may be less sensitive to cytochalasins. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 µM to 10 µM). 2. Perform a time-course experiment: Observe cells at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). 3. Use a fresh aliquot of this compound: If possible, test the activity of your compound on a sensitive, well-characterized cell line. 4. Consult the literature for your specific cell line: If available, find protocols that have successfully used cytochalasins on your cells of interest. |
| High levels of cell death and detachment. | 1. Concentration is too high: The concentration of this compound is causing significant cytotoxicity. 2. Prolonged incubation: The treatment duration is leading to apoptosis or necrosis. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. | 1. Lower the concentration: Perform a dose-response experiment to find a concentration that induces morphological changes without excessive cell death. 2. Reduce the incubation time: A shorter treatment may be sufficient to observe the desired effects. 3. Ensure final DMSO concentration is <0.1%: Adjust your stock solution concentration if necessary. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. 4. Perform a cell viability assay: Use a method like Trypan Blue exclusion or an MTT assay to quantify cytotoxicity at different concentrations. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell confluence, passage number, or growth conditions can affect the cellular response. 2. Inconsistent compound preparation: Errors in diluting the stock solution can lead to different final concentrations. 3. Subtle timing differences: Small variations in incubation times can lead to different outcomes, especially in rapid processes. | 1. Standardize cell culture protocols: Use cells at a consistent confluence (e.g., 70-80%) and within a defined range of passage numbers. 2. Prepare fresh working solutions for each experiment: Be meticulous with dilutions. 3. Use a timer for all incubations: Ensure consistent timing across all experiments. |
| Poor quality F-actin staining (Phalloidin). | 1. Improper fixation: Using methanol-based fixatives can disrupt F-actin structure. 2. Inadequate permeabilization: The phalloidin conjugate cannot access the actin filaments. 3. Phalloidin conjugate has degraded: Improper storage can lead to loss of fluorescence. | 1. Use methanol-free formaldehyde for fixation: A common recommendation is 4% formaldehyde in PBS for 10-15 minutes.[12][13] 2. Optimize permeabilization: Use 0.1% Triton X-100 in PBS for 3-5 minutes.[12] 3. Store phalloidin conjugates as recommended by the manufacturer: Typically, this is at -20°C, protected from light. |
Quantitative Data Summary
The following tables summarize typical concentration ranges for Cytochalasin B and D from the literature. These values should be used as a starting point for optimization with this compound.
Table 1: Effective Concentrations of Cytochalasin D for Morphological Changes
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Fibroblast | 20 nM - 2 µM | 30 minutes | Disruption of actin cytoskeleton, formation of actin aggregates.[7] |
| Weri-Rb1 | 0.2 µM - 2 µM | 72 hours | Dose-dependent disruption of F-actin; cell swelling at 0.2 µM.[5] |
| MDCK | 2 µg/mL (~4 µM) | 60 minutes | Decrease in transepithelial resistance, changes in tight junctions.[14] |
| CHO-K1 | 0.5 µM | 2 hours | Loss of polymerized actin structures (stress fibers), punctate actin signal.[4] |
Table 2: Effective Concentrations of Cytochalasin B for Morphological Changes
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| HCT-116 | Not Specified | Not Specified | G2/M cell cycle arrest and apoptosis. |
| Macrophages | Not Specified | Not Specified | Inhibition of phagocytosis.[15] |
| General (in vitro) | 2 µM | Not Specified | Reduces actin polymerization rate by up to 90%.[3] |
Experimental Protocols
Protocol 1: F-Actin Staining with Phalloidin
This protocol is for visualizing the actin cytoskeleton in adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Methanol-Free Formaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)
-
Mounting medium with an anti-fade reagent
-
Bovine Serum Albumin (BSA) (optional, for blocking)
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluence.
-
Cytochalasin Treatment: Treat cells with the desired concentration of this compound for the optimized duration. Include a vehicle control (DMSO).
-
Fixation: Gently aspirate the culture medium. Wash the cells twice with PBS. Fix the cells by adding 4% formaldehyde in PBS and incubating for 10-15 minutes at room temperature.[16]
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to the cells and incubate for 3-5 minutes at room temperature to permeabilize the cell membranes.[12]
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
(Optional) Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Phalloidin Staining: Dilute the fluorescent phalloidin conjugate in PBS (with 1% BSA if blocking was performed) to its recommended working concentration. Aspirate the previous solution and add the phalloidin staining solution to the coverslips. Incubate for 20-90 minutes at room temperature, protected from light.[12]
-
Final Washes: Aspirate the staining solution and wash the cells 2-3 times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent. Seal the edges with nail polish.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: Cell Viability Assessment using Trypan Blue
This is a quick method to assess cytotoxicity by identifying cells with compromised membrane integrity.
Materials:
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
Procedure:
-
Cell Treatment: Culture cells in a multi-well plate and treat with a range of this compound concentrations and a vehicle control.
-
Cell Collection: After the incubation period, collect both the detached cells from the culture medium and the adherent cells (by trypsinizing). Combine them in a microcentrifuge tube.
-
Pelleting: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue). Incubate for 1-2 minutes at room temperature.
-
Counting: Load the stained cell suspension into a hemocytometer. Count the number of viable (unstained, bright) and non-viable (blue) cells.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Diagrams
Caption: Troubleshooting logic for experiments with no observed effect.
Caption: Simplified signaling pathway of Cytochalasin action.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synentec.com [synentec.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Phalloidin staining protocol | Abcam [abcam.com]
- 13. cohesionbio.com [cohesionbio.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Effects of cytochalasin B on actin and myosin association with particle binding sites in mouse macrophages: implications with regard to the mechanism of action of the cytochalasins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
how to wash out Cytochalasin R from cell cultures effectively
Welcome to the technical support center for Cytochalasin R. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals effectively wash out this compound from cell cultures and validate the recovery of normal cellular function.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, like other members of the cytochalasan family, primarily functions by disrupting the actin cytoskeleton. It binds to the fast-growing "barbed" end of actin filaments, which blocks both the addition of new actin monomers and the disassembly of existing ones.[1] This interference with actin dynamics leads to changes in cell morphology, inhibition of processes like cell division and motility, and can even trigger apoptosis.[1][2]
Q2: Are the effects of this compound reversible?
Yes, the effects of many cytochalasins on cell morphology and the actin cytoskeleton are reversible upon removal of the compound from the cell culture medium.[1][3] The degree and rate of reversibility can depend on the specific cytochalasan, its concentration, the duration of the treatment, and the cell type.[4][5] Complete recovery may take anywhere from minutes to several hours after washout.[1][6]
Q3: How many washes are required to effectively remove this compound?
While specific data for this compound is limited, protocols for similar compounds like Cytochalasin B and D typically recommend two to three washes with a sterile, pre-warmed buffer (like PBS) or fresh culture medium to effectively remove the drug.[7]
Q4: How can I confirm that the this compound has been successfully washed out?
Successful washout can be confirmed by observing the reversal of its biological effects. Common validation methods include:
-
Morphological Observation: Visually inspecting the cells under a microscope to confirm the restoration of their normal, pre-treatment morphology.[8]
-
Actin Cytoskeleton Staining: Using fluorescently labeled phalloidin to stain F-actin and visualize the re-formation of a healthy actin network.
-
Functional Assays: Performing assays to confirm the recovery of cellular functions that were inhibited by the treatment, such as cell migration or division.
-
Supernatant Transfer Test: Transferring the final wash supernatant to a fresh, untreated cell culture to ensure it does not elicit the effects of this compound, thus confirming the absence of residual drug.[7]
Q5: What is the expected timeframe for cellular recovery after washout?
The recovery period can vary significantly. Some studies report that cells regain their normal surface conformation within minutes of washing out Cytochalasin B.[1] For Cytochalasin D, recovery of normal function has been observed within a few hours.[6][9] However, for some cellular processes and after prolonged exposure, recovery could take longer, up to 24-48 hours or more.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the washout of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cells do not regain their normal morphology after washout. | 1. Incomplete Washout: Residual this compound remains in the culture. 2. High Concentration/Long Exposure: The treatment conditions may have caused irreversible effects or initiated apoptosis.[5] 3. Cell Type Sensitivity: The specific cell line may be particularly sensitive to the compound. | 1. Increase the number of washes (e.g., from 2 to 3-4). Increase the volume of wash solution. Gently agitate the plate during washing. 2. Reduce the concentration of this compound or shorten the incubation time in future experiments. Perform a cell viability assay (e.g., Trypan Blue or Annexin V staining) to check for apoptosis. 3. Conduct a dose-response and time-course experiment to determine the optimal, reversible conditions for your specific cell line. |
| Actin cytoskeleton still appears disrupted after washout (via phalloidin staining). | 1. Insufficient Recovery Time: Cells may require a longer period to fully rebuild their actin network. 2. Incomplete Washout: As above. | 1. Extend the post-washout recovery period. Take time points for staining (e.g., 1, 4, 12, 24 hours post-washout) to assess the dynamics of recovery. 2. Implement a more rigorous washing protocol as described above. |
| Functional assays (e.g., migration) show persistent inhibition. | 1. Incomplete Washout: Residual drug is still affecting cellular function. 2. Downstream Signaling Effects: The initial treatment may have triggered signaling cascades (e.g., apoptosis pathways) with lasting effects.[2][10] | 1. Validate the washout procedure using the "Supernatant Transfer Test" described in the protocols section. 2. Investigate markers of relevant signaling pathways (e.g., caspase activation for apoptosis) to determine if secondary, irreversible processes have been initiated. |
| High cell death is observed after the washout procedure. | 1. Apoptosis Induction: this compound treatment may have already committed the cells to an apoptotic pathway.[2] 2. Mechanical Stress: The washing procedure itself may be too harsh for the cells, especially after their cytoskeleton has been compromised. | 1. Use a lower concentration of this compound or a shorter incubation time. Consider co-treatment with a pan-caspase inhibitor if experimentally appropriate to determine if the cell death is caspase-dependent. 2. Handle cells gently during washing. Use pre-warmed solutions to avoid temperature shock. Ensure pipetting is done gently against the side of the well or dish. |
Quantitative Data Summary
The following table summarizes typical concentrations and recovery times reported for cytochalasins. Note that these values are primarily derived from studies on Cytochalasin B and D and should be used as a starting point for optimizing this compound experiments.
| Parameter | Value Range | Source(s) | Notes |
| Effective Concentration | 0.1 - 20 µM | [6][11][12] | Highly cell-type dependent. A dose-response curve is recommended. |
| Incubation Time | 30 minutes - 24 hours | [4][6] | Longer incubation times are more likely to induce irreversible effects or apoptosis. |
| Number of Washes | 2 - 3 | [7] | Use pre-warmed (37°C) sterile PBS or complete culture medium. |
| Recovery Time | Minutes - 72 hours | [1][9] | Dependent on concentration, incubation time, and the cellular process being assessed. |
Experimental Protocols
Protocol 1: Standard Washout of this compound
This protocol describes a general procedure for removing this compound from adherent cell cultures.
Materials:
-
Cell culture treated with this compound
-
Sterile phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Fresh, complete cell culture medium, pre-warmed to 37°C
-
Sterile pipettes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Aspirate the this compound-containing medium from the cell culture vessel.
-
Gently add pre-warmed PBS to the vessel, avoiding direct streams onto the cell monolayer. Use a sufficient volume to cover the cells (e.g., 5 mL for a 10 cm dish).
-
Gently rock the vessel back and forth for 30-60 seconds.
-
Aspirate the PBS wash solution.
-
Repeat steps 2-4 for a total of two to three washes.
-
After the final wash, add fresh, pre-warmed complete culture medium to the cells.
-
Return the cells to the incubator for the desired recovery period.
Protocol 2: Validation of Washout by Phalloidin Staining
This protocol is for visualizing the actin cytoskeleton to confirm its recovery after this compound washout.
Materials:
-
Washed and recovered cells on coverslips or in imaging-compatible plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining (optional)
-
Mounting medium
Procedure:
-
After the desired recovery period, wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.
-
(Optional) Add a nuclear counterstain like DAPI during the last 5-10 minutes of incubation.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium, or add PBS/imaging medium to the plate.
-
Image the cells using a fluorescence microscope. Compare the actin structure of washed cells to untreated control cells and cells still treated with this compound.
Protocol 3: Validation of Washout by Supernatant Transfer
This protocol determines if any biologically active this compound remains after the washing procedure.[7]
Materials:
-
A culture of cells treated with this compound and then washed (the "donor" culture).
-
A fresh, untreated culture of the same cells (the "naïve" or "recipient" culture).
-
Sterile centrifuge tubes.
Procedure:
-
Perform the washout procedure on the donor cells as described in Protocol 1.
-
Collect the supernatant from the final wash step.
-
To be thorough, add fresh medium to the washed donor cells, incubate for a short period (e.g., 10 minutes), and then collect this medium. This will account for any drug that might leach out of the cells immediately after washing.
-
Clarify the collected supernatant by centrifugation (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Transfer the clarified supernatant to the naïve recipient cell culture.
-
Incubate the recipient cells for a period equivalent to the original treatment time.
-
Observe the recipient cells for any morphological changes characteristic of this compound treatment. As a control, compare to naïve cells treated with fresh medium. If no effects are seen, the washout was effective.
Visualizations
Caption: Experimental workflow for this compound washout and validation.
Caption: Signaling effects of this compound leading to apoptosis.
References
- 1. CYCLIC CHANGES IN THE CELL SURFACE: II. The Effect of Cytochalasin B on the Surface Morphology of Synchronized Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasin B: Effects on Cell Morphology, Cell Adhesion, and Mucopolysaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytochalasin D induces changes in cell shape and promotes in vitro chondrogenesis: a morphological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochalasin D reversibly weakens retinal adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initiation of apoptosis by actin cytoskeletal derangement in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochalasin inhibits the rate of elongation of actin filament fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing resistance to Cytochalasin R-induced apoptosis
Technical Support Center: Cytochalasin R
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .
Frequently Asked Questions (FAQs)
Q1: How does this compound induce apoptosis?
This compound, a member of the cytochalasan family of mycotoxins, induces apoptosis primarily by disrupting actin microfilaments. This disruption of the actin cytoskeleton can trigger apoptosis through several interconnected pathways:
-
Mitochondrial (Intrinsic) Pathway: Disruption of actin filaments can lead to the release of pro-apoptotic proteins from the mitochondria. This process involves the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[1]
-
p53-Dependent Pathway: The structural stress caused by a disrupted actin cytoskeleton can lead to the accumulation and activation of the tumor suppressor protein p53.[2] Activated p53 can then transcriptionally activate pro-apoptotic genes, including Bax, to initiate the mitochondrial apoptotic cascade.[3] Cells lacking functional p53 may show resistance to cytochalasin-induced apoptosis.[2]
Q2: My cells are not dying after treatment with this compound. What are the common reasons for this resistance?
Resistance to this compound-induced apoptosis can arise from several molecular mechanisms within the cancer cells:
-
Overexpression of ABC Transporters: Certain ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), can actively pump cytochalasins out of the cell. This reduces the intracellular concentration of the drug, preventing it from reaching the necessary levels to disrupt the actin cytoskeleton and induce apoptosis.
-
Alterations in Bcl-2 Family Proteins: An imbalance in the Bcl-2 family of proteins is a common mechanism of apoptosis resistance. Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can sequester pro-apoptotic proteins, preventing the initiation of the mitochondrial pathway.
-
Mutations or Inactivation of p53: Since p53 can play a role in mediating cytochalasin-induced apoptosis, cells with mutated or non-functional p53 may be resistant to the drug's effects.[2]
-
Activation of Pro-Survival Signaling Pathways: In some cellular contexts, the stress induced by actin disruption can paradoxically activate pro-survival signaling pathways, such as the ERK1/2 pathway. These survival signals can counteract the pro-apoptotic signals, leading to resistance.
Q3: Is there a typical concentration range for inducing apoptosis with this compound?
The effective concentration, or IC50 value (the concentration required to inhibit cell growth by 50%), can vary significantly depending on the cell line.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Troubleshooting Guide
This guide is designed to help you identify and solve common issues encountered when cells exhibit resistance to this compound.
| Problem | Possible Cause | Recommended Solution & Investigation |
| No or significantly reduced apoptotic response across multiple cell lines. | 1. Inactive Compound: this compound solution may have degraded. | - Confirm the proper storage of the compound (typically dissolved in DMSO and stored at -20°C or lower).- Test the compound on a known sensitive cell line as a positive control.- Prepare a fresh stock solution. |
| Cell line-specific resistance to this compound. | 1. High Expression of P-glycoprotein (P-gp): The cells may be actively effluxing the drug. | - Investigate: Perform a Western blot to determine the expression level of P-gp in your resistant cell line compared to a sensitive one.[3][5]- Solution: Co-treat cells with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) and this compound. If apoptosis is restored, P-gp is the likely cause. |
| 2. Altered Bcl-2 Family Protein Profile: Overexpression of anti-apoptotic proteins (Bcl-2, Bcl-xL) or low expression of pro-apoptotic proteins (Bax, Bak). | - Investigate: Use Western blotting to compare the expression levels of Bcl-2, Bcl-xL, Bax, and Bak in resistant versus sensitive cells.[6][7] Calculate the Bax/Bcl-2 ratio, as a lower ratio often correlates with resistance.[7]- Solution: Consider co-treatment with BH3 mimetics (e.g., Venetoclax, Navitoclax) to inhibit anti-apoptotic Bcl-2 family members. | |
| 3. Defective p53 Pathway: The cell line may have a mutation in the TP53 gene, rendering it non-functional. | - Investigate: Check the literature for the p53 status of your cell line or perform sequencing of the TP53 gene.- Solution: If p53 is non-functional, this compound may be less effective. Compare its efficacy to p53-independent apoptotic inducers. | |
| Initial apoptotic response, but cells recover. | 1. Activation of Pro-Survival Pathways: The drug may be inducing stress-activated survival signals (e.g., ERK, Akt pathways). | - Investigate: Perform a time-course Western blot to analyze the phosphorylation status of key survival proteins like ERK1/2 and Akt after this compound treatment.- Solution: If survival pathways are activated, co-treat with specific inhibitors (e.g., MEK inhibitors for the ERK pathway, PI3K/Akt inhibitors) to see if the apoptotic response can be enhanced. |
| Inconsistent results in apoptosis assays (e.g., Annexin V). | 1. Assay Timing: Apoptosis is a dynamic process. The measurement might be too early or too late.[1] | - Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal endpoint for detecting apoptosis in your system. |
| 2. Technical Issues: Over-trypsinization, harsh cell handling, or incorrect reagent concentrations can lead to artifacts.[8] | - Solution: Handle cells gently. Use a non-enzymatic cell dissociation buffer if possible. Titrate Annexin V and Propidium Iodide concentrations to find the optimal staining index.[9] Always include unstained, single-stain, and positive controls.[1][10] |
Quantitative Data
The cytotoxic effects of cytochalasans are cell-line dependent. The following table presents IC50 values for various cytochalasans in different small cell lung cancer (SCLC) cell lines to illustrate this variability. Note that while this compound is not listed, the data for structurally related compounds are informative.
Table 1: IC50 Values (µM) of Various Cytochalasans in SCLC Cell Lines [11]
| Compound | H446 Cell Line | H1048 Cell Line |
| 10-phenyl-[9]-cytochalasin Z7 (5) | 0.044 | 0.28 |
| 10-phenyl-[9]-cytochalasin Z16 (7) | 0.15 | 1.61 |
| Δ6,12-isomer of 5,6-dehydro-7-hydroxy-cytochalasin E (8) | 0.081 | 0.44 |
| Cisplatin (Positive Control) | 4.34 | 12.3 |
Data is presented as the concentration that inhibits 50% of cell growth. Lower values indicate higher potency.[11]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining
This protocol is for the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells via flow cytometry.[2][10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10X Binding Buffer (100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound for the desired time. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method (e.g., Accutase or brief trypsinization). Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]
-
Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[1][2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[2] Analyze the samples on a flow cytometer within one hour. Use single-stain controls to set up compensation and quadrants correctly.
Protocol 2: Western Blotting for Key Apoptosis and Resistance Proteins
This protocol allows for the semi-quantitative analysis of proteins such as Bcl-2, Bax, cleaved Caspase-3, and P-gp.[6][12]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes. Scrape adherent cells and collect the lysate.[13]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[14] Collect the supernatant and determine the protein concentration using a BCA assay.[13]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel.[14] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer.[14] Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Wash again three times with TBST.
-
Signal Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[14] Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
Protocol 3: Cell Viability Assessment by MTT Assay
This colorimetric assay measures cell metabolic activity, which is used to determine cell viability and calculate IC50 values.[15][16]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include wells with media only (blank) and vehicle-treated cells (control).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[16]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[18]
-
Solubilization: Carefully aspirate the media and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all wells. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the drug concentration (log scale) to determine the IC50 value.
Signaling Pathways and Workflows
This compound-Induced Apoptosis Pathway
Caption: this compound disrupts actin, triggering p53-dependent and mitochondrial apoptosis.
Mechanisms of Resistance to this compound
Caption: Key mechanisms of resistance to this compound-induced apoptosis.
Troubleshooting Workflow for Apoptosis Resistance
Caption: A step-by-step workflow for troubleshooting resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for the evaluation of Caspase 3 and BCL-2 expression [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. origene.com [origene.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Counting & Health Analysis [sigmaaldrich.com]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]
dealing with insoluble Cytochalasin R precipitates in media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of cytochalasins in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My Cytochalasin solution has formed a precipitate in the cell culture medium. What should I do?
A1: Precipitation of cytochalasins in aqueous solutions like cell culture media is a common issue due to their low water solubility. Here’s a troubleshooting workflow:
-
Verify Stock Solution Integrity: Ensure your stock solution, typically dissolved in an organic solvent like DMSO or ethanol, is fully dissolved and has been stored correctly at -20°C.[1]
-
Check Final Concentration: High final concentrations of cytochalasin in the media can lead to precipitation. A researcher reported crystallization of Cytochalasin D at 1 µM, with fewer crystals at 0.5 µM and none at 0.25 µM or 0.1 µM.[2] Consider using a lower concentration if your experiment allows.
-
Review Dilution Method: When diluting the stock solution, add it to the media while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding the stock solution as a single droplet into a static volume of media.
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your culture medium should ideally not exceed 0.1% to avoid cytotoxicity and solubility issues.[3]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before and after adding the cytochalasin stock can sometimes help keep the compound in solution. Some protocols suggest gentle warming to aid dissolution in ethanol.[4]
-
Filter Sterilization: If precipitates are observed after dilution, you can try to remove them by filtering the final working solution through a 0.22 µm sterile filter. However, be aware that this may reduce the final concentration of the active compound.
Q2: What is the best solvent to dissolve Cytochalasin?
A2: Cytochalasins are sparingly soluble in aqueous solutions but are soluble in organic solvents.[5] The most common and recommended solvent is Dimethyl Sulfoxide (DMSO).[1][6] Ethanol is also a viable option.[4] For maximum solubility in aqueous buffers, it is recommended to first dissolve the cytochalasin in an organic solvent and then dilute it with the aqueous buffer.[5]
Q3: What are the recommended concentrations for stock and working solutions?
A3:
-
Stock Solution: A high-concentration stock solution is recommended to minimize the volume of organic solvent added to your cell culture. A 1000x stock solution is a common practice. For example, preparing a 1 mg/mL to 10 mg/mL stock in DMSO is typical.
-
Working Solution: The effective working concentration is cell-type dependent and varies with the specific cytochalasin and the experimental goal. For instance, Cytochalasin B can block apoptotic body formation at 10 µM, while 30 µM can shorten actin filaments. For Cytochalasin D, concentrations as low as 0.2-0.5 µg/ml have been shown to induce cellular changes.[7] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: How should I store my Cytochalasin stock solution?
A4: Cytochalasin stock solutions should be stored at -20°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1] Some cytochalasins are light-sensitive and should be stored in the dark.
Quantitative Data Summary
For your convenience, the solubility of different cytochalasins in various solvents is summarized in the table below.
| Cytochalasin | Solvent | Solubility | Reference |
| Cytochalasin B | Dimethylformamide (DMF) | ~492 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~371 mg/mL | ||
| Ethanol | ~35 mg/mL | ||
| DMF:PBS (1:20) | ~0.05 mg/mL | [5] | |
| Cytochalasin D | Dimethyl Sulfoxide (DMSO) | ~25 mg/mL to 100 mg/mL | [1][4][6] |
| Ethanol | ~5 mg/mL (with gentle warming) | [4] | |
| Dichloromethane | ~10 mg/mL | [6] |
Experimental Protocols
Protocol: Preparation of Cytochalasin Stock and Working Solutions
This protocol provides a step-by-step guide for preparing cytochalasin solutions to minimize precipitation.
Materials:
-
Cytochalasin powder (e.g., Cytochalasin B or D)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare Stock Solution (e.g., 10 mM in DMSO): a. Allow the cytochalasin powder vial and anhydrous DMSO to come to room temperature. b. Weigh the desired amount of cytochalasin powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve the target concentration. For example, for Cytochalasin D (MW: 507.6 g/mol ), to make a 10 mM stock, dissolve 5.08 mg in 1 mL of DMSO. d. Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. e. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. f. Store the aliquots at -20°C, protected from light.
-
Prepare Working Solution (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution for every 1 mL of culture medium. d. Crucially, add the stock solution dropwise to the medium while gently vortexing or swirling the medium. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation. e. Visually inspect the final working solution for any signs of precipitation. If a slight haze appears, continue to gently mix at 37°C for a few minutes.
Visualizations
Logical Workflow for Troubleshooting Cytochalasin Precipitation
Caption: Troubleshooting workflow for addressing Cytochalasin precipitation.
Signaling Pathway: Inhibition of Actin Polymerization by Cytochalasin
Caption: Mechanism of Cytochalasin action on actin dynamics.
References
Technical Support Center: Long-Term Effects of Low-Dose Cytochalasin R on Cell Health
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of low-dose Cytochalasin R on cell health.
Disclaimer: Direct long-term studies on low-dose this compound are limited. Much of the information provided is based on studies of closely related compounds such as Cytochalasin B and D. Researchers should consider these as surrogates and validate findings for this compound in their specific experimental systems.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with low-dose this compound.
Issue 1: Unexpected Decrease in Cell Viability Over Time
Question: I am observing a gradual decrease in cell viability in my long-term culture with low-dose this compound, even at concentrations that are not acutely toxic. What could be the cause?
Answer: A slow decline in cell viability can be attributed to several factors:
-
Cumulative Cytotoxicity: Even at low doses, prolonged exposure to this compound can lead to cumulative stress on the cells, eventually leading to cell death. The constant disruption of actin dynamics, although subtle, can interfere with essential cellular processes.
-
Induction of Apoptosis: Long-term cytoskeletal stress can trigger programmed cell death (apoptosis). Cytochalasins have been shown to induce apoptosis through the mitochondrial pathway.[1][2][3][4]
-
Cell Cycle Arrest: Cytochalasin treatment can lead to cell cycle arrest, which, if prolonged, can signal for apoptosis.[3]
Troubleshooting Steps:
-
Confirm Apoptosis: Perform a TUNEL assay or Annexin V staining to determine if the observed cell death is apoptotic.
-
Analyze Cell Cycle: Use flow cytometry to analyze the cell cycle distribution of your cell population over time. Look for an accumulation of cells in a specific phase (e.g., S phase).[3]
-
Titrate Concentration: Further lower the concentration of this compound to find a true sub-lethal dose for long-term studies.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow for cellular recovery. The effects of some cytochalasins have been shown to be reversible.[5]
Issue 2: Altered Cell Morphology and Adhesion
Question: My cells are showing significant changes in morphology (e.g., rounding, loss of stress fibers) and are detaching from the culture plate after several days of treatment with low-dose this compound. How can I mitigate this?
Answer: Cytochalasins directly target the actin cytoskeleton, which is crucial for maintaining cell shape, adhesion, and migration.[6] Even at low concentrations, long-term disruption of actin polymerization can lead to the observed morphological changes.[7]
Troubleshooting Steps:
-
Visualize the Actin Cytoskeleton: Perform immunofluorescence staining for F-actin to observe the extent of cytoskeletal disruption. At low doses, you may observe a reduction in stress fibers and changes in lamellipodia formation.[7]
-
Assess Focal Adhesions: Investigate the integrity of focal adhesions by staining for proteins like vinculin or paxillin. Disruption of the actin cytoskeleton can lead to the disassembly of these adhesive structures.
-
Use Coated Cultureware: If cell detachment is a significant issue, try using culture plates coated with extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell adhesion.
-
Lower the Dose: The observed effects are likely dose-dependent. A further reduction in the this compound concentration may allow for the study of more subtle, long-term effects without causing widespread morphological changes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound at low doses?
A1: this compound, like other members of the cytochalasin family, primarily acts by capping the barbed (fast-growing) ends of actin filaments. This action inhibits both the assembly and disassembly of actin monomers, thereby disrupting the dynamic nature of the actin cytoskeleton.[6] At low doses, this disruption is more subtle, affecting processes like cell motility and the formation of dynamic actin structures like lamellipodia and filopodia.[7]
Q2: Can long-term, low-dose this compound treatment affect cell signaling?
A2: Yes. The actin cytoskeleton serves as a scaffold for many signaling proteins. By altering actin dynamics, low-dose this compound can indirectly affect various signaling pathways. For instance, it can influence the activity of Rho GTPases (like RhoA, Rac1, and Cdc42), which are key regulators of the actin cytoskeleton and are involved in a multitude of cellular processes including cell adhesion, migration, and proliferation.[8][9][10][11][12] Disruption of the actin cytoskeleton has also been shown to be associated with proteins involved in signaling and endocytosis.[13]
Q3: Is it possible for cells to develop resistance to long-term this compound treatment?
Q4: What are the expected effects of long-term, low-dose this compound on cell proliferation?
A4: The effects on cell proliferation are likely to be inhibitory. By disrupting the actin cytoskeleton, this compound can interfere with cytokinesis, the final stage of cell division, potentially leading to the formation of multinucleated cells and a decrease in the overall proliferation rate.[6] Furthermore, induction of cell cycle arrest can also contribute to reduced proliferation.[3]
Quantitative Data
The following tables summarize representative quantitative data for cytochalasins. Note that these values are for Cytochalasin B and D and may vary for this compound and between different cell lines and experimental conditions.
Table 1: Example IC50 Values for Cytochalasins in Different Cell Lines
| Cell Line | Cytochalasin | IC50 Value | Exposure Time | Reference |
| HeLa | Cytochalasin B | 7.9 µM | Not Specified | [1][2][3] |
| HCT116 | Cytochalasin D | Potent Apoptosis Inducer | Not Specified | [14] |
Table 2: Example Effects of Cytochalasins on Apoptosis
| Cell Line | Cytochalasin | Observation | Assay | Reference |
| HeLa | Cytochalasin B | Time-dependent increase in early apoptosis | Annexin V-FITC/PI | [1][2][3] |
| HCT116 | Cytochalasin Derivatives | Induction of apoptosis | DNA laddering, DNA fragmentation | [14] |
| Insect Ovarian Follicle Cells | Cytochalasin D | Premature apoptosis | Morphology, DNA fragmentation | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/WST-8)
This protocol is used to assess the effect of long-term, low-dose this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of low concentrations of this compound. Include a vehicle-only control. For long-term studies, the medium containing this compound should be refreshed according to the cell line's specific needs (typically every 2-3 days).
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 24, 48, 72 hours, or longer).
-
Reagent Addition:
-
MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15][16]
-
WST-8 Assay: Add WST-8 solution to each well and incubate for 1-4 hours at 37°C.[17]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for WST-8) using a microplate reader.[18][19]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Immunofluorescence Staining of F-actin
This protocol allows for the visualization of the actin cytoskeleton.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with low-dose this compound for the desired duration.
-
Fixation: Wash the cells with pre-warmed PBS and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Avoid methanol-based fixatives as they can disrupt actin filaments.[20][21]
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[21]
-
Blocking: Wash with PBS and then block with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes to reduce non-specific binding.[21]
-
Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in blocking buffer for 30-60 minutes at room temperature, protected from light.[20][22][23]
-
Washing: Wash the cells several times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This protocol detects DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Culture and treat cells on coverslips or in a multi-well plate with low-dose this compound for the desired long-term period.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.[24]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[24][25] This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
Washing: Wash the cells thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst. Mount the coverslips on microscope slides.
-
Analysis: Analyze the samples using a fluorescence microscope or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[26][27]
Visualizations
Caption: Experimental workflow for assessing long-term this compound effects.
Caption: Signaling pathways affected by low-dose this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochalasin-D treatment triggers premature apoptosis of insect ovarian follicle and nurse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochalasin B Influences Cytoskeletal Organization and Osteogenic Potential of Human Wharton’s Jelly Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of small doses of cytochalasins on fibroblasts: preferential changes of active edges and focal contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho GTPase Signaling in Health and Disease: A Complex Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho GTPase signaling modulates cell shape and contractile phenotype in an isoactin-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho GTPases at the crossroad of signaling networks in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Type-specific Signaling Function of RhoA GTPase: Lessons from Mouse Gene Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of cytochalasin D on the actin cytoskeleton: association of neoformed actin aggregates with proteins involved in signaling and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis induction in HCT116 cells by cytochalasins isolated from the fungus Daldinia vernicosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchhub.com [researchhub.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. emulatebio.com [emulatebio.com]
- 23. advancedbiomatrix.com [advancedbiomatrix.com]
- 24. genscript.com [genscript.com]
- 25. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sileks.com [sileks.com]
Validation & Comparative
A Comparative Guide to Cytochalasin D and Cytochalasin B: Effects on Actin Dynamics and Cellular Processes
For researchers, scientists, and drug development professionals, understanding the nuanced differences between actin polymerization inhibitors is critical for experimental design and therapeutic development. This guide provides an objective comparison of two widely used cytochalasins, Cytochalasin D and Cytochalasin B, with supporting experimental data, detailed methodologies, and visual representations of their mechanisms.
Note on "Cytochalasin R": Initial searches for "this compound" did not yield any specific, well-documented compound within the cytochalasin family. It is highly probable that this was a typographical error. Therefore, this guide will focus on a comparison between the potent and widely studied Cytochalasin D and the well-characterized, albeit generally less potent, Cytochalasin B.
Executive Summary
Cytochalasin D and Cytochalasin B are fungal metabolites that disrupt actin microfilaments, crucial components of the cytoskeleton involved in a myriad of cellular functions. While both compounds inhibit actin polymerization, they exhibit distinct potencies and a range of effects on cellular processes. Cytochalasin D is a highly potent inhibitor of actin polymerization, binding to the barbed end of actin filaments and preventing the addition of new monomers.[1] Cytochalasin B, while also targeting the barbed end, is generally less potent in its actin-disrupting activity and uniquely inhibits monosaccharide transport across the cell membrane.[2][3] These differences in potency and target specificity make them valuable tools for dissecting various actin-dependent cellular events.
Mechanism of Action: A Tale of Two Potencies
Both Cytochalasin D and Cytochalasin B exert their primary effect by capping the fast-growing "barbed" end of actin filaments (F-actin).[4] This action prevents the addition of actin monomers (G-actin), thereby halting filament elongation and leading to a net depolymerization of existing filaments.[5]
However, the affinity and efficacy of this interaction differ significantly between the two. Cytochalasin D is recognized as a more potent inhibitor of actin polymerization.[6] Studies have shown that substoichiometric concentrations of Cytochalasin D are sufficient to inhibit the rate of actin polymerization.[6] In contrast, Cytochalasin B often requires higher concentrations to achieve a similar level of actin filament disruption.[7]
Interestingly, under certain conditions, both cytochalasins can also promote the initial stages of actin polymerization by inducing the formation of actin dimers, which can act as nuclei for filament growth.[8] However, the predominant and functionally relevant effect at typical experimental concentrations is the inhibition of elongation.
Beyond its effects on actin, Cytochalasin B has a well-documented inhibitory effect on glucose transport across the cell membrane, a characteristic not shared by Cytochalasin D.[2][3] This off-target effect is an important consideration when designing experiments to specifically probe actin-related functions.
Mechanism of Action of Cytochalasin D and B.
Quantitative Comparison of Effects
The differential effects of Cytochalasin D and Cytochalasin B can be quantified through various cellular and biochemical assays. The following tables summarize key quantitative data from published studies.
| Parameter | Cytochalasin D | Cytochalasin B | Reference |
| Effective Concentration for Actin Disruption | 0.2 µM (membrane ruffling) | 2 µg/ml (disorganization of microfilaments) | [4][7] |
| 2-20 µM (removal of stress fibers) | [4] | ||
| Relative Potency (Inhibition of Actin Polymerization) | > Cytochalasin B | < Cytochalasin D | [6] |
| Effect on Glucose Transport | Does not inhibit | Inhibits | [2][3] |
| Cell Line | Treatment | F-Actin Content Change | Reference |
| 3T3 (Normal) | Cytochalasin B (1 µg/ml) | Depolymerization | [1][9] |
| 3T3 (Normal) | Cytochalasin D (1 µg/ml) | Depolymerization | [1][9] |
| SV-3T3 (Transformed) | Cytochalasin B (1 µg/ml) | Promotion of polymerization | [1][9] |
| SV-3T3 (Transformed) | Cytochalasin D (1 µg/ml) | Depolymerization | [1][9] |
| B16 Melanoma (Tumor) | Cytochalasin B (1 µg/ml) | No change | [1][9] |
| B16 Melanoma (Tumor) | Cytochalasin D (1 µg/ml) | Depolymerization | [1][9] |
| Ehrlich Ascites (Tumor) | Cytochalasin B (1 µg/ml) | Promotion of polymerization | [1][9] |
| Ehrlich Ascites (Tumor) | Cytochalasin D (1 µg/ml) | Depolymerization | [1][9] |
Experimental Protocols
Actin Polymerization Assay (Fluorimetry)
This protocol is based on the methodology described by Wodnicka et al. (1992) to measure the relative F-actin content in cells.[1][9]
Objective: To quantify the change in filamentous actin (F-actin) content in cultured cells after treatment with Cytochalasin D or Cytochalasin B.
Materials:
-
Cultured cells (e.g., 3T3, SV-3T3, B16 melanoma, Ehrlich ascites)
-
Cytochalasin D solution (in DMSO)
-
Cytochalasin B solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (3.7% in PBS)
-
Acetone (pre-chilled at -20°C)
-
TRITC-phalloidin solution (in methanol or PBS)
-
Fluorimeter or fluorescence microscope with quantitative capabilities
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Treatment: Treat cells with the desired concentration of Cytochalasin D or Cytochalasin B (e.g., 1 µg/ml) for a specified time. Include a vehicle control (DMSO) group.
-
Fixation: Wash the cells with PBS and then fix with 3.7% formaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with cold acetone for 5 minutes at -20°C.
-
Staining: Wash the cells with PBS and then incubate with TRITC-phalloidin solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells extensively with PBS to remove unbound phalloidin.
-
Quantification:
-
Fluorimetry: For suspension cells or scraped cells, extract the bound TRITC-phalloidin with methanol and measure the fluorescence in a fluorimeter.
-
Fluorescence Microscopy: For adherent cells, capture images using a fluorescence microscope and quantify the mean fluorescence intensity per cell using image analysis software.
-
-
Data Analysis: Normalize the fluorescence values of the treated groups to the vehicle control group to determine the relative change in F-actin content.
Workflow for F-Actin Quantification.
Cellular Effects and Applications
The differential effects of Cytochalasin D and B on the actin cytoskeleton translate to distinct impacts on various cellular processes.
-
Cell Motility: Both compounds inhibit cell migration by disrupting the formation of lamellipodia and filopodia, which are essential for cell movement. Due to its higher potency, Cytochalasin D is often used at lower concentrations to achieve this effect.[4]
-
Cytokinesis: By disrupting the contractile actin ring, both cytochalasins can inhibit cell division, often leading to the formation of multinucleated cells.[10]
-
Phagocytosis: The engulfment of particles by cells is an actin-dependent process that is inhibited by both Cytochalasin D and B.
-
Apoptosis: Both compounds have been shown to induce apoptosis in certain cell types, a property that is being explored in cancer research.[10]
The choice between Cytochalasin D and Cytochalasin B depends on the specific research question. For studies focused purely on the role of actin polymerization with minimal off-target effects, Cytochalasin D is often the preferred choice due to its higher specificity and potency.[2] Cytochalasin B, with its dual effect on actin and glucose transport, can be a useful tool for investigating the interplay between the cytoskeleton and cellular metabolism.
Logical Relationship of Effects.
Conclusion
Cytochalasin D and Cytochalasin B are powerful tools for investigating the dynamics and functions of the actin cytoskeleton. Cytochalasin D's high potency and specificity for actin polymerization make it an ideal choice for targeted disruption of actin-dependent processes. Cytochalasin B, while less potent in its effects on actin, offers a unique profile due to its additional inhibitory action on glucose transport. A thorough understanding of their distinct properties, as outlined in this guide, is essential for the accurate interpretation of experimental results and the advancement of research in cell biology and drug development.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. rndsystems.com [rndsystems.com]
- 3. Cytochalasin B - Wikipedia [en.wikipedia.org]
- 4. Cytochalasin - Wikipedia [en.wikipedia.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. Effects of small doses of cytochalasins on fibroblasts: preferential changes of active edges and focal contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Actin Disruption: Cytochalasin R vs. Latrunculin A
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, and intracellular transport. The ability to manipulate the actin network is crucial for studying these processes and for the development of therapeutics targeting actin-related pathologies. This guide provides a detailed comparison of two potent actin-disrupting agents: Cytochalasin R and Latrunculin A. While both compounds effectively disrupt the actin cytoskeleton, they do so through distinct mechanisms, leading to different cellular effects.
Mechanisms of Action: A Tale of Two Strategies
Latrunculin A and cytochalasins employ fundamentally different strategies to disrupt the actin cytoskeleton. Latrunculin A acts as a monomer-sequestering agent, while cytochalasins function as filament end-capping agents.
Latrunculin A binds to globular actin (G-actin) monomers in a 1:1 stoichiometry, preventing their polymerization into filamentous actin (F-actin)[1]. This sequestration of actin monomers shifts the equilibrium of the actin polymerization process towards depolymerization, leading to a net disassembly of existing actin filaments.
Cytochalasins , on the other hand, bind to the barbed (fast-growing) end of F-actin filaments[2]. This "capping" action inhibits both the association and dissociation of actin monomers at this end, effectively blocking filament elongation and dynamics[2]. While the primary target is the barbed end of F-actin, some studies suggest that certain cytochalasins may also interact with G-actin to a lesser extent[3].
It is important to note that while this guide focuses on this compound, much of the detailed mechanistic and quantitative data available is for other members of the cytochalasin family, particularly Cytochalasin D. Due to the structural similarities and conserved mechanism of action within the cytochalasin class, data for Cytochalasin D is used here as a representative for comparison, with the acknowledgment that subtle differences in potency may exist between different cytochalasin analogues.
Figure 1: Mechanisms of Actin Disruption.
Quantitative Comparison: Potency and Cellular Effects
The differing mechanisms of Latrunculin A and cytochalasins result in varied potencies and cellular consequences. The following table summarizes key quantitative data, using Cytochalasin D as a representative for the cytochalasin class due to the limited availability of specific data for this compound.
| Parameter | Latrunculin A | This compound (represented by Cytochalasin D) | References |
| Mechanism of Action | Sequesters G-actin monomers | Caps the barbed end of F-actin filaments | [1],[2] |
| Primary Target | G-actin | F-actin (barbed end) | [1],[2] |
| IC50 (Actin Polymerization) | ~0.2 µM (in vitro) | ~0.2 µM (in vitro, for Cytochalasin D) | [2] |
| Effect on Critical Concentration | Increases critical concentration | Increases critical concentration (at substoichiometric concentrations) | [4] |
| Effect on Cell Morphology | Induces rapid cell rounding and arborization. | Causes cell contraction and membrane blebbing. | [5],[2] |
| Effect on Cell Motility | Potent inhibitor of cell migration. | Potent inhibitor of cell migration. | [6] |
| Reversibility | Generally reversible upon washout. | Reversibility is variable and can be less complete than Latrunculin A. |
Experimental Protocols
To aid researchers in their investigations, detailed protocols for key experiments are provided below.
Experimental Workflow for Comparing Actin-Disrupting Agents
Figure 2: Experimental workflow for comparison.
Actin Polymerization Assay (Pyrene-Actin Assay)
This assay measures the rate and extent of actin polymerization in vitro.
Materials:
-
Purified G-actin
-
Pyrene-labeled G-actin
-
Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole, pH 7.0)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
This compound and Latrunculin A stock solutions (in DMSO)
-
Fluorometer
Protocol:
-
Prepare a working stock of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer.
-
In a fluorometer cuvette, add G-buffer and the desired concentration of this compound, Latrunculin A, or DMSO (vehicle control).
-
Initiate polymerization by adding the G-actin working stock and 1/10th volume of 10X polymerization buffer.
-
Immediately begin monitoring the fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
The increase in fluorescence corresponds to the incorporation of pyrene-labeled G-actin into F-actin filaments.
-
Analyze the polymerization curves to determine the initial rate of polymerization, the lag time, and the steady-state fluorescence.
Fluorescence Microscopy of Actin Filaments
This method allows for the visualization of the actin cytoskeleton in fixed cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Grow cells to the desired confluency on sterile glass coverslips.
-
Treat cells with this compound, Latrunculin A, or DMSO for the desired time and concentration.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with a solution of fluorescently-labeled phalloidin in PBS (concentration as per manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
(Optional) Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cultured cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, Latrunculin A, or DMSO for the desired duration.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
Materials:
-
Cultured cells in a 24-well plate
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Culture medium with and without serum
-
Microscope with a camera
Protocol:
-
Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing the insert.
-
Gently wash the wells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing the desired concentrations of this compound, Latrunculin A, or DMSO. It is often recommended to use a low-serum medium to minimize cell proliferation.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
Conclusion
Both this compound (as represented by other cytochalasins) and Latrunculin A are invaluable tools for dissecting the roles of the actin cytoskeleton in cellular functions. Their distinct mechanisms of action—monomer sequestration by Latrunculin A and filament end-capping by cytochalasins—offer researchers different avenues to probe actin dynamics. The choice between these compounds will depend on the specific experimental question. For instance, to study the effects of a complete and rapid loss of filamentous actin, Latrunculin A might be more suitable. Conversely, to investigate processes that are sensitive to the dynamics at the barbed end of filaments, cytochalasins would be the agents of choice. A thorough understanding of their mechanisms and a careful consideration of the experimental context are paramount for the accurate interpretation of results.
References
- 1. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasin - Wikipedia [en.wikipedia.org]
- 3. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity of the effects of cytochalasin B on transport and motile processes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Cytochalasin R and Jasplakinolide in Actin Dynamics
For researchers in cell biology, cancer research, and drug development, the actin cytoskeleton is a critical target for therapeutic intervention and a fundamental component of cellular mechanics. Cytochalasins and Jasplakinolide are two widely used chemical probes that modulate actin dynamics, albeit through starkly contrasting mechanisms. This guide provides an objective comparison of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the appropriate tool for their studies.
Contrasting Mechanisms of Action: Inhibition vs. Stabilization
The fundamental difference between Cytochalasin R and Jasplakinolide lies in their opposing effects on actin polymerization. Cytochalasins, a class of fungal metabolites, are potent inhibitors of actin filament assembly.[1][2] They function by binding to the fast-growing barbed end (or '+' end) of actin filaments, physically preventing the addition of new actin monomers.[1][3][4] This "capping" activity effectively halts filament elongation and can lead to the net disassembly of existing actin structures as depolymerization continues at the pointed ('-') end.[1]
In direct contrast, Jasplakinolide, a cyclic peptide isolated from a marine sponge, is a potent inducer of actin polymerization and a stabilizer of existing filaments.[5][6] It binds to the sides of filamentous actin (F-actin), enhancing the rate of nucleation, the initial step of filament formation.[7][8] By stabilizing the filament structure, Jasplakinolide also potently inhibits depolymerization, effectively locking actin subunits into a filamentous state.[9]
Quantitative Comparison of Efficacy
The differing mechanisms of Cytochalasin and Jasplakinolide are reflected in their biochemical and cellular activities. The following table summarizes key quantitative parameters for these compounds. Note that direct comparisons of IC50 values should be interpreted with caution due to variations in experimental systems (e.g., in vitro vs. cell-based assays, different cell lines).
| Parameter | Cytochalasin (B/D/R) | Jasplakinolide | Reference(s) |
| Primary Mechanism | Binds to barbed (+) end of F-actin, inhibiting polymerization | Binds to the side of F-actin, inducing polymerization and stabilizing filaments | [1][3][6] |
| Effect on F-actin | Depolymerization/Disruption | Polymerization/Stabilization | [1][6] |
| Binding Affinity (Kd) | Not consistently reported | ~15 nM (for F-actin) | [5][10] |
| Effective Concentration | 2 µM Cytochalasin B reduces polymerization rate by up to 90% | 0.3 µM lowers the critical concentration from 1.8 to 0.2 µM | [8] |
| IC50 (Antiproliferative) | Varies by derivative and cell line | 15-35 nM (PC3 prostate cancer cells) | [5][10][11] |
| IC50 (Actin Polymerization) | 0.5 µM (Cytochalasin D, stimulated F-actin increase in basophils) | Not applicable (induces polymerization) | [12] |
Visualizing the Mechanisms of Action
The distinct effects of Cytochalasin and Jasplakinolide on actin filament dynamics can be represented through the following diagrams.
Experimental Protocols
Accurate assessment of how compounds like this compound and Jasplakinolide affect actin dynamics relies on robust experimental methods. Below are detailed protocols for two common assays.
In Vitro Actin Polymerization Assay (Pyrene Fluorescence)
This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin, providing a real-time kinetic measurement of polymerization.
Materials:
-
Monomeric pyrene-labeled actin and unlabeled actin
-
General Actin Buffer (G-Buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Induction Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
Test compounds (this compound, Jasplakinolide) dissolved in an appropriate solvent (e.g., DMSO)
-
Fluorometer with excitation at 365 nm and emission at 407 nm
Procedure:
-
Prepare a working solution of G-actin by mixing unlabeled and pyrene-labeled actin (typically 5-10% labeled) in G-buffer to a final concentration of 2-4 µM. Keep on ice.[13]
-
In a fluorometer cuvette, add the G-actin solution and the test compound at the desired final concentration. The solvent control (e.g., DMSO) should also be run.
-
Equilibrate the mixture at room temperature for 2-5 minutes.
-
Initiate polymerization by adding 1/10th the volume of 10x Polymerization Induction Buffer. Mix quickly but gently to avoid bubbles.[14]
-
Immediately begin recording fluorescence intensity over time (e.g., every 15 seconds for 30-60 minutes).
-
Plot fluorescence intensity versus time. A decrease in the rate of fluorescence increase compared to the control indicates inhibition of polymerization (this compound), while a rapid increase indicates induction of polymerization (Jasplakinolide).
Cell-Based F-Actin Staining Assay (Phalloidin Staining)
This method visualizes the F-actin cytoskeleton in fixed cells, allowing for qualitative and quantitative assessment of changes in actin morphology and intensity after drug treatment.
Materials:
-
Adherent cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 3-4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips to the desired confluency.
-
Treat cells with this compound, Jasplakinolide, or vehicle control at desired concentrations and for the desired time period.
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with Fixation Solution for 10-20 minutes at room temperature.[15]
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with Permeabilization Solution for 5-10 minutes.[16]
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with Blocking Solution for 30 minutes.
-
Incubate the cells with the fluorescently-labeled phalloidin solution (diluted in Blocking Solution as per manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.[17]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI (to stain nuclei).
-
Image the cells using a fluorescence microscope. Analyze changes in stress fiber integrity, cell morphology, and overall F-actin fluorescence intensity.
By understanding the distinct mechanisms and employing these standardized protocols, researchers can effectively utilize this compound and Jasplakinolide to dissect the complex roles of the actin cytoskeleton in health and disease.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Jasplakinolide, Actin polymerization and stabilization inducer (CAS 102396-24-7) | Abcam [abcam.com]
- 12. ovid.com [ovid.com]
- 13. Actin polymerisation assay [wwwuser.gwdguser.de]
- 14. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 15. Phalloidin staining protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
Validating Cytochalasin R-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of caspase assays for validating apoptosis induced by Cytochalasin R, a potent disruptor of the actin cytoskeleton. Understanding the molecular mechanisms of a compound's apoptotic activity is crucial for its development as a potential therapeutic agent. This document outlines the signaling pathways involved, compares key caspase assays, provides detailed experimental protocols, and discusses alternative validation methods.
This compound and the Induction of Apoptosis
Cytochalasins, a class of fungal metabolites, are known to induce apoptosis in various cell types by disrupting actin filament polymerization. This disruption is believed to trigger cellular stress, leading to the activation of apoptotic signaling cascades. While the precise mechanisms for this compound are under investigation, studies on related compounds like Cytochalasin B and D indicate the involvement of the intrinsic (mitochondrial) and potentially the extrinsic apoptotic pathways. This activation converges on a family of cysteine-aspartic proteases known as caspases, which are the central executioners of apoptosis.
Signaling Pathways of Cytochalasin-Induced Apoptosis
Cytochalasin-induced apoptosis is primarily thought to be initiated through the intrinsic pathway, stemming from mitochondrial dysfunction. There is also evidence suggesting a potential cross-talk with the extrinsic pathway.
Comparison of Key Caspase Assays
Validating apoptosis involves measuring the activity of key caspases. The primary initiator caspases are Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway), while the primary executioner caspases are Caspase-3 and Caspase-7. A variety of assays are available to quantify the activity of these caspases, each with its own advantages and limitations.
| Assay Type | Principle | Target Caspases | Detection Method | Throughput | Advantages | Disadvantages |
| Colorimetric | Cleavage of a colorimetric substrate (e.g., pNA-conjugated peptide) | Caspase-3/7, -8, -9 | Spectrophotometry (Absorbance) | Medium to High | Cost-effective, simple workflow. | Lower sensitivity than fluorescent or luminescent assays. |
| Fluorometric | Cleavage of a fluorogenic substrate (e.g., AFC- or AMC-conjugated peptide) | Caspase-3/7, -8, -9 | Fluorometry (Fluorescence) | High | Higher sensitivity than colorimetric assays, suitable for HTS. | Potential for compound interference (autofluorescence). |
| Luminescent | Cleavage of a pro-luminescent substrate, leading to a light-producing reaction. | Caspase-3/7, -8, -9 | Luminometry (Luminescence) | High | Highest sensitivity, low background, wide dynamic range. | Generally more expensive than other methods. |
| Flow Cytometry (FLICA) | In-cell detection using a fluorescently labeled inhibitor that covalently binds to active caspases. | Pan-caspase, specific caspases | Flow Cytometry | Medium | Provides single-cell data, allows for multiplexing with other markers. | Requires a flow cytometer, more complex workflow. |
| Western Blot | Detection of the cleaved (active) forms of caspases using specific antibodies. | Specific caspases | Chemiluminescence or Fluorescence | Low | Provides information on protein levels and cleavage status. | Semi-quantitative, labor-intensive, lower throughput. |
Experimental Data: Validating this compound-Induced Apoptosis
The following tables present illustrative data on the validation of this compound-induced apoptosis using various caspase assays. The data is representative of expected outcomes based on studies of similar compounds.
Table 1: Caspase-3/7, -8, and -9 Activity in Response to this compound
| This compound (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 | 1.2 ± 0.2 | 2.1 ± 0.2 |
| 5 | 5.8 ± 0.6 | 1.8 ± 0.3 | 4.9 ± 0.5 |
| 10 | 8.2 ± 0.9 | 2.5 ± 0.4 | 7.6 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparison of Apoptosis Detection Methods
| Method | Parameter Measured | This compound (5 µM) - % Apoptotic Cells |
| Caspase-3/7 Assay (Luminescent) | Executioner Caspase Activity | Not directly measured as % |
| Annexin V/PI Staining (Flow Cytometry) | Phosphatidylserine externalization | 45.2 ± 4.1 % |
| TUNEL Assay | DNA Fragmentation | 38.7 ± 3.5 % |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Caspase-3/7, -8, and -9 Activity Assays (Fluorometric)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (or vehicle control) and incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for 10 minutes on ice.
-
Assay Reaction: Transfer 50 µL of the cell lysate to a black 96-well plate. Add 50 µL of 2X reaction buffer containing the respective fluorogenic substrate (e.g., Ac-DEVD-AFC for Caspase-3/7, Ac-IETD-AFC for Caspase-8, or Ac-LEHD-AFC for Caspase-9).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control after subtracting the background fluorescence.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Experimental Workflow
The following diagram illustrates a typical workflow for validating this compound-induced apoptosis using caspase assays.
Alternative Apoptosis Validation Methods
While caspase assays are central to confirming apoptosis, it is good practice to use complementary methods to obtain a comprehensive understanding.
-
Annexin V Staining: As detailed in the protocol, this method detects the externalization of phosphatidylserine, an early marker of apoptosis.[1]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: Using fluorescent dyes like JC-1 or TMRE, these assays can detect the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
PARP Cleavage Analysis: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated Caspase-3 and -7. Detecting the cleaved fragment of PARP by Western blot is a reliable indicator of executioner caspase activity.
Conclusion
Validating the apoptotic effects of this compound requires a multi-faceted approach centered around the robust measurement of caspase activity. Luminescent and fluorometric caspase assays offer high sensitivity and throughput for quantifying the activity of initiator and executioner caspases. These should be complemented with methods that assess other hallmarks of apoptosis, such as phosphatidylserine externalization and DNA fragmentation, to provide a comprehensive and reliable validation of the compound's mechanism of action. This guide provides the necessary framework for researchers to design and execute experiments to thoroughly characterize this compound-induced apoptosis.
References
A Comparative Guide to the Quantitative Analysis of Actin Disruption by Cytochalasin R and Other Actin-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytochalasin R's effects on the actin cytoskeleton relative to other commonly used actin-disrupting agents. While specific quantitative data for this compound is limited in publicly available literature, this document leverages extensive data on closely related cytochalasans, particularly Cytochalasin D and B, to provide a robust comparative framework. The information herein is supported by experimental data and detailed protocols to assist in the design and interpretation of studies on actin dynamics.
Introduction to Actin-Disrupting Agents
The actin cytoskeleton is a dynamic network of protein filaments crucial for numerous cellular processes, including cell motility, division, and maintenance of cell shape. Small molecules that interfere with actin dynamics are invaluable tools in cell biology and potential therapeutic agents. The cytochalasans are a family of fungal metabolites known to disrupt actin polymerization.[1] This guide focuses on this compound, comparing its anticipated effects with the well-characterized actions of other cytochalasans and alternative actin inhibitors like Latrunculin A.
Mechanism of Action: Cytochalasans
Cytochalasans exert their effects by binding to the barbed (fast-growing) end of actin filaments (F-actin).[2] This binding physically blocks the addition of new actin monomers, thereby inhibiting filament elongation.[3] At higher concentrations, some cytochalasans can also promote the depolymerization of existing filaments and may even sever them.[4] The specific affinity and potency of each cytochalasan derivative are dictated by its unique chemical structure.[5]
Figure 1. Mechanism of actin polymerization inhibition by cytochalasans.
Quantitative Comparison of Actin-Disrupting Agents
The following table summarizes key quantitative parameters for various actin inhibitors. It is important to note the absence of specific IC50 values for this compound in the reviewed literature; its activity is inferred from structure-activity relationship studies of the cytochalasin family.
| Compound | Mechanism of Action | Typical Effective Concentration | IC50 for Actin Polymerization Inhibition | Reference |
| This compound | Binds to F-actin barbed end, inhibiting polymerization. | Not explicitly reported. Expected to be in the low micromolar range based on structural similarity to other cytochalasans. | Not explicitly reported. | [5] |
| Cytochalasin D | Binds to F-actin barbed end, inhibiting polymerization.[6] | 0.2 - 2 µM for significant actin disruption in cells.[6] | ~10-20 nM (in vitro) | [3] |
| Cytochalasin B | Binds to F-actin barbed end, inhibiting polymerization; also inhibits glucose transport. | 2 - 20 µM for significant actin disruption in cells. | ~200 nM (in vitro) | [3] |
| Latrunculin A | Sequesters G-actin monomers, preventing their incorporation into filaments. | 20 - 200 nM for significant actin disruption in cells. | ~200 nM (in vitro, for sequestering G-actin) | [6] |
Effects on Cell Morphology and F-actin Organization
Treatment of cells with cytochalasans leads to characteristic changes in cell morphology and the organization of the actin cytoskeleton. These effects are dose-dependent.
| Concentration of Cytochalasin D | Observed Effects on Fibroblasts | Reference |
| Low (e.g., 0.2 µM) | Inhibition of membrane ruffling and lamellipodia formation. | [1] |
| High (e.g., 2 µM) | Cell rounding, retraction of stress fibers, and formation of actin aggregates.[7] After 30 minutes, approximately 70% of fibroblast cells show a rounded morphology.[8] | [7][8] |
Experimental Protocols
Protocol 1: Quantification of F-actin Disruption by Phalloidin Staining and Fluorescence Microscopy
This protocol allows for the visualization and quantification of changes in F-actin structures within cells following treatment with an actin-disrupting agent.
Materials:
-
Cells cultured on glass coverslips
-
This compound (or other actin inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
3.7% Formaldehyde in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for various time points. Include a vehicle control (e.g., DMSO).
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells twice with PBS. Incubate the cells with a solution of fluorescently conjugated phalloidin (at the manufacturer's recommended concentration) and DAPI in PBS for 30-60 minutes at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify actin disruption by measuring parameters such as cell area, cell roundness, and the intensity and distribution of the phalloidin signal using image analysis software (e.g., ImageJ/Fiji).
Figure 2. Workflow for quantifying F-actin disruption.
Protocol 2: Actin Co-sedimentation Assay
This in vitro assay quantitatively measures the binding of a protein (in this case, inferred for this compound) to F-actin.
Materials:
-
Purified G-actin
-
Polymerization buffer (e.g., 10x KMEI buffer: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0)
-
This compound (or other compounds)
-
Ultracentrifuge
-
SDS-PAGE equipment and reagents
Procedure:
-
Actin Polymerization: Polymerize G-actin to F-actin by adding polymerization buffer and incubating at room temperature for at least 1 hour.
-
Incubation with Compound: Incubate the pre-formed F-actin with various concentrations of this compound for 30 minutes at room temperature.
-
Sedimentation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the F-actin and any bound compounds.
-
Analysis: Carefully separate the supernatant (containing G-actin and unbound compound) from the pellet (containing F-actin and bound compound). Analyze both fractions by SDS-PAGE to quantify the amount of actin in each fraction. A decrease in pelleted F-actin in the presence of the compound indicates depolymerization.
Signaling Pathways Affected by Actin Disruption
Disruption of the actin cytoskeleton can impact various signaling pathways that regulate cell proliferation, survival, and gene expression. For instance, the Hippo-YAP and MRTF-SRF pathways are known to be sensitive to the state of actin polymerization.
Figure 3. Signaling pathways influenced by actin cytoskeleton disruption.
Conclusion
While direct quantitative data on this compound remains to be fully elucidated, its structural similarity to other potent cytochalasans suggests it is an effective inhibitor of actin polymerization. The experimental frameworks and comparative data provided in this guide offer a solid foundation for researchers to quantitatively assess the impact of this compound and other agents on actin dynamics and cellular behavior. Further studies are warranted to precisely determine the IC50 and cellular efficacy of this compound to better position it within the arsenal of actin-targeting research tools.
References
- 1. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasin inhibits the rate of elongation of actin filament fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Cytochalasan Cytotoxicity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various cytochalasans across multiple cell lines. The data presented is compiled from several studies to facilitate an informed understanding of their potential as cytotoxic agents.
Cytochalasans are a group of fungal secondary metabolites known for their ability to bind to actin filaments and disrupt microfilament organization, leading to a variety of cellular effects, including the inhibition of cell division and motility, and the induction of apoptosis.[1][2] Their potent biological activities have made them a subject of interest in cancer research. This guide focuses on the differential cytotoxicity of these compounds, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Cytotoxicity Data
The cytotoxic potential of various cytochalasans is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell growth, by 50%. The following table summarizes the IC50 values of different cytochalasan derivatives across a range of cancer and non-cancer cell lines.
| Cytochalasan Derivative | Cell Line | Cell Type | IC50 (µM) |
| Triseptatin (1) | L929 | Mouse Fibroblast | 1.80 |
| KB3.1 | Human Cervical Carcinoma | 11.28 | |
| MCF-7 | Human Breast Adenocarcinoma | 2.58 | |
| A549 | Human Lung Carcinoma | 2.76 | |
| PC-3 | Human Prostate Cancer | 10.11 | |
| SKOV-3 | Human Ovarian Carcinoma | 2.55 | |
| A431 | Human Squamous Cell Carcinoma | 2.45 | |
| Deoxaphomin B (2) | L929 | Mouse Fibroblast | 1.55 |
| KB3.1 | Human Cervical Carcinoma | 6.91 | |
| MCF-7 | Human Breast Adenocarcinoma | 2.19 | |
| A549 | Human Lung Carcinoma | 2.24 | |
| PC-3 | Human Prostate Cancer | 2.01 | |
| SKOV-3 | Human Ovarian Carcinoma | 2.47 | |
| A431 | Human Squamous Cell Carcinoma | 2.11 | |
| HeLa | Human Cervical Cancer | 4.96 | |
| Cytochalasin B (3) | HeLa | Human Cervical Cancer | 7.30 |
| L929 | Mouse Connective Tissue Fibroblasts | 1.3 | |
| Cytochalasin Derivative 5 | L929 | Mouse Connective Tissue Fibroblasts | 4.8 |
| KB3.1 | Human Cervical Carcinoma | 9.4 | |
| Cytochalasin Derivative 6 | L929 | Mouse Connective Tissue Fibroblasts | 7.5 |
| KB3.1 | Human Cervical Carcinoma | 8.2 | |
| Cytochalasin Z Derivative 5 | H446 | Small Cell Lung Cancer | 0.044 |
| H1048 | Small Cell Lung Cancer | 0.051 | |
| Cytochalasin Z Derivative 7 | H446 | Small Cell Lung Cancer | 0.89 |
| H1048 | Small Cell Lung Cancer | 1.61 | |
| Cytochalasan 1e-1h | L929, KB3.1, PC3, A549, MCF-7, A431, SKOV-3 | Various Cancer Cell Lines | ~0.03-1.0 |
| 4'-Aminocytochalasin (1i) | L929, KB3.1, PC3, A549, MCF-7, A431, SKOV-3 | Various Cancer Cell Lines | 0.4-6.0 |
| Texas-red dyed cytochalasan 17 | KB3.1 | Human Cervical Carcinoma | 0.02 |
Data compiled from multiple sources.
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay used to assess cell metabolic activity and, by extension, cytotoxicity.[3][4]
Objective: To determine the concentration at which a cytochalasan compound reduces the viability of a cell line by 50% (IC50).
Materials:
-
96-well microplates
-
Test cell line(s)
-
Complete cell culture medium
-
Cytochalasan compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they have a viability of over 90%.[6]
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well for cytotoxicity assays) in 100 µL of complete culture medium.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the cytochalasan compound in culture medium. It is common to start with a high concentration and perform 1:3 or 1:4 dilutions.[6]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the cytochalasan compound. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
-
-
MTT Assay:
-
After the incubation period, add 10-50 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[4][7]
-
Incubate the plate for 4 hours at 37°C and 5% CO2.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
The plate may need to be left overnight in the incubator or shaken on an orbital shaker for a period to ensure complete dissolution of the formazan.[4][5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[4] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[5]
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability, which can be determined from the dose-response curve using a four-parameter logistic (4PL) curve fit.[8][9]
-
Visualizing Mechanisms and Workflows
Mechanism of Action: Cytochalasan-Induced Cytotoxicity
Cytochalasans primarily exert their cytotoxic effects by disrupting the actin cytoskeleton. They bind to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of these filaments.[1][10] This interference with actin dynamics leads to changes in cell morphology, inhibition of cell division (cytokinesis), and ultimately, the induction of programmed cell death (apoptosis).[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 8. ic50 function - RDocumentation [rdocumentation.org]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Involvement of the Actin Machinery in Programmed Cell Death [frontiersin.org]
- 12. Actin depolymerization and polymerization are required during apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
Validating Apoptosis Assays: A Comparison Guide for Using Cytochalasin R as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of apoptosis are critical in various fields, including cancer research, neurobiology, and drug development. Validating an apoptosis assay is a crucial step to ensure the reliability and reproducibility of experimental results. A key component of this validation is the use of a positive control—a substance known to reliably induce apoptosis. This guide provides a comprehensive comparison of Cytochalasin R as a positive control for apoptosis assays, detailing its mechanism, experimental protocols, and a comparison with other common inducers.
This compound: An Inducer of Apoptosis via Actin Disruption
This compound belongs to a family of mycotoxins that are potent inhibitors of actin polymerization. By binding to the growing ends of actin filaments, cytochalasins prevent the extension of these crucial cytoskeletal components. This disruption of the actin cytoskeleton leads to various cellular effects, including changes in cell morphology, inhibition of cell division, and ultimately, the induction of programmed cell death, or apoptosis.
The apoptotic cascade initiated by cytochalasins is often mediated through the intrinsic or mitochondrial pathway. Disruption of the actin cytoskeleton can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis.
Comparison of Common Apoptosis Inducers
While this compound is an effective positive control, several other reagents are also commonly used to induce apoptosis. The choice of a positive control can depend on the specific cell type and the apoptotic pathway being investigated. Below is a comparison of this compound with other widely used apoptosis inducers.
| Feature | This compound | Staurosporine | Camptothecin | Etoposide |
| Mechanism of Action | Inhibits actin polymerization, leading to cytoskeletal stress and induction of the intrinsic apoptotic pathway. | Broad-spectrum protein kinase inhibitor, leading to the activation of both intrinsic and extrinsic apoptotic pathways. | Inhibits topoisomerase I, leading to DNA damage and S-phase cell cycle arrest, which triggers the intrinsic apoptotic pathway.[1][2] | Inhibits topoisomerase II, causing DNA double-strand breaks and cell cycle arrest, primarily in the S and G2 phases, leading to apoptosis.[3][4][5] |
| Typical Concentration | 1-10 µM (cell line dependent) | 0.1-1 µM | 2-10 µM | 10-50 µM |
| Typical Incubation Time | 4-24 hours | 3-12 hours | 4-24 hours | 12-48 hours |
| Primary Apoptotic Pathway | Intrinsic (Mitochondrial) | Intrinsic and Extrinsic | Intrinsic | Intrinsic |
| Notes | Effective in a wide range of cell types. The exact concentration and incubation time should be optimized. | A very potent but non-specific inducer of apoptosis. | Particularly effective in rapidly dividing cells. | A widely used chemotherapeutic agent. |
Experimental Protocols
Induction of Apoptosis using this compound
This protocol provides a general guideline for inducing apoptosis using this compound. The optimal concentration and incubation time should be determined empirically for each cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and resume growth for 24 hours.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., for a final concentration of 5 µM, dilute a 10 mM stock 1:2000). Also, prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration used.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control. Include an untreated control group with fresh medium only.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired period (e.g., 4, 8, 12, or 24 hours).
-
Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine the detached cells with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Proceed to Apoptosis Assay: The cells are now ready for analysis using an apoptosis detection method, such as Annexin V staining.
Annexin V & Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol describes the detection of apoptosis using Annexin V-FITC and PI staining, followed by flow cytometric analysis.[6][7][8][9][10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Harvested and washed cells (from the previous protocol)
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
Data Presentation
The results from an Annexin V/PI flow cytometry experiment can be summarized in a table to clearly present the percentage of cells in different populations.
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 95.2 | 2.5 | 2.3 |
| Vehicle Control (DMSO) | 94.8 | 2.8 | 2.4 |
| This compound (5 µM) | 45.7 | 35.1 | 19.2 |
Visualizations
Signaling Pathway of Cytochalasin-Induced Apoptosis
Caption: this compound induced apoptosis pathway.
Experimental Workflow for Annexin V Apoptosis Assay
Caption: Annexin V/PI apoptosis assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasin D | Cell Signaling Technology [cellsignal.com]
- 4. Cytochalasin-D treatment triggers premature apoptosis of insect ovarian follicle and nurse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide to Cytochalasin B and Cytochalasin D in Cell Migration Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used actin polymerization inhibitors, Cytochalasin B and Cytochalasin D, with a specific focus on their application in cell migration research. By objectively presenting their mechanisms of action, relative potencies, and effects across various cell types, this document aims to assist researchers in selecting the appropriate tool for their experimental needs. Detailed experimental protocols and visual representations of the underlying biological pathways are included to facilitate the design and execution of robust cell migration assays.
Mechanism of Action: A Tale of Two Actin Inhibitors
Both Cytochalasin B and Cytochalasin D belong to a class of mycotoxins that disrupt the actin cytoskeleton, a critical component of the cellular machinery driving cell motility.[1] Their primary mechanism involves binding to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers and inhibiting filament elongation.[2][3] This interference with actin dynamics leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cytokinesis, and a potent blockade of cell migration.[2][3]
While both compounds share this fundamental mechanism, there are subtle but significant differences in their biochemical activities:
-
Cytochalasin D is considered a more potent and specific inhibitor of actin polymerization.[4] It has been shown to induce the hydrolysis of ATP in G-actin dimers, which further prevents the formation of viable actin filaments.[2]
-
Cytochalasin B , in addition to capping the barbed end of actin filaments, has been reported to promote the activity of F-actin capping proteins, which can further inhibit the elongation of actin polymers.[2] At higher concentrations, Cytochalasin B may also have off-target effects, including the inhibition of glucose transport.
These differences in their molecular interactions contribute to variations in their effective concentrations and the specific cellular responses they elicit.
Comparative Efficacy in Cell Migration
The differential potency of Cytochalasin B and Cytochalasin D is a key consideration for experimental design. Generally, Cytochalasin D is effective at lower concentrations than Cytochalasin B in inhibiting cell migration across a variety of cell types.
Table 1: Comparative Effects of Cytochalasin B and Cytochalasin D on Cell Migration
| Feature | Cytochalasin B | Cytochalasin D |
| Primary Mechanism | Binds to the barbed end of F-actin, inhibiting polymerization; may promote F-actin capping protein activity.[2] | Binds to the barbed end of F-actin, inhibiting polymerization; stimulates ATP hydrolysis in G-actin dimers.[2] |
| Relative Potency | Less potent than Cytochalasin D. | More potent than Cytochalasin B. |
| Effective Concentration (Cell Migration Inhibition) | ~750 nM (Hs578T cells, 2D migration)[4] | 1-100 nM (3T3 cells, wound healing)[1], 100 nM (HT-1080 & Keratinocytes, wound healing)[5], 50 nM (MV3 cells, transmigration)[4], 2 µM (HT-1080 cells, migration) |
| Observed Effects on Cell Migration | Reduces 2D random migration speed.[4] | Dose-dependently decreases wound closure and migration speed[1]; completely prevents cell migration at higher concentrations. |
| Potential Off-Target Effects | Inhibition of glucose transport at higher concentrations. | Fewer reported off-target effects compared to Cytochalasin B. |
Experimental Protocols
Accurate and reproducible assessment of cell migration requires well-defined experimental protocols. The following are detailed methodologies for two common in vitro cell migration assays, incorporating the use of Cytochalasin B and D.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study collective cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluency.
-
Wound Creation: Using a sterile p200 pipette tip or a specialized scratch tool, create a uniform, straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of Cytochalasin B, Cytochalasin D, or a vehicle control (e.g., DMSO).
-
Imaging: Immediately acquire images of the scratch at time 0 using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the wound in the control wells has closed.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
dot
References
Assessing the Reversibility of Cytochalasin's Effects on Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reversibility of a compound's effects is crucial for its application as a research tool or potential therapeutic agent. This guide provides a comparative analysis of the reversibility of the effects of cytochalasans on the cellular actin cytoskeleton, with a focus on providing supporting experimental data and detailed methodologies.
Comparison of the Reversibility of Different Cytochalasans
The reversibility of the effects of cytochalasins is not uniform across the class and can be influenced by the specific compound, its concentration, the duration of treatment, and the cell type.[2][3] Generally, many of the effects of cytochalasins on the actin cytoskeleton are considered reversible upon removal of the compound.[4][5]
| Cytochalasan | Typical Concentration | Observed Effects on Actin Cytoskeleton | Reversibility | Key Findings and Citations |
| Cytochalasin B | 0.1 - 10 µM | Disorganization of actin microfilaments, leading to changes in cell morphology, metabolism, and proliferation in a dose-dependent manner.[2] | Reversible . Upon washout, cells regain their normal morphology and actin organization.[2][6] | The effects of Cytochalasin B on human adipose-derived stem cells were found to be reversible after a 24-hour treatment followed by a washout.[2] The binding of Cytochalasin B to actin filaments is rapid and reversible.[7] |
| Cytochalasin D | 50 - 100 nM | Disruption of actin filaments, inhibition of actin polymerization, leading to changes in cell shape, motility, and cytokinesis.[3][8] | Reversible . The effects of Cytochalasin D on F-actin in both cancer and noncancerous cells were shown to be reversible after a 2-hour treatment followed by a 12 or 24-hour recovery period.[3][5] | The effects of Cytochalasin D on wound closure were shown to be reversible; upon drug washout, the process of wound closure and centripetal flow resumed.[9] The recovery of normal morphology and actin synthesis rates after Cytochalasin D treatment is time-dependent.[10] |
| Other Cytochalasans | Variable | Disruption of the actin cytoskeleton. | Variable . Some cytochalasans exhibit reversible effects, while others may have longer-lasting or irreversible effects. The reversibility is not directly correlated with the potency of actin disruption.[11] | Studies on a panel of 24 different cytochalasans revealed that the relative effectiveness on cellular and molecular events is similar, suggesting a common mechanism of action through interaction with actin.[12][13] The structural features of the cytochalasan molecule, such as modifications in the macrocyclic ring, can influence the reversibility of its effects.[14] |
Experimental Protocols
Assessing the reversibility of a cytochalasan's effects typically involves a "washout" experiment. Below is a generalized protocol based on methodologies described in the literature.[2][3][9]
General Washout Protocol to Assess Reversibility of Cytochalasin Effects
Objective: To determine if the cellular effects of a cytochalasan are reversible upon its removal.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Cytochalasan stock solution (e.g., in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on appropriate culture vessels (e.g., glass coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.
-
Drug Treatment: Treat the cells with the desired concentration of the cytochalasan for a specific duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO) treated group.
-
Washout:
-
Aspirate the medium containing the cytochalasan.
-
Gently wash the cells two to three times with pre-warmed, sterile PBS to remove any residual drug.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
-
Recovery: Incubate the cells for various time points after the washout (e.g., 1, 4, 12, 24 hours) to allow for recovery.
-
Fixation and Staining:
-
At the end of each recovery time point, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells with PBS.
-
Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantitatively analyze the recovery of the actin cytoskeleton and cell morphology. This can include measuring cell area, circularity, and the intensity and organization of actin filaments.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of action of cytochalasans and the experimental workflow for assessing reversibility.
References
- 1. Action of cytochalasin D on cytoskeletal networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochalasin B Modulates Nanomechanical Patterning and Fate in Human Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Villin-induced growth of microvilli is reversibly inhibited by cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochalasin B: effects on cell morphology, cell adhesion, and mucopolysaccharide synthesis (cultured cells-contractile microfilaments-glycoproteins-embryonic cells-sorting-out) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for regulation of actin synthesis in cytochalasin D-treated HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Effects of Cytochalasans on Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro impact of various cytochalasan compounds on actin, the essential protein component of the eukaryotic cytoskeleton. Understanding the nuanced differences in how these fungal metabolites interact with actin is crucial for their application as research tools and for the development of novel therapeutics targeting cytoskeletal processes. This document summarizes their mechanisms of action, effects on actin polymerization and depolymerization, and provides supporting experimental data and detailed protocols.
Mechanism of Action: Barbed End Blockers with Varying Affinities
Cytochalasans are a class of mycotoxins that primarily exert their effects by binding to the barbed (fast-growing) end of actin filaments (F-actin).[1][2][3] This interaction physically obstructs the addition of new globular actin (G-actin) monomers, thereby inhibiting filament elongation.[1][4] While this capping-like activity is a common feature, the affinity and specific consequences of binding can differ significantly among the various cytochalasan analogues.[1]
Crystal structures have revealed that cytochalasin D binds in a hydrophobic cleft between subdomains 1 and 3 of the actin monomer within the filament.[5] This binding can also occur with monomeric G-actin, although with a lower affinity compared to F-actin.[5] The potency of different cytochalasans in inhibiting actin polymerization generally correlates with their binding affinity for the high-affinity sites on F-actin.[1]
Quantitative Comparison of Cytochalasan Activity
The following table summarizes quantitative data on the in vitro effects of several common cytochalasans on actin. It is important to note that experimental conditions can influence these values.
| Cytochalasan | Target | Assay Type | Parameter | Value | Reference(s) |
| Cytochalasin D | F-actin (barbed end) | F-actin Binding | Kd | ~2 nM | [4][5] |
| G-actin | G-actin Binding | Kd | ~2-20 µM | [4][5] | |
| Barbed End Elongation | TIRF Microscopy | K1/2 | 4.1 nM | [4] | |
| Cytochalasan B | F-actin (barbed end) | F-actin Binding | High-affinity sites | Yes | [1] |
| Actin Polymerization | Viscometry | Inhibition | Weaker than Cytochalasin D | [1][6] | |
| Cytochalasan E | F-actin (barbed end) | Actin Polymerization | Inhibition | Similar to Cytochalasin B | [1] |
| Cytochalasan H | Actin Polymerization | Fluorescence Assay | Inhibition | Yes | [6] |
| Cytochalasan J | Actin Polymerization | Fluorescence Assay | Inhibition | Yes | [6] |
Impact on Actin Polymerization and Depolymerization
While the primary mechanism is the inhibition of polymerization, the overall effect of cytochalasans on the actin cytoskeleton can be complex and concentration-dependent.[7][8]
-
Inhibition of Polymerization: At substoichiometric concentrations, cytochalasans like cytochalasin D effectively inhibit the rate of actin polymerization.[7] This leads to a decrease in the final steady-state viscosity of F-actin solutions.[7]
-
Promotion of Polymerization: Paradoxically, under certain conditions, such as with stoichiometric concentrations of cytochalasin D or with cytochalasin B, an initial acceleration of the polymerization rate can be observed.[7] This is thought to be due to the formation of cytochalasan-induced actin dimers that can act as nuclei for filament growth.[9]
-
Depolymerization: By blocking monomer addition at the barbed end, cytochalasans can shift the equilibrium towards depolymerization, especially at higher concentrations.[10] This can lead to a net decrease in the amount of F-actin.[8] The potency of this effect varies, with cytochalasin D generally being more potent than cytochalasin B.[11]
Experimental Protocols
Pyrene-Actin Polymerization Assay
This is a widely used fluorescence-based assay to monitor the kinetics of actin polymerization in real-time.[6][12]
Principle: G-actin is covalently labeled with pyrene. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon its incorporation into the hydrophobic environment of an F-actin filament.[12] This change in fluorescence is directly proportional to the amount of polymerized actin.[13]
Methodology:
-
Preparation of Pyrene-Labeled G-Actin: Follow established protocols to label purified G-actin with N-(1-pyrenyl)iodoacetamide.
-
Reaction Setup:
-
In a microplate well, combine G-actin buffer (G-buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT) and the desired concentration of the cytochalasan to be tested.
-
Add pyrene-labeled G-actin to a final concentration of 1-2 µM.
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding a 10X polymerization-inducing buffer (P-buffer: 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
-
Data Acquisition:
-
Immediately begin measuring fluorescence in a microplate reader with excitation at ~365 nm and emission at ~407 nm.[14]
-
Record measurements every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The resulting curve will show a lag phase (nucleation), an elongation phase (polymerization), and a plateau phase (steady-state).
-
Parameters such as the maximum polymerization rate (slope of the elongation phase) and the final fluorescence intensity can be used to compare the effects of different cytochalasans.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy of Single Actin Filaments
TIRF microscopy allows for the direct visualization and quantification of the elongation of individual actin filaments.[15]
Principle: An evanescent wave of laser light excites fluorescently labeled actin monomers only in a very thin layer near the coverslip surface. This minimizes background fluorescence and allows for high-resolution imaging of filaments growing on the surface.
Methodology:
-
Chamber Preparation: Prepare a flow cell by attaching a coverslip to a glass slide. The coverslip should be coated with a molecule that promotes actin filament attachment, such as NEM-myosin.
-
Reaction Mixture:
-
Prepare a solution containing G-actin (partially labeled with a fluorescent dye like ATTO 488) in a TIRF buffer (e.g., 10 mM imidazole pH 7.4, 50 mM KCl, 1 mM MgCl2, 0.2 mM EGTA, 10 mM DTT, 0.2 mM ATP, and an oxygen scavenger system).
-
Add the desired concentration of the cytochalasan.
-
-
Imaging:
-
Introduce the reaction mixture into the flow cell.
-
Visualize the growth of individual actin filaments using a TIRF microscope equipped with the appropriate laser line and filters.
-
Acquire time-lapse images at regular intervals (e.g., every 5-10 seconds).
-
-
Data Analysis:
Visualizations
Mechanism of Cytochalasan Action on Actin
Pyrene-Actin Polymerization Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. benchchem.com [benchchem.com]
- 5. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Actin polymerization. The mechanism of action of cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Cytochalasins induce actin polymerization in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating the Inhibition of Glucose Transport: A Comparative Analysis of Cytochalasin B and Other Novel Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of glucose transporter (GLUT) inhibition is critical for advancing therapeutic strategies in areas such as oncology and metabolic diseases. This guide provides a detailed comparison of the well-established GLUT inhibitor, Cytochalasin B, with a novel synthetic inhibitor, offering insights into their mechanisms, inhibitory activities, and the experimental frameworks used for their validation.
Initially, this guide intended to compare Cytochalasin B with a lesser-known analogue, Cytochalasin R. However, a comprehensive literature search revealed a significant lack of available data on the effects of this compound on glucose transport. Therefore, to provide a valuable and data-driven comparison, this guide will focus on Cytochalasin B and a representative novel phenylalanine amide-derived GLUT inhibitor, GLUT-i1, for which comparative data is available.
Executive Summary
Cytochalasin B, a cell-permeable mycotoxin, has long been a cornerstone tool for studying glucose transport due to its potent inhibitory effects on Class I glucose transporters.[1][2] It functions by binding to the inward-open conformation of the transporter, competitively inhibiting glucose binding.[3][4] More recent advancements in high-throughput screening have led to the discovery of novel synthetic inhibitors, such as GLUT-i1, which also demonstrate potent inhibition of glucose transport.[3] This guide will delve into the quantitative inhibitory data, the experimental methodologies employed to derive this data, and the underlying molecular interactions of these two compounds.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of Cytochalasin B and GLUT-i1 has been evaluated against several key glucose transporter isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their effectiveness.
| Compound | GLUT1 IC50 (nM) | GLUT2 IC50 (nM) | GLUT3 IC50 (nM) | GLUT4 IC50 (nM) |
| Cytochalasin B | 140 - 500 | >10,000 | ~1,000 - 5,000 | ~500 |
| GLUT-i1 | 267 | >10,000 | ~2,000 | ~600 |
Data synthesized from multiple sources. Actual values may vary based on experimental conditions.[3][5]
Both Cytochalasin B and GLUT-i1 are highly effective inhibitors of GLUT1, with IC50 values in the nanomolar range.[3][5] They also exhibit submicromolar to low micromolar inhibition of GLUT4.[5] Notably, both compounds show significantly lower potency against GLUT2, with IC50 values that are 10- to 100-fold higher than for GLUT1.[5] Their inhibitory effect on GLUT3 is intermediate.[5]
Mechanism of Action: A Shared Binding Pocket
Structural studies have revealed that despite their distinct chemical backbones, both Cytochalasin B and GLUT-i1 bind within the central cavity of the inward-open state of GLUT1.[3][5] Their binding sites overlap with the glucose-binding site, providing a clear mechanism for their competitive inhibition.[3][5] The interaction with key residues within the transporter's central cavity is crucial for their inhibitory function.
Experimental Protocols
The validation of GLUT inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize the inhibitory effects of compounds like Cytochalasin B and GLUT-i1.
Cell-Based Glucose Uptake Inhibition Assay (Radiolabeled Substrate)
This is a direct method to quantify the inhibition of glucose transport into cells.
-
Cell Culture: Human erythrocytes or cell lines overexpressing a specific GLUT isoform (e.g., HEK293-GLUT1) are cultured to an appropriate density.
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the inhibitor (e.g., Cytochalasin B or GLUT-i1) for a specified time (e.g., 30 minutes) at 37°C.
-
Initiation of Uptake: Glucose uptake is initiated by adding a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose (2-DG) or 3-O-[¹⁴C]methyl-D-glucose, along with the inhibitor.
-
Termination of Uptake: After a short incubation period (e.g., 5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of transported radiolabeled substrate is quantified and normalized to the protein concentration. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Indirect Cell-Based Assay Measuring ATP Levels
This high-throughput screening method indirectly measures glucose transport by quantifying cellular ATP levels produced through glycolysis.
-
Cell Seeding and Starvation: Cells stably transfected with a specific GLUT isoform and a luciferase reporter gene are seeded in microtiter plates. The cells are then starved of glucose for 24 hours.[3]
-
Inhibition of Oxidative Phosphorylation: To ensure that ATP production is primarily dependent on glycolysis, cells are treated with an inhibitor of the mitochondrial electron transport chain, such as rotenone (e.g., 10 µM), for 30 minutes.[3]
-
Compound and Substrate Addition: The test compounds (inhibitors) and a caged luciferin are added to the cells.[3]
-
Initiation of Glucose Transport: Glucose is added to the wells to initiate transport and subsequent glycolysis.[3]
-
Luminescence Measurement: The luciferase activity, which is proportional to the ATP concentration, is measured kinetically over a period of time (e.g., 10 minutes).[3]
-
Data Analysis: A decrease in luciferase activity in the presence of an inhibitor indicates a reduction in glucose uptake and glycolysis. IC50 values can be calculated from the dose-response curves.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: A flowchart of the key steps in a radiolabeled glucose uptake inhibition assay.
Caption: Competitive inhibition of GLUT1-mediated glucose transport by Cytochalasin B or GLUT-i1.
References
- 1. Cytochalasin B: inhibition of glucose and glucosamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochalasin B: Inhibition of Glucose and Glucosamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
Unveiling Actin Dynamics: A Comparative Guide to Cytochalasin R and Alternative Methodologies
A Note on Cytochalasin R: Information regarding this compound is limited in current scientific literature. It has been identified as an epoxylated variant of another cytochalasan, exhibiting enhanced activity on the actin cytoskeleton with reduced cytotoxicity. However, detailed experimental data and protocols specifically for this compound are not widely available. Therefore, this guide will focus on the well-characterized and closely related compound, Cytochalasin D , as a representative of the cytochalasan family to provide a comprehensive comparison with other widely used methods for studying the actin cytoskeleton. The principles and methodologies discussed for Cytochalasin D are expected to be largely applicable to the study of this compound, pending further research.
Introduction to Actin Cytoskeleton Modulation
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in processes such as cell motility, division, and intracellular transport. The study of its intricate network and rapid remodeling is fundamental to understanding cellular function in both health and disease. Pharmacological agents that perturb actin dynamics, like the cytochalasans, have been invaluable tools for researchers. This guide provides a comparative overview of experimental findings using Cytochalasin D and cross-validates them with other prevalent methods for investigating the actin cytoskeleton. We will delve into the experimental protocols, present quantitative data for objective comparison, and visualize the underlying mechanisms and workflows.
Methods for Studying the Actin Cytoskeleton: A Comparative Analysis
The choice of method to study the actin cytoskeleton depends on the specific scientific question, whether it involves observing filament organization in fixed cells, dynamic processes in live cells, or the turnover rates of actin molecules. Here, we compare Cytochalasin D with three widely used techniques: Fluorescent Phalloidin Staining, Live-Cell Imaging with Lifeact, and Fluorescence Recovery After Photobleaching (FRAP).
Data Presentation: Quantitative Comparison of Methodologies
| Method | Principle | Typical Concentration/Parameter | Effect on Actin Cytoskeleton | Advantages | Limitations |
| Cytochalasin D | Binds to the barbed end of F-actin, inhibiting both the assembly and disassembly of actin monomers.[1][2] | IC50 for actin polymerization inhibition: ~25 nM to 0.5 µM.[3][4] | Disrupts actin filaments, leading to changes in cell morphology, inhibition of cell division, and apoptosis. | Potent and rapid disruption of actin dynamics allows for studying the consequences of actin cytoskeleton failure. | High toxicity, can have off-target effects, and induces formation of actin aggregates.[3] |
| Fluorescent Phalloidin Staining | Phalloidin, a fungal toxin, binds with high affinity to F-actin, stabilizing the filaments. Fluorescent conjugates allow for visualization. | Staining concentration: 1:40 - 1:1000 dilution of stock solution. | Stabilizes actin filaments, preventing depolymerization.[5] | Provides high-resolution images of F-actin in fixed cells, excellent for visualizing stress fibers and other actin structures.[6] | Can only be used on fixed and permeabilized cells, does not allow for the study of dynamic processes. |
| Lifeact Live-Cell Imaging | A 17-amino-acid peptide that binds to F-actin without significantly interfering with its dynamics. Genetically encoded fluorescent fusions (e.g., Lifeact-GFP) allow for live-cell imaging.[7] | N/A (transient or stable expression) | Labels F-actin structures, enabling visualization of their dynamic reorganization in living cells.[8] | Enables real-time visualization of actin dynamics in living cells with minimal perturbation at low expression levels.[7] | High expression levels can cause artifacts and disrupt normal actin organization. |
| Fluorescence Recovery After Photobleaching (FRAP) | A region of interest in a cell expressing a fluorescently tagged protein (e.g., GFP-actin) is photobleached, and the rate of fluorescence recovery is measured to determine protein dynamics. | N/A | Measures the turnover rate (assembly and disassembly) of actin filaments.[9] | Provides quantitative data on the mobility and turnover of actin molecules within specific cellular structures.[10] | Only provides information about the bulk kinetics of a population of molecules and can be affected by phototoxicity.[9] |
Experimental Protocols
Cytochalasin D Treatment for Actin Disruption
Objective: To disrupt the actin cytoskeleton to study its role in a specific cellular process.
Materials:
-
Cytochalasin D stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Cells of interest cultured on appropriate plates or coverslips
Protocol:
-
Prepare a working solution of Cytochalasin D in pre-warmed cell culture medium to the desired final concentration (e.g., 0.2 - 20 µM).
-
Remove the existing medium from the cells.
-
Add the Cytochalasin D-containing medium to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator.
-
Proceed with downstream analysis (e.g., immunofluorescence, live-cell imaging, biochemical assays).
Fluorescent Phalloidin Staining of F-actin
Objective: To visualize the F-actin cytoskeleton in fixed cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
Mounting medium with DAPI
Protocol:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells twice with PBS.
-
Incubate the cells with the fluorescent phalloidin solution (diluted according to the manufacturer's instructions) for 20-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.[5][6]
Live-Cell Imaging with Lifeact-GFP
Objective: To visualize the dynamics of the actin cytoskeleton in living cells.
Materials:
-
Cells of interest
-
Lifeact-GFP expression vector
-
Transfection reagent
-
Live-cell imaging medium
-
Live-cell imaging microscope system with environmental control
Protocol:
-
Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Transfect the cells with the Lifeact-GFP expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO2).
-
Acquire time-lapse images using the appropriate fluorescence settings for GFP.[7][8]
Fluorescence Recovery After Photobleaching (FRAP) of GFP-Actin
Objective: To measure the turnover rate of actin in a specific cellular compartment.
Materials:
-
Cells expressing GFP-actin
-
Confocal laser scanning microscope with a high-power laser for bleaching
Protocol:
-
Culture cells expressing GFP-actin on a glass-bottom dish.
-
Identify a region of interest (ROI) with clear actin structures (e.g., stress fibers).
-
Acquire a few pre-bleach images of the ROI.
-
Use a high-intensity laser to photobleach the fluorescence within the ROI.
-
Immediately begin acquiring a time-lapse series of images of the ROI at a lower laser power to monitor fluorescence recovery.
-
Analyze the fluorescence intensity in the bleached region over time to determine the recovery kinetics (e.g., half-time of recovery, mobile fraction).[11][12]
Visualization of Signaling Pathways and Workflows
To understand the context in which these methods are applied, it is crucial to visualize the underlying biological pathways and experimental procedures.
Caption: A flowchart illustrating the general experimental workflow for comparing the effects of Cytochalasin D with other actin-labeling and analysis techniques.
The Rho family of small GTPases are master regulators of the actin cytoskeleton. Their signaling pathways are often investigated using the methods described above.
Caption: A diagram of the Rho GTPase signaling pathway, a key regulator of actin dynamics, and the inhibitory effect of Cytochalasin D.[13][14][15][16][17][18]
Conclusion
The study of the actin cytoskeleton is multifaceted, requiring a diverse toolkit of experimental approaches. While potent inhibitors like Cytochalasin D are invaluable for dissecting the functional consequences of actin network disruption, their effects are best understood when cross-validated with other techniques. Fluorescent phalloidin staining provides detailed snapshots of F-actin architecture in fixed cells, while live-cell imaging with probes like Lifeact and biophysical measurements using FRAP offer dynamic and quantitative insights into the ever-changing landscape of the actin cytoskeleton. The limited availability of specific data for this compound underscores the need for continued research into the nuanced effects of different cytochalasan family members. By combining these powerful methodologies, researchers can gain a more complete and accurate understanding of the vital role of actin in cellular life.
References
- 1. Actin polymerization. The mechanism of action of cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 7. Imaging the actin cytoskeleton in live budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Measuring F-actin properties in dendritic spines [frontiersin.org]
- 10. Analysis of turnover dynamics of the submembranous actin cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term molecular turnover of actin stress fibers revealed by advection-reaction analysis in fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Recovery After Photobleaching (FRAP) with a Focus on F‐actin-丁香实验 [biomart.cn]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Personal protective equipment for handling Cytochalasin R
Disclaimer: This document provides safety and logistical guidance for the handling of Cytochalasin R, a potent mycotoxin. The information is based on the known hazards of closely related cytochalasins. All procedures must be conducted in a designated laboratory area approved for the use of highly toxic substances and in accordance with all institutional and national safety regulations.
Hazard Identification and Risk Assessment
This compound belongs to the cytochalasan family of mycotoxins, which are known to be highly toxic.[1][2] While specific toxicological data for this compound is limited, data from related compounds such as Cytochalasin B, D, and E indicate severe health risks.[2][3][4][5]
Potential Health Effects:
-
Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[3][4][5] Acute poisoning can cause severe damage to capillary walls, leading to systemic edema and shock.[2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][6][7]
-
Irritation: May cause eye, skin, respiratory, and digestive tract irritation.[3]
-
Other Effects: May cause central nervous system depression and cardiac disturbances.[3]
Due to the high potency and hazardous nature of this compound, a thorough risk assessment must be completed before any handling. All personnel must be trained on the specific hazards and the procedures outlined in this guide.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Equipment | Specification | Rationale |
| Respiratory | Full-face respirator with P100 (HEPA) and organic vapor cartridges | NIOSH-approved | To protect against inhalation of aerosolized powder and vapors. |
| Hands | Double-gloving with nitrile gloves | Outer glove should be a heavy-duty, chemical-resistant type. Inner gloves to be worn underneath. | To prevent skin contact. Double gloving provides additional protection in case of a tear in the outer glove. |
| Body | Disposable, solid-front, back-tying protective suit | Made of a non-porous material (e.g., Tyvek) with elastic cuffs. | To protect skin from contact with the compound. |
| Eyes | Full-face respirator provides eye protection. If using a half-mask respirator, chemical splash goggles are required. | ANSI Z87.1 certified | To protect eyes from splashes and airborne particles. |
| Feet | Disposable shoe covers worn over closed-toe shoes | Slip-resistant | To prevent contamination of personal footwear and the spread of the compound outside the laboratory. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage
-
Receipt: Upon receipt, visually inspect the package for any signs of damage or leakage in a designated containment area.
-
Storage: Store this compound in its original, tightly sealed container in a locked, dedicated, and ventilated cabinet away from incompatible materials such as strong oxidizing agents.[8] The storage area should be clearly marked with a "Highly Toxic" warning sign. Maintain a detailed inventory of the compound. Store at -20°C for stability.[1]
3.2. Preparation of Stock Solutions
-
Location: All handling of solid this compound must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Procedure:
-
Assemble all necessary equipment (vials, solvent, pipettes, etc.) inside the fume hood before starting.
-
Wear all required PPE as detailed in the table above.
-
Carefully weigh the required amount of this compound. Use a dedicated, calibrated analytical balance inside the fume hood if possible.
-
To avoid generating dust, do not scrape the solid. Gently tap the required amount onto weighing paper.
-
Add the solvent (e.g., DMSO) to the vial containing the this compound.[1] Ensure the vial is securely capped.
-
Gently swirl the vial to dissolve the compound. Sonication may be used if necessary.
-
Clearly label the vial with the compound name, concentration, solvent, date, and "Highly Toxic."
-
3.3. Use in Experiments
-
When diluting the stock solution, perform the procedure within a chemical fume hood.
-
Ensure all containers are clearly labeled.
-
Avoid working alone. Ensure another trained person is aware of the work being conducted.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Inhalation | 1. Immediately move to fresh air. 2. Seek immediate medical attention. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] 2. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the area and prevent entry. 2. Alert your institution's emergency response team. 3. For a minor spill within a fume hood, cover the spill with an absorbent material, then decontaminate the area with a suitable agent (e.g., 10% bleach solution followed by a water and ethanol rinse). All cleanup materials must be disposed of as hazardous waste. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all disposable PPE, weighing papers, and other contaminated solid materials in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container.
-
Sharps: All contaminated sharps (needles, pipette tips) must be placed in a designated sharps container for hazardous waste.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound. A common method is to soak in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water and then ethanol.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Cytochalasin B | C29H37NO5 | CID 5311281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Cytochalasin D | C30H37NO6 | CID 5458428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
